molecular formula C8H8ClN3 B1437671 6-Chloro-1-methyl-1H-indazol-3-amine CAS No. 1031927-22-6

6-Chloro-1-methyl-1H-indazol-3-amine

Cat. No.: B1437671
CAS No.: 1031927-22-6
M. Wt: 181.62 g/mol
InChI Key: DVNUOUTWILBEAP-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H8ClN3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-chloro-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNUOUTWILBEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289877
Record name 6-Chloro-1-methyl-1H-indazol-3-amine
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Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031927-22-6
Record name 6-Chloro-1-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031927-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 6-Chloro-1-methyl-1H-indazol-3-amine, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the formation of the indazole core via a nucleophilic aromatic substitution and cyclization, followed by a regioselective N-methylation. This document delves into the mechanistic underpinnings of each synthetic step, offering detailed experimental protocols and data presentation to ensure reproducibility and scalability. The insights provided herein are curated for researchers and professionals engaged in the field of synthetic organic chemistry and pharmaceutical development.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a privileged heterocyclic scaffold frequently incorporated into a wide array of biologically active molecules. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with various biological targets. Substituted indazoles have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and anti-viral properties. This compound, in particular, represents a crucial intermediate for the synthesis of more complex drug candidates, making a reliable and well-understood synthetic route to this compound highly valuable.

This guide will focus on a logical and field-proven synthetic approach, breaking down the synthesis into two primary stages:

  • Part A: Construction of the 6-Chloro-1H-indazol-3-amine Core

  • Part B: Regioselective N-Methylation of the Indazole Ring

Strategic Synthesis Pathway Overview

The overall synthetic strategy for this compound is depicted below. The pathway initiates with the readily available 4-chloro-2-fluorobenzonitrile and proceeds through the formation of the key intermediate, 6-chloro-1H-indazol-3-amine, which is subsequently methylated to yield the final product.

Synthesis_Pathway A 4-Chloro-2-fluorobenzonitrile B 6-Chloro-1H-indazol-3-amine A->B  Hydrazine Hydrate,  Solvent, Heat   C This compound B->C  Methylating Agent,  Base, Solvent  

Caption: Overall synthetic scheme for this compound.

Part A: Synthesis of 6-Chloro-1H-indazol-3-amine

The initial step involves the construction of the indazole ring system through a nucleophilic aromatic substitution (SNAr) reaction followed by an intramolecular cyclization.

Mechanistic Rationale

The synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine is a well-established and efficient method.[1] The reaction proceeds via a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Hydrazine, a potent nucleophile, attacks the electron-deficient carbon atom bearing the fluorine atom in 4-chloro-2-fluorobenzonitrile. The fluorine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nature of the nitrile group. This results in the formation of a 2-hydrazinyl-4-chlorobenzonitrile intermediate.

  • Intramolecular Cyclization: The newly introduced hydrazinyl group then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization is typically promoted by heating and results in the formation of the stable 3-aminoindazole ring.

SNAr_Cyclization cluster_0 SNA_r Reaction cluster_1 Intramolecular Cyclization 4-Chloro-2-fluorobenzonitrile 4-Chloro-2-fluorobenzonitrile 2-Hydrazinyl-4-chlorobenzonitrile_Intermediate 2-Hydrazinyl-4-chlorobenzonitrile_Intermediate 4-Chloro-2-fluorobenzonitrile->2-Hydrazinyl-4-chlorobenzonitrile_Intermediate + H2NNH2 6-Chloro-1H-indazol-3-amine 6-Chloro-1H-indazol-3-amine 2-Hydrazinyl-4-chlorobenzonitrile_Intermediate->6-Chloro-1H-indazol-3-amine Heat

Caption: Mechanistic steps for the formation of the indazole core.

Detailed Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular Weight
4-Chloro-2-fluorobenzonitrile60702-69-4155.56 g/mol
Hydrazine hydrate (80%)7803-57-850.06 g/mol
N-Methyl-2-pyrrolidone (NMP)872-50-499.13 g/mol
Ethanol64-17-546.07 g/mol
Water7732-18-518.02 g/mol

Procedure:

  • To a stirred solution of 4-chloro-2-fluorobenzonitrile (1.0 eq.) in N-Methyl-2-pyrrolidone (NMP) (5-10 volumes), add hydrazine hydrate (2.0-3.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford 6-chloro-1H-indazol-3-amine as a solid.

Expected Yield: 85-95%

Characterization Data for 6-Chloro-1H-indazol-3-amine:

PropertyValue
Molecular FormulaC₇H₆ClN₃
Molecular Weight167.60 g/mol
AppearanceOff-white to pale yellow solid
Melting Point198-202 °C

Part B: Regioselective N-Methylation

The second stage of the synthesis involves the introduction of a methyl group onto the N-1 position of the indazole ring. The regioselectivity of this step is crucial for obtaining the desired product.

Causality Behind Experimental Choices: Controlling Regioselectivity

The alkylation of indazoles can occur at either the N-1 or N-2 position, and the outcome is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent.[2][3]

  • Thermodynamic vs. Kinetic Control: Generally, the N-1 alkylated product is the thermodynamically more stable isomer, while the N-2 product is often the kinetically favored one.

  • Steric Hindrance: The substituent at the 3-position can sterically hinder the approach of the alkylating agent to the N-2 position, thereby favoring N-1 alkylation.

  • Electronic Effects: The electronic nature of the substituents on the indazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Base and Solvent: The choice of base and solvent can significantly impact the regioselectivity. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favors N-1 alkylation.[2]

For the synthesis of this compound, conditions that favor the formation of the thermodynamically stable N-1 isomer are desirable.

Detailed Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular Weight
6-Chloro-1H-indazol-3-amine16889-21-7167.60 g/mol
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol
Methyl iodide74-88-4141.94 g/mol
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) (10-15 volumes) under an inert atmosphere (e.g., nitrogen or argon), add 6-chloro-1H-indazol-3-amine (1.0 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: 70-85%

Characterization Data for this compound:

PropertyValue
Molecular FormulaC₈H₈ClN₃
Molecular Weight181.62 g/mol
AppearanceSolid

Summary and Outlook

The described two-step synthesis provides a reliable and scalable route to this compound. The initial formation of the indazole core is a high-yielding and robust reaction. The subsequent N-methylation, while requiring careful control of reaction conditions to ensure high regioselectivity, is achievable with standard laboratory reagents and techniques. This guide provides the necessary details for researchers to successfully synthesize this valuable building block for further applications in drug discovery and development.

References

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Alam, M. J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(48), 30193-30204. [Link]

  • Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101386. [Link]

Sources

physicochemical properties of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-1-methyl-1H-indazol-3-amine

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of bioactive molecules, including those with antitumor and anti-inflammatory properties.[1] The 1H-indazole-3-amine moiety, in particular, is an effective hinge-binding fragment for various protein kinases, making it a privileged structure in the design of targeted therapeutics.[1] this compound (CAS No. 1031927-22-6) is a specific derivative within this class, offering a unique combination of functional groups that modulate its chemical behavior and biological interactions.

This technical guide provides a comprehensive analysis of the core . Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices for characterization, provides validated, step-by-step protocols for determining these properties, and contextualizes their importance for pharmaceutical development.

Molecular Structure and Identity

The precise arrangement of atoms and functional groups in this compound dictates its entire physicochemical profile. The molecule incorporates a bicyclic indazole core, a chlorine atom at the 6-position, a methyl group on the N1 nitrogen, and an amine group at the 3-position. The chlorine atom significantly influences the molecule's electronics and lipophilicity, while the N1-methylation prevents tautomerization and provides a fixed point for molecular interactions, distinguishing it from its 1H-indazole counterpart.

Compound Identification
PropertyValueSource
IUPAC Name This compound-
CAS Number 1031927-22-6
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol -
InChI Key DVNUOUTWILBEAP-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)Cl)C(=N1)N-
Physical Form Solid
Workflow for Structural Verification

Confirmation of molecular identity and structure is the foundational step before any further characterization. A multi-technique approach is required for unambiguous validation, ensuring the correct regio- and constitutional isomer is being studied.

G cluster_0 Structural Elucidation Workflow sample Acquire Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample->nmr Proton/Carbon Environment ms High-Resolution MS (HRMS) sample->ms Elemental Composition xray X-ray Crystallography (If single crystal) sample->xray Absolute Structure confirmed Confirmed Structure nmr->confirmed ms->confirmed xray->confirmed

Caption: Workflow for unambiguous structural confirmation.

Experimental Protocol: Structural Elucidation by NMR and HRMS

This protocol outlines the definitive confirmation of this compound's structure.

1.3.1 Objective: To confirm the molecular formula and connectivity of the compound.

1.3.2 Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • High-resolution mass spectrometer (e.g., TOF or Orbitrap)

1.3.3 Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean NMR tube. Ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Rationale: This experiment identifies the number of distinct proton environments, their integration (ratio), and coupling patterns (neighboring protons). Expect to see distinct signals for the N-methyl group, the aromatic protons, and the amine protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program).[2]

    • Rationale: This determines the number of unique carbon environments. The chemical shifts will indicate the presence of sp³ (N-methyl) and sp² (aromatic/indazole ring) carbons.

  • 2D NMR (COSY, HSQC/HMBC):

    • Perform COSY to establish H-H correlations and HSQC/HMBC to correlate protons with their directly attached (HSQC) or long-range (HMBC) carbons.

    • Rationale: These experiments are critical for assembling the molecular fragments and unambiguously confirming the substitution pattern (i.e., the positions of the chloro, methyl, and amino groups).

1.3.4 Methodology: High-Resolution Mass Spectrometry (HRMS) [2]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Infuse the sample into an ESI source in positive ion mode.

  • Analysis:

    • Scan an appropriate mass range (e.g., m/z 100-300).

    • Determine the accurate mass of the protonated molecular ion [M+H]⁺.

    • Rationale: HRMS provides a highly accurate mass measurement (to within 5 ppm). This allows for the calculation of the elemental formula (C₈H₉ClN₃⁺), which serves as a powerful validation of the compound's identity, complementing the connectivity data from NMR.

Core Physicochemical Properties

The following properties are critical for predicting a compound's behavior in both chemical and biological systems. They directly impact its suitability for drug development, influencing everything from synthesis and formulation to absorption, distribution, metabolism, and excretion (ADME).

Physicochemical PropertyMeasured/Predicted ValueSignificance in Drug Development
Melting Point (°C) Data not availablePurity assessment, solid-state stability, formulation design
Aqueous Solubility Data not availableBioavailability, dissolution rate, formulation options
pKa Data not availableSolubility, absorption, receptor binding, membrane permeability
LogP Data not available (Predicted XlogP for parent: 1.8[3])Membrane permeability, protein binding, metabolic stability
Thermal Properties: Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity and thermal stability.

2.1.1 Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)

  • Causality: DSC is the preferred method over traditional melting point apparatus because it provides more quantitative data, including the onset of melting, the peak melting temperature, and the enthalpy of fusion. It is highly sensitive and requires only a small amount of sample.

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Acquisition:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Monitor the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic event corresponding to melting.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility is a major hurdle in drug development.

2.2.1 Workflow for Thermodynamic Solubility Assay

G cluster_1 Shake-Flask Solubility Workflow start Add excess solid to buffer incubate Incubate with agitation (e.g., 24h at 25°C) start->incubate equilibrate Allow to equilibrate incubate->equilibrate separate Separate solid/liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify supernatant (HPLC-UV) separate->quantify result Determine Solubility quantify->result

Caption: Standard workflow for shake-flask solubility determination.

2.2.2 Experimental Protocol: Thermodynamic "Shake-Flask" Solubility

  • Causality: This method is the gold standard as it measures the true equilibrium solubility, providing a thermodynamically stable value essential for preclinical development.

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubation: Add an excess amount of solid this compound to a vial containing the PBS. Ensure solid is present after the incubation period.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to allow the system to reach equilibrium.

  • Separation: Centrifuge the suspension to pellet the excess solid. Carefully remove the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

  • Quantification:

    • Prepare a calibration curve using known concentrations of the compound.

    • Analyze the filtered supernatant using a validated reverse-phase HPLC-UV method.

    • Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. This concentration is the thermodynamic solubility.

Ionization Constant (pKa)

The pKa value defines the extent of ionization at a given pH. For this compound, the primary basic center is the 3-amino group, which will be protonated at low pH. This property governs solubility, absorption across biological membranes, and interaction with target proteins.

2.3.1 Experimental Protocol: pKa Determination by Potentiometric Titration

  • Causality: Potentiometric titration is a robust and direct method for determining pKa. It relies on measuring the change in pH of a solution upon the addition of a titrant, providing a direct measure of the compound's buffering capacity and its ionization constant.

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in an appropriate solvent system (e.g., water or a water/co-solvent mix if solubility is low).

  • Titration:

    • Calibrate a pH electrode.

    • Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) versus an aqueous (polar) environment, is a key ADME parameter. It is expressed as the logarithm of the partition coefficient (LogP). While a predicted value of 1.8 exists for the unmethylated parent compound, experimental determination is crucial.[3]

2.4.1 Experimental Protocol: LogP Determination by Shake-Flask Method

  • Causality: This classic method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing the most fundamental and widely accepted value for LogP.

  • Phase Preparation: Pre-saturate n-octanol with water and water (or PBS pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Partitioning:

    • Dissolve a known amount of this compound in the aqueous phase.

    • Add an equal volume of the n-octanol phase.

    • Agitate the mixture for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery. Its physicochemical properties, governed by the interplay of its chloro, methyl, and amino functionalities, are paramount to its application. While some properties can be predicted, this guide emphasizes the necessity of rigorous experimental determination. The protocols detailed herein for structure elucidation, thermal analysis, solubility, pKa, and LogP determination represent a validated framework for generating the high-quality data required to advance a compound through the drug development pipeline. This empirical data is indispensable for building accurate structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately enabling the rational design of safer and more effective medicines.

References

  • PubChem. (n.d.). 6-chloro-1H-indazol-3-amine. Retrieved from [Link]

  • Hakmaoui, Y., Rakib, E. M., Gamouh, A., Saadi, M., & El Ammari, L. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.
  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., ... & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
  • Chicha, H., Rakib, E. M., Gamouh, A., Saadi, M., & El Ammari, L. (2015). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide.
  • PubChemLite. (n.d.). 6-chloro-1h-indazol-3-amine (C7H6ClN3). Retrieved from [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazol-3-amine. Retrieved from [Link]

  • American Elements. (n.d.). Indazoles. Retrieved from [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

  • Wang, Y., et al. (2023).
  • Kouakou, A., et al. (2015). Crystal Structure of 3-Chloro-1-Methyl-5-Nitro-1h-Indazole.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • SIELC Technologies. (2018). 6-Chloro-1H-indazol-3-amine. Retrieved from [Link]

  • Beijing Xikai Innovation Technology Co., Ltd. (n.d.). 6-Chloro-1H-indazol-3-amine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Methyl-2H-indazol-6-amine. Retrieved from [Link]

  • Chem-Gold. (n.d.). 1-Methyl-1H-indazol-6-amine [74728-65-7] 98%. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-1-methyl-1H-indazol-3-amine (CAS: 1031927-22-6): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-1-methyl-1H-indazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its fundamental physicochemical properties, propose a robust and rational synthesis pathway, and outline detailed protocols for its analytical characterization. The core of this whitepaper focuses on the compound's critical role as a versatile building block, particularly in the development of targeted therapeutics like kinase inhibitors. By grounding our discussion in established chemical principles and citing contemporary research, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique potential of the indazole scaffold.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a cornerstone in the design of modern pharmaceuticals.[1][2] First characterized in the late 19th century, indazoles have evolved from a chemical curiosity to a "privileged scaffold," a molecular framework that demonstrates binding affinity for a wide range of biological targets.[3][4]

The therapeutic versatility of indazole derivatives is extensive, with compounds exhibiting anti-cancer, anti-inflammatory, anti-HIV, and antibacterial properties.[1][3][5] This broad activity stems from the scaffold's unique electronic and steric properties, which allow it to participate in crucial binding interactions, most notably with the hinge region of protein kinases.[6]

The 1H-indazol-3-amine moiety, in particular, is a highly effective hinge-binding fragment.[6] The nitrogen atoms of the pyrazole ring and the 3-amino group can act as both hydrogen bond donors and acceptors, enabling potent and selective inhibition of enzyme activity.

Within this esteemed class of molecules, This compound represents a strategically functionalized intermediate. Each substituent serves a distinct and critical purpose:

  • The 6-Chloro Group: The presence of a halogen, particularly chlorine, is a common feature in FDA-approved drugs.[7] It modulates the electronic properties of the benzene ring, influences metabolic stability, and can provide an additional vector for specific binding interactions within a target protein.

  • The 1-Methyl Group: N-alkylation of the indazole core is a key strategy to fine-tune physicochemical properties. The methyl group at the N1 position blocks a potential site of metabolism, can enhance cell permeability, and helps to lock the molecule in a specific tautomeric form, which is crucial for consistent biological activity.[1]

  • The 3-Amine Group: This primary amine serves as a versatile chemical handle for further synthetic elaboration, allowing for the construction of more complex drug candidates through amide bond formation, reductive amination, or other coupling reactions.

This guide will now explore the specific attributes of this high-value intermediate in detail.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step toward its effective utilization in a research or development setting.

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1031927-22-6[8]
Molecular Formula C₈H₈ClN₃[8]
Molecular Weight 181.62 g/mol Calculated
Appearance Solid[8]
Purity ≥98% (Typical)[8]
InChI Key DVNUOUTWILBEAP-UHFFFAOYSA-N[8]
Storage 4°C, protect from light[8]

Synthesis and Mechanistic Rationale

While multiple routes to substituted indazoles exist, a highly efficient and logical pathway for gram-scale synthesis involves a two-step process: regioselective cyclization followed by N-methylation. This approach leverages commercially available starting materials and employs well-understood, robust reactions.

Synthesis_Workflow cluster_0 Step 1: Regioselective Cyclization cluster_1 Step 2: N-Methylation Start 2,4-Dichlorobenzonitrile Reagent1 + Hydrazine Hydrate (N₂H₄·H₂O) Solvent: NMP or DMSO Base: NaOAc Start->Reagent1 Heat (e.g., 60-80 °C) Intermediate 6-Chloro-1H-indazol-3-amine CAS: 16889-21-7 Reagent1->Intermediate Reagent2 + Methyl Iodide (CH₃I) Base: K₂CO₃ or NaH Solvent: DMF or Acetonitrile Intermediate->Reagent2 Reaction at RT Product This compound CAS: 1031927-22-6 Reagent2->Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Causality and Rationale: The synthesis begins with 2,4-dichlorobenzonitrile. The cyano group is an excellent precursor to the 3-aminoindazole core, and the two distinct chlorine atoms allow for a regioselective reaction. The cyclization with hydrazine is a classic and highly effective method for forming the indazole ring from ortho-halo-benzonitriles.[9][10] The chlorine at the 2-position is more activated towards nucleophilic aromatic substitution (SNAr) by hydrazine due to the electron-withdrawing effect of the adjacent cyano group. The subsequent N-methylation is a standard alkylation reaction. Using a base like potassium carbonate provides milder conditions suitable for this substrate.

Step 1: Synthesis of 6-Chloro-1H-indazol-3-amine (Intermediate)

  • To a stirred solution of 2,4-dichlorobenzonitrile (1.0 eq) in N-Methyl-2-pyrrolidone (NMP), add sodium acetate (1.2 eq).

  • Add hydrazine hydrate (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a cold non-polar solvent (e.g., diethyl ether or heptane) to remove impurities.

  • Dry the solid under vacuum to yield 6-chloro-1H-indazol-3-amine as a crude product, which can be used directly in the next step or purified further by recrystallization.

Step 2: Synthesis of this compound (Final Product)

  • Suspend 6-chloro-1H-indazol-3-amine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous Dimethylformamide (DMF).

  • Add methyl iodide (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the mixture at room temperature for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to validate the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.

Analytical_Workflow cluster_0 Primary Structure & Purity Assessment cluster_1 Final Validation Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Confirms Connectivity & Functional Groups MS Mass Spectrometry (LRMS/HRMS) Start->MS Confirms Molecular Weight & Elemental Formula HPLC HPLC Analysis Start->HPLC Determines Purity (%) Data_Review Data Interpretation & Comparison NMR->Data_Review MS->Data_Review HPLC->Data_Review Final_Product Qualified Material (Identity, Purity >98%) Data_Review->Final_Product Meets Specifications

Caption: A typical analytical workflow for compound validation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous information about the carbon-hydrogen framework of the molecule, confirming that the synthesis and purification were successful.[11]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: Look for distinct signals corresponding to the aromatic protons on the benzene ring, a singlet for the N-methyl group (typically around 3.5-4.0 ppm), and a broad singlet for the NH₂ protons. The aromatic protons should exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Expect 8 distinct carbon signals, including those for the methyl group, the aromatic CH groups, and the quaternary carbons of the indazole core.

  • Data Processing: Process the raw data (FID) using a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule, distinguishing it from other potential isomers or impurities.[11]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Method: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Acquisition: Infuse the sample solution into the mass spectrometer. Scan a mass range from m/z 100 to 400.

  • Analysis: The expected exact mass for the [M+H]⁺ ion (C₈H₉ClN₃⁺) is 182.0485. The experimentally determined mass should be within a narrow tolerance (e.g., ± 5 ppm) of this calculated value.

Applications in Drug Discovery: A Kinase Inhibitor Building Block

This compound is not an end-product but a high-value starting point for creating complex, biologically active molecules. Its primary application lies in the synthesis of protein kinase inhibitors for oncology and other therapeutic areas.[1][6]

Mechanism of Action: The indazole-3-amine scaffold mimics the adenine portion of ATP, allowing it to bind competitively in the ATP-binding pocket of kinases. The N1 and N2 atoms of the indazole ring and the 3-amino group form critical hydrogen bonds with the "hinge region" of the kinase, a short sequence of amino acids that connects the N- and C-lobes of the enzyme. This binding mode is a hallmark of many successful kinase inhibitor drugs.[6]

By using the 3-amino group as a synthetic handle, researchers can append other chemical moieties designed to interact with different regions of the ATP pocket, thereby achieving high potency and selectivity for a specific kinase target.

Kinase_Binding cluster_0 Kinase Hinge Region (Backbone) cluster_1 Indazole Inhibitor Core Hinge_NH Hinge Residue (NH) Hinge_CO Hinge Residue (C=O) Indazole 6-Cl-1-Me-Indazole Core Indazole->Hinge_CO H-Bond Acceptor Amine 3-Amine Group Indazole->Amine Vector R-Group (for selectivity) Indazole->Vector Amine->Hinge_NH H-Bond Donor

Caption: General binding mode of an indazole-3-amine inhibitor.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. The following information is based on available safety data for this compound and structurally related molecules.[8][12]

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07Warning H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile gloves and a lab coat. Avoid prolonged or repeated skin contact.

  • Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[13]

  • The recommended storage temperature is 4°C.[8]

  • Protect from light to prevent degradation.[8]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its strategically placed functional groups provide a robust platform for the synthesis of targeted therapeutics. The combination of the privileged indazole scaffold, the modulating effect of the chloro substituent, and the stabilizing N-methyl group makes it an exceptionally valuable intermediate. This guide has provided the foundational knowledge—from synthesis to application—required for researchers to confidently incorporate this potent building block into their discovery pipelines, accelerating the development of next-generation medicines.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate.
  • The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628. PubChem.
  • 6-chloro-1H-indazol-3-amine CAS#: 16889-21-7. ChemicalBook.
  • This compound | 1031927-22-6. Sigma-Aldrich.
  • 1031927-22-6 | CAS DataBase. ChemicalBook.
  • This compound | 1031927-22-6. Benchchem.
  • 6-chloro-1h-indazol-3-amine (C7H6ClN3). PubChemLite.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Safety Data Sheet: Triethylene glycol monobutylether. Carl ROTH.
  • Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. Benchchem.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central.

Sources

biological activity of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 6-Chloro-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This technical guide focuses on the specific derivative, this compound, providing a comprehensive overview of its chemical properties and, by extension from closely related analogs, its potential biological activities. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes findings from studies on similar indazole derivatives to offer insights into its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Detailed experimental protocols for evaluating these potential activities are also provided to guide future research endeavors.

Introduction: The Prominence of the Indazole Scaffold

Indazole derivatives have garnered significant attention in drug discovery due to their diverse pharmacological profiles, which include antitumor, anti-inflammatory, antibacterial, and anti-HIV activities. Several FDA-approved small molecule drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[2] The 1H-indazol-3-amine moiety, in particular, is recognized as an effective hinge-binding fragment for kinases, a critical class of enzymes in cellular signaling.[3] The biological activity of indazole derivatives is often modulated by the nature and position of substituents on the indazole ring. This guide will explore the potential implications of the 6-chloro and 1-methyl substitutions on the biological activity of the 3-aminoindazole core.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol .

PropertyValueSource
CAS Number 1031927-22-6
Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
Physical Form Solid
Purity Typically >98%
Storage 4°C, protect from light
InChI Key DVNUOUTWILBEAP-UHFFFAOYSA-N

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on analogous indazole derivatives, this compound is predicted to exhibit a range of biological activities. The following sections delve into these potential applications, drawing parallels from structurally similar compounds.

Anticancer Activity

Indazole derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][5]

3.1.1. Kinase Inhibition:

The 1H-indazol-3-amine scaffold is a known "hinge-binder" for various protein kinases.[3] The amino group at the 3-position can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. Derivatives of 1H-indazol-3-amine have shown inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bcr-Abl, and c-Kit.[2] The 6-chloro substituent on the indazole ring may contribute to favorable interactions within the ATP-binding pocket of target kinases, potentially enhancing potency and selectivity.

Hypothesized Kinase Inhibition Workflow

G cluster_0 Initial Screening cluster_1 Dose-Response & Selectivity cluster_2 Cellular Assays Compound Library Compound Library Kinase Panel Screening Kinase Panel Screening Compound Library->Kinase Panel Screening Broad-spectrum Hit Identification Hit Identification Kinase Panel Screening->Hit Identification Identify active compounds IC50 Determination IC50 Determination Hit Identification->IC50 Determination Validate hits Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Determine potency Lead Candidate Lead Candidate Selectivity Profiling->Lead Candidate Assess off-target effects Cell Proliferation Assay (MTT) Cell Proliferation Assay (MTT) Lead Candidate->Cell Proliferation Assay (MTT) Evaluate in cells Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Cell Proliferation Assay (MTT)->Apoptosis Assay (Flow Cytometry) Confirm cytotoxicity Western Blot Western Blot Apoptosis Assay (Flow Cytometry)->Western Blot Investigate mechanism

Caption: A generalized workflow for identifying and characterizing kinase inhibitors.

3.1.2. Induction of Apoptosis and Cell Cycle Arrest:

Studies on indazole derivatives have shown their ability to induce apoptosis in cancer cells.[5][6] For instance, compound '2f' in one study, an indazole derivative, promoted apoptosis in 4T1 breast cancer cells, associated with the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2.[5][6] It also led to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[5][6] It is plausible that this compound could exert similar pro-apoptotic effects.

Potential Apoptotic Signaling Pathway

G Indazole_Derivative This compound Kinase_Inhibition Kinase Inhibition (e.g., FGFR, Bcr-Abl) Indazole_Derivative->Kinase_Inhibition ROS_Production Increased ROS Production Indazole_Derivative->ROS_Production Bcl2_Downregulation Bcl-2 Downregulation Kinase_Inhibition->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Bax_Upregulation Bax Upregulation Mitochondrial_Dysfunction->Bax_Upregulation Caspase_Activation Caspase Activation (e.g., Caspase-3) Bcl2_Downregulation->Caspase_Activation Bax_Upregulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential signaling pathway for indazole derivative-induced apoptosis.

Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties.[4][7] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[4][7] Additionally, some indazoles have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7]

3.2.1. COX Inhibition:

The ability of a compound to inhibit COX enzymes can be readily assessed using commercially available screening kits.[4][7] Given the structural similarities to known anti-inflammatory indazoles, this compound warrants investigation for its COX inhibitory potential.

Antimicrobial and Antiparasitic Activity

The indazole scaffold is present in compounds with documented antimicrobial and antiparasitic activities.[1][8] Nitroindazole derivatives, for example, have shown promise against various parasites, including Leishmania.[8][9][10] While this compound lacks a nitro group, the overall electronic properties conferred by the chloro and methylamine substituents may still result in antimicrobial effects.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the potential biological activities of this compound.

In Vitro Anticancer Activity

4.1.1. Cell Proliferation (MTT) Assay:

This assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at a density of 1 x 10^6 cells/mL and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

4.1.2. Apoptosis Detection by Flow Cytometry:

This method quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours.[3]

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Anti-inflammatory Activity

4.2.1. COX Inhibitor Screening Assay:

This assay measures the inhibition of COX-1 and COX-2 enzymes.

  • Assay Preparation: Utilize a commercial COX inhibitor screening kit.[4] The reaction mixture typically contains the respective COX enzyme (ovine or human recombinant), a heme cofactor, and a fluorometric probe in a reaction buffer.[4]

  • Compound Incubation: Incubate various concentrations of this compound with the COX enzyme for a specified time.[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.[4]

  • Fluorescence Measurement: Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

While direct biological data for this compound remains to be published, the extensive body of research on structurally related indazole derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The predicted anticancer, anti-inflammatory, and antimicrobial activities, rooted in the well-established pharmacology of the indazole scaffold, make it a compelling candidate for further study. The experimental protocols outlined in this guide offer a clear path for elucidating the biological profile of this compound. Future research should focus on synthesizing and testing this compound in the described assays to validate these hypotheses and to explore its mechanism of action at a molecular level.

References

  • A Comparative Guide to the Biological Activity of Indazole Isomers - Benchchem. (URL: )
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-20). (URL: )
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing). (URL: )
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - NIH. (2017-10-31). (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

  • 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 - PubChem. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021-04-27). (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023-05-12). (URL: [Link])

  • Full article: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (URL: [Link])

  • Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study - MDPI. (URL: [Link])

  • Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed. (URL: [Link])

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])

  • 6-chloro-1h-indazol-3-amine (C7H6ClN3) - PubChemLite. (URL: [Link])

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - ResearchGate. (2025-12-28). (URL: [Link])

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. (2024-06-07). (URL: [Link])

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central. (URL: [Link])

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. (URL: [Link])

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir | ChemRxiv. (URL: [Link])

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. (2021-01-18). (URL: [Link])

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole core is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for its versatile biological activities. This guide focuses on 6-Chloro-1-methyl-1H-indazol-3-amine, a member of the 3-aminoindazole family. While direct mechanistic studies on this specific molecule are not extensively published, this document synthesizes information from structurally related compounds to propose a primary putative mechanism of action centered on protein kinase inhibition. We will explore the rationale behind this hypothesis, delineate a comprehensive research framework for its validation, and provide detailed experimental protocols for researchers in drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, first described in 1883, has evolved into a critical component in the design of therapeutically relevant small molecules.[1] Its unique structural and electronic properties allow it to serve as an effective bioisostere for other aromatic systems, engaging in a variety of non-covalent interactions with biological macromolecules. The 1H-indazole-3-amine moiety, in particular, has been identified as an effective "hinge-binding" fragment in numerous protein kinase inhibitors.[2] This ability to anchor a molecule within the ATP-binding pocket of kinases has led to the development of successful anti-cancer agents like Linifanib and Entrectinib.[2]

Beyond oncology, indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-leishmanial, and modulation of G-protein coupled receptors (GPCRs).[2][3][4][5][6] This versatility underscores the importance of a systematic approach to elucidating the specific mechanism of action for any new indazole-based compound.

Proposed Mechanism of Action: Protein Kinase Inhibition

Based on the prevalence of the 1H-indazole-3-amine scaffold in known kinase inhibitors, we hypothesize that This compound primarily functions as a competitive inhibitor of protein kinases. The 3-amino group is predicted to form key hydrogen bonds with the hinge region of the kinase ATP-binding site, while the indazole ring and its substituents can be tailored to achieve selectivity and potency against specific kinases.

The rationale for this hypothesis is supported by several lines of evidence from related compounds:

  • Structural Analogy: Numerous 3-amino-1H-indazol-6-yl-benzamides have been synthesized and shown to be potent inhibitors of kinases such as FLT3, PDGFRα, and Kit, often targeting the "DFG-out" inactive conformation.[7]

  • Hinge-Binding Motif: The 1H-indazole-3-amine structure is a well-established hinge-binding fragment, crucial for the activity of tyrosine kinase inhibitors like Linifanib.[2]

  • Broad Applicability: The indazole core has been successfully incorporated into inhibitors targeting a wide range of kinases, including PDK1, ALK, and VEGFR2.[7]

While kinase inhibition is the primary hypothesis, it is prudent to consider alternative mechanisms observed for the broader indazole class, such as modulation of metabotropic glutamate receptors or anti-inflammatory pathways, should primary kinase screening yield negative results.[3][4]

Visualizing the Proposed Kinase Inhibition

The following diagram illustrates the hypothetical interaction of this compound with the ATP-binding pocket of a generic protein kinase.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) ribose_pocket Ribose Pocket indazole Indazole Ring indazole->ribose_pocket Hydrophobic Interactions amino 3-Amine amino->hinge H-Bonds chloro 6-Chloro chloro->gatekeeper Potential Selectivity Interaction methyl 1-Methyl

Caption: Putative binding mode of this compound in a kinase ATP-binding pocket.

Experimental Workflow for Mechanism of Action Validation

A multi-tiered approach is essential to rigorously validate the proposed mechanism of action. The following experimental workflow provides a comprehensive strategy, from initial broad screening to in-depth cellular characterization.

Tier 1: Broad Kinase Panel Screening

The initial step is to perform a broad screen against a panel of recombinant human kinases to identify potential targets.

Protocol: In Vitro Kinase Panel Screen (Radiometric Assay)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add 2 µL of the compound stock to the appropriate wells for a final concentration of 10 µM in a 100 µL reaction volume. Include vehicle (DMSO) and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) as controls.

  • Kinase Reaction Mixture: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Enzyme and Substrate Addition: Add the specific kinase and its corresponding substrate to the reaction buffer.

  • Initiation of Reaction: Add [γ-³³P]-ATP (specific activity ~500 cpm/pmol) to initiate the kinase reaction.

  • Incubation: Incubate the plate for 2 hours at room temperature.

  • Termination and Scintillation Counting: Stop the reaction by adding 3% phosphoric acid. Harvest the reaction onto a filter plate and wash to remove unincorporated ATP. Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Data Presentation: Kinase Inhibition Profile

Kinase FamilyTarget Kinase% Inhibition at 10 µM
Tyrosine KinaseEGFRValue
VEGFR2Value
PDGFRαValue
FLT3Value
Ser/Thr KinaseCDK2Value
PKAValue
AKT1Value
Tier 2: Dose-Response and IC50 Determination

For kinases showing significant inhibition (>50%) in the initial screen, determine the half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination using a Luminescence-Based Assay

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, typically from 100 µM to 1 nM.

  • Assay Setup: Use a commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®). In a 384-well plate, add the kinase, substrate, and ATP to the reaction buffer.

  • Compound Addition: Add the serially diluted compound to the wells.

  • Incubation: Incubate at room temperature for 1 hour.

  • Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. Incubate for 10 minutes and measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular Target Engagement and Pathway Analysis

Confirm that the compound engages its target kinase within a cellular context and modulates downstream signaling.

Protocol: Western Blot Analysis of Phospho-Protein Levels

  • Cell Culture and Treatment: Culture a cell line known to have high activity of the target kinase. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase's substrate and the total protein as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate and image the blot. Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Visualizing the Experimental Workflow

G A Tier 1: Broad Kinase Panel Screen (Radiometric Assay) B Identify Hits (>50% Inhibition) A->B C Tier 2: IC50 Determination (Luminescence Assay) B->C D Determine Potency and Selectivity C->D E Tier 3: Cellular Target Engagement (Western Blot) D->E F Confirm On-Target Activity and Pathway Modulation E->F

Caption: A tiered experimental workflow for validating the kinase inhibitor mechanism of action.

Conclusion

While the precise mechanism of action for this compound requires empirical validation, the existing body of literature on the 1H-indazole-3-amine scaffold provides a strong foundation for the hypothesis of protein kinase inhibition. The experimental framework outlined in this guide offers a systematic and robust approach for researchers to investigate this hypothesis, determine the specific kinase targets, and elucidate the cellular consequences of target engagement. Successful execution of these studies will be pivotal in understanding the therapeutic potential of this and related molecules.

References

  • PubChem. 6-chloro-1H-indazol-3-amine. [Link]

  • Norman, R. A. et al. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Med. Chem. Lett.3 , 709–713 (2012). [Link]

  • Li, X. et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules28 , 3948 (2023). [Link]

  • Broussy, S. et al. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. J. Enzyme Inhib. Med. Chem.36 , 2210–2222 (2021). [Link]

  • Weaver, C. D. et al. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorg. Med. Chem. Lett.28 , 2641–2646 (2018). [Link]

  • Sathyanarayana, S. et al. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. J. Clin. Diagn. Res.9 , FF01-4 (2015). [Link]

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An In-depth Technical Guide to the Structural Analogs of 6-Chloro-1-methyl-1H-indazol-3-amine: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazol-3-amine scaffold is a cornerstone in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors. This guide focuses on the structural analogs of a key exemplar, 6-Chloro-1-methyl-1H-indazol-3-amine, providing an in-depth analysis for researchers, scientists, and drug development professionals. We will deconstruct the molecule to understand the strategic importance of each substituent, explore synthetic methodologies, and elucidate the structure-activity relationships (SAR) that govern its biological activity. This document moves beyond a simple recitation of facts, offering insights into the causal relationships behind synthetic choices and analog design, grounded in the principles of kinase biology and medicinal chemistry.

Introduction: The 3-Aminoindazole Scaffold in Oncology

The indazole nucleus, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in drug discovery.[1] Its derivatives exhibit a wide array of pharmacological activities, but it is their role as protein kinase inhibitors that has garnered the most significant attention.[2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-aminoindazole moiety has proven to be an exceptionally effective "hinge-binder," forming key hydrogen bond interactions with the backbone of the kinase ATP-binding site, a feature essential for potent inhibition.[3]

Our core molecule, this compound, serves as an excellent template for exploring the nuanced SAR of this scaffold. The substituents at the C6, N1, and C3 positions are not arbitrary; they are strategically placed to modulate potency, selectivity, and pharmacokinetic properties. This guide will dissect the molecule, position by position, to provide a comprehensive understanding of how structural modifications translate into functional outcomes.

The Biological Target Landscape: Protein Kinases and Downstream Signaling

Analogs of the this compound scaffold have shown potent inhibitory activity against a range of therapeutically relevant protein kinases, including Receptor Tyrosine Kinases (RTKs) like FLT3, PDGFRα, and c-Met, as well as non-receptor tyrosine kinases such as Src and Abl.[4][5][6] These kinases are often upstream activators of critical cell proliferation and survival pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway.[7][8] Inhibition of the upstream kinase dampens the entire downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

The MAPK/ERK Signaling Pathway

The diagram below illustrates a simplified representation of the MAPK/ERK signaling cascade, a common downstream pathway affected by 3-aminoindazole-based kinase inhibitors.

MAPK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) RAS RAS RTK->RAS GF Growth Factor GF->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., MYC, FOS) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 3-Aminoindazole Inhibitor Inhibitor->RTK

Caption: The Ras-Raf-MEK-ERK signaling cascade.

Synthesis of the 3-Aminoindazole Core

The construction of the 3-aminoindazole scaffold is a well-established process in medicinal chemistry. The most prevalent and robust method begins with an ortho-halo benzonitrile, typically a 2-fluorobenzonitrile, which undergoes a condensation reaction with hydrazine.[9] This method is efficient and tolerates a wide range of substituents on the benzene ring, making it ideal for generating diverse analog libraries.

Protocol 1: General Synthesis of 6-Chloro-1H-indazol-3-amine

This protocol provides a representative, step-by-step methodology for the synthesis of the core scaffold.

Step 1: Cyclization of 4-Chloro-2-fluorobenzonitrile

  • To a solution of 4-chloro-2-fluorobenzonitrile (1.0 eq) in n-butanol (5-10 mL per gram of nitrile), add hydrazine monohydrate (5.0-10.0 eq).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Add water to the mixture to further precipitate the product and break up the solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a non-polar solvent like hexanes to remove impurities.

  • Dry the resulting solid under vacuum to yield 6-chloro-1H-indazol-3-amine as a solid. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.

Step 2: N1-Methylation

The regioselective alkylation of the indazole ring can be challenging, as reaction can occur at either the N1 or N2 position. Conditions must be carefully chosen to favor the desired N1 isomer. Using a strong base in a polar aprotic solvent often favors N1 alkylation.

  • Suspend 6-chloro-1H-indazol-3-amine (1.0 eq) in a suitable polar aprotic solvent such as DMF or THF.

  • Cool the suspension in an ice bath (0 °C) and add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise.

  • Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Add the alkylating agent, iodomethane (CH₃I, 1.2 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the desired N1-methyl isomer from the N2-methyl byproduct and any unreacted starting material, yielding this compound.

Structure-Activity Relationship (SAR) Analysis

The following sections explore the impact of structural modifications at each key position of the parent scaffold.

The C6-Position: Modulating Potency and Selectivity

The C6 position is a critical vector for modifying the compound's properties. The electron-withdrawing nature of the chloro group can influence the electronics of the entire ring system, impacting both target binding and metabolic stability.

  • Rationale for the Chloro Group: The chlorine atom is a lipophilic, electron-withdrawing group. Its presence can enhance binding affinity through favorable hydrophobic interactions within the ATP pocket and can also block a potential site of metabolism (C-H oxidation), thereby improving the pharmacokinetic profile.[10]

  • Analog Exploration: Studies on various indazole series have shown that this position is amenable to a range of substituents.

    • Other Halogens: Replacing chlorine with fluorine can sometimes improve metabolic stability and cell permeability. Bromine can also be used to increase lipophilicity.

    • Small Alkyl/Alkoxy Groups: Small groups are generally well-tolerated. For instance, a C6-methyl group has been shown to be compatible with potent kinase inhibition.[3]

    • Aryl and Heteroaryl Groups: Introduction of larger aryl or heteroaryl groups at C6 via cross-coupling reactions (e.g., Suzuki coupling) is a common strategy to extend the molecule into solvent-exposed regions of the kinase active site, allowing for the modulation of selectivity and the introduction of solubility-enhancing groups.[4] One study on Chek1 inhibitors demonstrated that introducing amides and heteroaryl groups at C6 provided significant potency.[10]

Compound IDC6-Substituent (R¹)C3-Substituent (R²)N1-Substituent (R³)Target KinaseIC₅₀ (nM)Reference
Parent -Cl -NH₂ -CH₃ (Hypothetical)--
Analog 1A-F-NH₂-CH₃FGFR1< 4.1[3]
Analog 1B-OCH₃-NH₂-CH₃HPK189[11]
Analog 1C-Phenyl-NH-CO-Cyclopropyl-HFLT311[4]
Analog 1D-Pyridyl-NH₂Phenyl-piperazineHPK1101[11]

Table 1: Representative SAR data for modifications at the C6-position.

The N1-Position: Impact on Hinge Binding and Physicochemical Properties

The N1 substituent does not directly participate in the canonical hinge-binding hydrogen bonds formed by the 3-amino group. However, it plays a crucial role in orienting the scaffold within the ATP pocket and can be modified to improve physicochemical properties.

  • Rationale for the Methyl Group: The N1-methyl group is a small, lipophilic substituent. Its primary role is to cap the N1 position, preventing the formation of an alternative hydrogen bond donor which could lead to undesired off-target activities or poor pharmacokinetic properties. X-ray crystallography studies have shown the N1-methyl group pointing towards the loop between β-strand 3 and α-helix C of some kinases, where there is limited space for larger substituents.[12]

  • Analog Exploration:

    • Larger Alkyl Groups: Replacing the methyl group with larger alkyl chains can increase lipophilicity but may also introduce steric clashes, depending on the topology of the target kinase.

    • Benzyl and Substituted Benzyl Groups: These groups can be used to probe for additional interactions in the active site. A study on CCR4 antagonists found that N1 meta-substituted benzyl groups were the most potent.[11]

    • Groups with Basic Amines: Introducing moieties like piperidine or piperazine can significantly enhance aqueous solubility, a critical parameter for oral bioavailability. These basic centers can be protonated at physiological pH, forming favorable salt-bridge interactions.[11]

The C3-Amine: The Critical Hinge-Binding Anchor

The 3-amino group is arguably the most critical pharmacophoric element of the scaffold. It typically forms two hydrogen bonds with the kinase hinge region (one as a donor from the N-H and one as an acceptor to the pyrazole nitrogen), effectively anchoring the inhibitor in the ATP-binding site.

  • Rationale for the Primary Amine: The unsubstituted primary amine (-NH₂) provides the optimal geometry for forming the bidentate hydrogen bond interaction with the kinase hinge.

  • Analog Exploration: While the primary amine is often optimal, its modification can be a powerful tool for modulating activity and selectivity.

    • Acylation: Converting the amine to an amide (e.g., acetamide, benzamide) changes its hydrogen bonding properties (it retains one H-bond donor). This is a common strategy used in many approved kinase inhibitors.[4] The acyl group can be used to pick up additional interactions or to fine-tune the molecule's electronic properties.

    • Sulfonamides: Formation of a sulfonamide at the C3-amino position has been successfully employed, for example, in the development of CCR4 antagonists.[11]

    • Alkylation: N-alkylation of the 3-amino group (e.g., to -NHCH₃) is generally detrimental to hinge binding, as it removes one of the key hydrogen bond donors. However, in some cases, this loss can be compensated for by other interactions.

Compound IDC6-Substituent (R¹)C3-Substituent (R²)N1-Substituent (R³)Target KinaseIC₅₀ (nM)Reference
Analog 2A-Br-NH₂ -HFLT317[4]
Analog 2B-Br-NH-CO-CH₃ -HFLT37[4]
Analog 2C-Br-NH-CH₃ -HFLT36[4]
Analog 2D-OCH₃-NH-SO₂-Thiophene Benzyl-amideCCR40.3[11]

Table 2: Representative SAR data for modifications at the C3-amino position.

Bioisosteric Replacements: Moving Beyond the Indazole Core

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in drug design.[13] It can be used to overcome challenges related to metabolism, toxicity, or intellectual property.

  • Core Scaffold Hopping: The 3-aminoindazole scaffold can be replaced by other hinge-binding heterocycles. The goal is to maintain the crucial hydrogen bonding pattern with the kinase hinge.

    • Aminopyrazoles: The 3-aminopyrazole is a well-known bioisostere for the 3-aminoindazole.[14]

    • Aminoimidazoles: The 4-aminoimidazole moiety has also been shown to be an effective replacement.[14]

    • Aminobenzisoxazoles: These scaffolds have been successfully used to develop potent c-Met kinase inhibitors, demonstrating their viability as indazole bioisosteres.[15]

  • Substituent Bioisosteres:

    • Chloro Group: The chloro group can be replaced with other groups of similar size and electronics, such as a trifluoromethyl (-CF₃) group or a cyano (-CN) group.

    • Amide/Urea Linkers: When the 3-amino group is acylated, the resulting amide bond can be replaced with other linkers like ureas, sulfonamides, or stable heterocyclic rings (e.g., oxadiazoles) to improve metabolic stability.[16]

Conclusion and Future Perspectives

This compound represents a highly optimized scaffold for the development of protein kinase inhibitors. Our exploration has demonstrated that each substituent plays a distinct and crucial role in defining the molecule's biological profile.

  • The 3-amino group is the primary anchor to the kinase hinge.

  • The C6-chloro substituent modulates potency and blocks a potential metabolic soft spot.

  • The N1-methyl group provides a necessary cap and orients the molecule in the active site.

Future exploration of analogs will likely focus on fine-tuning selectivity profiles to minimize off-target effects and further optimizing pharmacokinetic properties. The use of advanced synthetic methods to install novel functionality at the C4, C5, and C7 positions, coupled with structure-based design, will continue to make the 3-aminoindazole scaffold a fertile ground for the discovery of next-generation targeted therapies. This guide provides the foundational knowledge for researchers to rationally design and synthesize novel analogs with improved therapeutic potential.

References

  • Mascitti, V., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 23(12), 3129. [Link]

  • Lainé, D., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 56(22), 9049-9065. [Link]

  • Sim, T., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(10), 839-844. [Link]

  • (Reference not directly cited in the text, but provides context on indazole synthesis).
  • Furet, P., et al. (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 16(23), 6049-6053. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. (General background reference).
  • Ahmed, A. A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]

  • (Reference not directly cited in the text, but provides context on kinase inhibitors).
  • (Reference not directly cited in the text, but provides context on signaling p
  • Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(4), 711-723. [Link]

  • Blake, J. F., et al. (2017). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 8(11), 1184-1189. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 25228-25257. [Link]

  • Sino Biological. (n.d.). MAPK Erk Signaling Pathway. Sino Biological Inc.[Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. [Link]

  • (Reference not directly cited in the text, but provides context on bioisosteres).
  • (Reference not directly cited in the text, but provides context on synthesis).
  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK receptor tyrosine kinases. Journal of Medicinal Chemistry, 54(18), 6342-6363. (This reference discusses related kinase inhibitors and SAR principles).
  • Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(4), 711-723. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (General background reference).
  • (Reference not directly cited in the text, but provides product inform
  • Dong, J. Y., et al. (2018). Recent advances in the development of indazole-based anticancer agents. ChemMedChem, 13(15), 1490-1507. [Link]

  • (Reference not directly cited in the text, but provides context on synthesis).
  • (Reference not directly cited in the text, but provides context on QSAR).
  • El-Damasy, D. A., et al. (2020). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 25(18), 4249. [Link]

  • Hoang, N. X., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(2), 1035-1045. [Link]

  • (Reference not directly cited in the text, but provides context on synthesis).
  • (Reference not directly cited in the text, but provides context on synthesis).
  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 25228-25257. [Link]

  • Kelly, L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1947-1959. [Link]

  • (Reference not directly cited in the text, but provides context on synthesis).
  • (Reference not directly cited in the text, but provides context on synthesis).
  • (Reference not directly cited in the text, but provides context on QSAR).
  • (Reference not directly cited in the text, but provides context on synthesis).

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An In-depth Technical Guide to the Solubility Determination of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

6-Chloro-1-methyl-1H-indazol-3-amine is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The solubility of such compounds is a critical physicochemical parameter that profoundly influences their journey through the drug discovery and development pipeline. Poor aqueous solubility can lead to unreliable results in biological assays, challenging formulation development, and ultimately, poor bioavailability, hindering the therapeutic potential of a promising candidate.[3][4][5]

This guide provides a comprehensive technical overview of the methodologies for determining the solubility of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The focus is on robust, self-validating experimental design, ensuring the generation of high-quality, reliable solubility data.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before embarking on solubility studies.

PropertyValueSource
Molecular Formula C₈H₈ClN₃[6]
Molecular Weight 181.62 g/mol [6]
Appearance Solid[6]
Purity Typically ≥98%[6]
Storage Conditions 4°C, protect from light[6]

Understanding Solubility: Kinetic vs. Thermodynamic

In the context of drug discovery, two primary types of solubility are measured: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput screening method often used in the early stages of drug discovery.[3][4][7] It measures the concentration of a compound that remains in solution after a supersaturated solution, typically prepared by diluting a high-concentration DMSO stock into an aqueous buffer, is allowed to precipitate over a short period (e.g., 1-2 hours).[3][8] While rapid and resource-efficient, it may not represent true equilibrium.

  • Thermodynamic Solubility: This is considered the "gold standard" and measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[6][9][10] The shake-flask method is the most common approach, involving the agitation of an excess of the solid compound in a solvent over an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5][6][9]

The choice between these methods depends on the stage of research. Kinetic solubility is suitable for initial screening of large compound libraries, while thermodynamic solubility is crucial for lead optimization and pre-formulation studies.[4]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol details the determination of the thermodynamic solubility of this compound in various solvents. The principle involves creating a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved compound using UV-Vis spectrophotometry.

I. Materials and Equipment
  • This compound (solid, >98% purity)

  • Solvents:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Simulated Intestinal Fluid (SIF), pH 6.8

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

II. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess compound into vials B Add selected solvent (e.g., PBS) A->B Dispense solvent C Incubate on shaker (24-48h at 25°C) B->C Seal and place on shaker D Centrifuge to pellet solid C->D Achieve equilibrium E Filter supernatant (0.22 µm filter) D->E Remove undissolved solid F Prepare serial dilutions of filtrate E->F Prepare for analysis G Measure UV absorbance F->G Spectrophotometry H Quantify using standard curve G->H Calculate concentration

Caption: Thermodynamic Solubility Workflow.

III. Step-by-Step Procedure
  • Preparation of Standard Stock Solution:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve it in a suitable volume of DMSO (e.g., 10 mL) to create a 1 mg/mL stock solution. Rationale: DMSO is a powerful organic solvent capable of fully dissolving a wide range of compounds, making it ideal for creating a concentrated stock for the standard curve.[11]

  • Generation of Standard Curve:

    • Perform serial dilutions of the stock solution with the chosen experimental solvent (e.g., PBS pH 7.4) to obtain a series of standards with known concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

    • Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λmax), which must be predetermined by scanning a dilute solution of the compound from 200-400 nm.

    • Plot a graph of absorbance versus concentration. The resulting linear regression will serve as the standard curve for quantification. Self-Validation Check: The correlation coefficient (R²) of the standard curve should be >0.995 to ensure linearity and accuracy.

  • Solubility Measurement:

    • Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. Rationale: Using an excess of solid ensures that the resulting solution will be saturated.

    • Add a defined volume of the desired solvent (e.g., 2 mL of PBS, pH 7.4) to the vial.

    • Seal the vials tightly and place them on an orbital shaker.

    • Incubate at a constant temperature (e.g., 25°C) for 24 to 48 hours. A preliminary time-course experiment can determine the point at which equilibrium is reached (i.e., when the concentration of the dissolved compound no longer increases).

  • Sample Processing:

    • After incubation, allow the vials to stand undisturbed for a short period to let the larger particles settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. Rationale: Filtration is a critical step to remove any remaining fine particulate matter that could scatter light and interfere with the UV absorbance measurement.[4]

  • Quantification:

    • The filtered supernatant may need to be diluted with the experimental solvent to fall within the linear range of the standard curve.

    • Measure the UV absorbance of the diluted (or undiluted) sample at the predetermined λmax.

    • Calculate the concentration of this compound in the sample using the equation from the standard curve. Remember to account for any dilution factors.

IV. Data Analysis and Reporting

The solubility is reported in units of µg/mL or mg/L. It is crucial to also report the solvent system, pH, and temperature at which the measurement was conducted, as these factors significantly influence solubility.[4]

Alternative and High-Throughput Methodologies

For earlier stages of discovery where speed is paramount, a kinetic solubility assay can be employed.

G cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_analysis Analysis A Prepare high-concentration DMSO stock B Add DMSO stock to aqueous buffer in microplate A->B High-throughput dilution C Incubate for a short period (e.g., 2h) B->C Allow precipitation D Separate solid (filtration/centrifugation) C->D Isolate soluble fraction E Quantify supernatant (UV/LC-MS) D->E Determine concentration

Caption: Kinetic Solubility Workflow.

In this method, a small volume of a concentrated DMSO stock solution is added to an aqueous buffer in a microtiter plate.[7][8] After a short incubation, the resulting precipitate is removed by filtration, and the concentration of the compound in the filtrate is determined, often by UV spectrophotometry or LC-MS for higher sensitivity and specificity.[3]

Conclusion

Determining the solubility of this compound is a fundamental step in its evaluation as a potential drug candidate. While publicly available data is scarce, the thermodynamic shake-flask method described herein provides a robust and reliable means of obtaining this crucial information. The choice of solvent systems should reflect the intended biological application, with buffers at physiological pH values being of primary importance. By adhering to a well-designed, self-validating protocol, researchers can generate high-quality solubility data to confidently guide the progression of this and other promising indazole derivatives in the drug discovery process.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Sigma-Aldrich. This compound.

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

  • protocols.io. In-vitro Thermodynamic Solubility.

  • Domainex. Thermodynamic Solubility Assay.

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

  • Evotec. Thermodynamic Solubility Assay.

  • Zhang, Y., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry.

  • BenchChem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

  • Rani, P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

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A Technical Guide to the Spectroscopic Characterization of 6-Chloro-1-methyl-1-H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for Substituted Indazoles

The indazole core is a privileged scaffold in modern pharmacology, forming the basis of numerous therapeutic agents.[1] Compounds like 6-Chloro-1-methyl-1H-indazol-3-amine are valuable as synthetic building blocks in drug discovery programs.[2] The precise arrangement of substituents on the indazole ring system dictates the molecule's physicochemical properties and its biological activity. Therefore, unambiguous confirmation of its structure, including regiochemistry (e.g., the position of the methyl group at N1), is a critical step in any research and development workflow.

This guide employs a multi-technique approach, leveraging the strengths of both Mass Spectrometry (for molecular weight confirmation) and NMR Spectroscopy (for detailed structural connectivity) to create a self-validating analytical workflow.

The Synergy of MS and NMR: A Self-Validating Workflow

Structural elucidation relies on assembling pieces of a puzzle. Mass spectrometry provides the molecular weight of the entire puzzle piece, while NMR spectroscopy reveals the intricate pattern on its surface—how each atom is connected to its neighbors. Using them in tandem creates a self-validating loop: MS confirms the expected molecular formula, and NMR confirms the specific isomeric structure.

Below is a visualization of this workflow, which forms the logical foundation of this guide.

G cluster_0 Phase 1: Mass Verification cluster_1 Phase 2: Structural Confirmation Sample Sample Preparation (this compound in solution) MS_Acq MS Data Acquisition (e.g., ESI-QTOF) Sample->MS_Acq Inject NMR_Acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) Sample->NMR_Acq Analyze Mass_Eval Mass Evaluation (Is [M+H]⁺ correct?) MS_Acq->Mass_Eval Acquire Spectrum Structure_Confirm Structure Verified? (Connectivity matches isomer) Mass_Eval->Structure_Confirm Proceed if Mass is Correct NMR_Interpret Spectral Interpretation (Assign signals to atoms) NMR_Acq->NMR_Interpret Process Data NMR_Interpret->Structure_Confirm Final Final Structure Confirmed Structure_Confirm->Final Yes

Caption: A self-validating workflow for structural elucidation.

Mass Spectrometry (MS) Analysis

Core Principle & Rationale for Technique Selection

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a polar, nitrogen-containing molecule like this compound, Electrospray Ionization (ESI) is the premier choice. ESI is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear readout of the molecular weight. Coupling this with a high-resolution mass analyzer like a Time-of-Flight (TOF) detector allows for the determination of the exact mass, which is crucial for confirming the elemental composition.

Detailed Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • a. Accurately weigh ~0.5-1.0 mg of the sample.

    • b. Dissolve the sample in 1.0 mL of a high-purity solvent (e.g., methanol or acetonitrile). The choice of solvent is critical; it must be volatile and capable of solvating the analyte without interfering with ionization.

    • c. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and deionized water containing 0.1% formic acid. Rationale: Formic acid acts as a proton source, promoting the formation of the desired [M+H]⁺ ion and improving signal intensity.

  • Instrument Setup (Typical ESI-QTOF):

    • a. Ionization Mode: Positive Electrospray Ionization (ESI+).

    • b. Capillary Voltage: 3.5 - 4.5 kV. This high voltage creates the aerosol of charged droplets.

    • c. Nebulizer Gas (N₂): Set to a pressure appropriate for stable spray formation (instrument-dependent, e.g., 2-3 Bar).

    • d. Drying Gas (N₂): Set to a flow rate and temperature (e.g., 8-10 L/min at 200-250 °C) sufficient to desolvate the ions efficiently.

    • e. Mass Range: Scan from m/z 100 to 500. This range comfortably covers the expected molecular ion.

    • f. Calibration: Ensure the instrument is calibrated with a known standard (e.g., sodium formate) immediately prior to the run to guarantee high mass accuracy.

  • Data Acquisition:

    • a. Inject the sample solution via a syringe pump or LC system at a flow rate of 5-10 µL/min.

    • b. Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

Predicted Mass Spectrum and Interpretation

The molecular formula for this compound is C₈H₈ClN₃. The expected mass spectrum would be dominated by the protonated molecular ion [M+H]⁺. A key feature to observe is the isotopic pattern characteristic of a chlorine-containing compound.

FeaturePredicted ValueRationale
Molecular Formula C₈H₈ClN₃Based on the known structure.
Exact Mass (Monoisotopic) 181.0407Calculated for ¹²C₈¹H₈³⁵Cl¹⁴N₃.
[M+H]⁺ (A) 182.0480 The primary ion observed, corresponding to the monoisotopic mass + mass of a proton.
[M+H]⁺ (A+2) 184.0450 This second peak arises from the natural abundance of the ³⁷Cl isotope.
A / A+2 Intensity Ratio ~3:1 This characteristic ratio is a definitive signature for the presence of a single chlorine atom.

Observation of two peaks at m/z 182.0480 and 184.0450 in an approximate 3:1 intensity ratio would provide very strong evidence for the elemental composition of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Principles & Rationale for Solvent Selection

NMR spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms. The choice of deuterated solvent is paramount. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice.

  • Rationale:

    • Solubility: It is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with amine functionalities.

    • Exchangeable Protons: The amine (-NH₂) protons are often broad and can exchange with trace water. In DMSO-d₆, these protons are typically well-resolved and observable, whereas in solvents like CDCl₃ or D₂O, they can broaden or disappear.

    • Chemical Shift Range: DMSO-d₆ has a wide chemical shift window, with its residual proton peak appearing around 2.50 ppm, which is unlikely to overlap with the aromatic signals of the analyte.

Detailed Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • a. Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

    • b. Add ~0.6-0.7 mL of DMSO-d₆.

    • c. Cap the tube and gently vortex or invert until the sample is fully dissolved. Rationale: Ensuring complete dissolution is critical for obtaining sharp, well-resolved NMR signals.

  • Instrument Setup (Typical 400 MHz Spectrometer):

    • a. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K) for 5-10 minutes.

    • b. Locking & Shimming: Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity. A good shim is essential for high resolution.

    • c. ¹H NMR Parameters:

      • Pulse Angle: 30-45 degrees (a smaller angle allows for faster acquisition).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 8-16 scans. This is usually sufficient for a sample of this concentration.

    • d. ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled (e.g., zgpg30).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024-4096 scans. A much higher number of scans is needed due to the low natural abundance of ¹³C.

  • Data Processing:

    • a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • b. Referencing: Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the central peak of the DMSO multiplet to 39.52 ppm.

Predicted ¹H NMR Spectrum: Data & Interpretation

Structure and Proton Numbering:

(Note: Simplified 2D representation for numbering) H4, H5, H7 are on the benzene ring. The CH₃ protons are on N1. The NH₂ protons are on C3.

SignalPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
1 ~7.60d, J ≈ 2.0 Hz1HH-7The proton ortho to the chloro group and adjacent to the fused ring nitrogen. Expected to be a doublet due to coupling with H-5.
2 ~7.25d, J ≈ 8.8 Hz1HH-4The proton para to the chloro group. Expected to be a doublet due to coupling with H-5.
3 ~7.05dd, J ≈ 8.8, 2.0 Hz1HH-5The proton meta to the chloro group. Coupled to both H-4 (large coupling) and H-7 (small coupling), resulting in a doublet of doublets.
4 ~5.5-6.0br s2H-NH₂The amine protons. Expected to be a broad singlet due to quadrupole broadening from the ¹⁴N and potential for hydrogen bonding.
5 ~3.80s3H-N-CH₃The methyl group attached to the nitrogen. It is a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum: Data & Interpretation
Predicted δ (ppm)AssignmentRationale
~155C3The carbon bearing the amine group is significantly deshielded.
~141C7aA quaternary carbon in the aromatic system, part of the ring fusion.
~130C3aA quaternary carbon in the aromatic system, part of the ring fusion.
~128C6The carbon directly bonded to the electronegative chlorine atom.
~122C5Aromatic CH.
~120C4Aromatic CH.
~110C7Aromatic CH.
~32N-CH₃The aliphatic methyl carbon, appearing in the upfield region.

Summary of Predicted Spectroscopic Data

AnalysisParameterPredicted Result
High-Resolution MS [M+H]⁺ (monoisotopic)m/z 182.0480
Isotopic Pattern[M+H]⁺ to [M+H+2]⁺ ratio of ~3:1
¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ)~7.60 (d), 7.25 (d), 7.05 (dd), 5.5-6.0 (br s), 3.80 (s)
Integration1H, 1H, 1H, 2H, 3H
¹³C NMR (100 MHz, DMSO-d₆) Number of Signals8 distinct signals
Chemical Shift RangesAromatic: 110-155 ppm; Aliphatic: ~32 ppm

Conclusion

The structural confirmation of this compound requires a systematic and multi-faceted analytical approach. By following the detailed MS and NMR protocols outlined in this guide, a researcher can generate high-quality, reproducible data. The predicted spectra, based on fundamental principles of spectroscopy, provide a reliable template for data interpretation. The combination of exact mass confirmation via HRMS and the detailed connectivity map from ¹H and ¹³C NMR constitutes a self-validating workflow, ensuring the identity and purity of this important chemical entity for its application in research and development.

References

  • Wiley-VCH. (2007). Supporting Information for a publication. While not containing data for the target molecule, this provides an example of standard experimental reporting for NMR and MS.
  • PubChem. (n.d.). 6-chloro-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecules. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-chloro-1h-indazol-3-amine (C7H6ClN3). Université du Luxembourg. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. Retrieved from [Link] (Illustrates related indazole chemistry).

  • PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-chloro-1-methyl-1H-indazol-7-amine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Methyl-1H-indazol-6-yl-amine. Retrieved from [Link]

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Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved and clinical-stage therapeutics. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential therapeutic targets of the specific indazole derivative, 6-Chloro-1-methyl-1H-indazol-3-amine. We will delve into the rationale behind prioritizing certain target classes, outline a robust computational and experimental workflow for target identification and validation, and provide detailed protocols to empower your research endeavors.

Introduction: The Indazole Scaffold as a Kinase Inhibitor Privileged Structure

Indazole derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] A particularly successful application of the indazole moiety has been in the development of protein kinase inhibitors.[2][3] Several commercially available anticancer drugs, such as axitinib, linifanib, and pazopanib, feature an indazole core, highlighting its importance as a pharmacophore.[2]

The 1H-indazole-3-amine substructure is recognized as an effective "hinge-binding" fragment, crucial for the activity of many tyrosine kinase inhibitors.[1] This region of the kinase domain is a critical anchor point for inhibitor binding. Given the structural features of this compound, it is highly probable that its therapeutic potential lies in the modulation of protein kinase activity. This guide will therefore focus on a kinase-centric approach to target identification.

Rationale for Target Class Prioritization: Why Kinases?

The human kinome represents a vast and druggable target class implicated in a multitude of diseases, most notably cancer. The ATP-binding pocket of kinases, where inhibitors often bind, shares structural similarities across the family, yet sufficient diversity exists to achieve selectivity. Indazole derivatives have demonstrated the ability to inhibit both tyrosine kinases and serine/threonine kinases.[2][3][4]

Based on the activities of structurally related compounds, we can logically prioritize the following kinase families as potential targets for this compound:

  • VEGFR (Vascular Endothelial Growth Factor Receptors): Many indazole-based compounds, like pazopanib and axitinib, are potent VEGFR inhibitors.[1][2]

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis and are attractive cancer targets. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases.[5]

  • FGFR (Fibroblast Growth Factor Receptors): Indazole derivatives have been investigated as inhibitors of FGFR1.[4]

  • Multi-Targeted Tyrosine Kinases: The indazole scaffold is present in multi-targeted tyrosine kinase inhibitors like linifanib.[1]

This initial prioritization allows for a more focused and efficient screening cascade, both computationally and experimentally.

A Multi-pronged Approach to Target Identification and Validation

We advocate for an integrated workflow that combines computational prediction with experimental validation. This approach de-risks drug discovery by providing a stronger body of evidence for target engagement and downstream functional effects.

G cluster_0 Computational Prediction cluster_1 Experimental Validation A In Silico Target Prediction (Molecular Docking, Pharmacophore Modeling) B Virtual Screening against Kinase Libraries A->B Identifies potential kinase hits C Biochemical Assays (Kinase Inhibition Profiling) B->C Prioritized hits for testing D Cell-Based Assays (Target Engagement & Pathway Modulation) C->D Confirms direct inhibition E Functional Assays (Proliferation, Apoptosis) D->E Links target to cellular function G A This compound B Target Kinase (e.g., VEGFR2) A->B Inhibits C Downstream Substrate (e.g., PLCγ1) B->C Phosphorylates D Phosphorylation Cascade C->D E Cellular Response (e.g., Proliferation, Angiogenesis) D->E

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, with a rich history of yielding compounds of profound biological significance. This guide delves into the specific chemistry of 6-Chloro-1-methyl-1H-indazol-3-amine, a key intermediate in the synthesis of numerous pharmacologically active molecules. While not a therapeutic agent in its own right, its strategic substitution pattern makes it a valuable building block in drug discovery. This document will trace the historical context of indazole chemistry, elucidate the synthetic pathways to this compound, and explore its applications as a synthetic intermediate, providing researchers and drug development professionals with a comprehensive technical resource.

A Legacy of Discovery: The Indazole Scaffold

The story of this compound is intrinsically linked to the broader history of its parent heterocycle, indazole. First synthesized in the late 19th century, the indazole ring system, a fusion of benzene and pyrazole rings, has captivated chemists for its versatile reactivity and diverse biological activities. The inherent tautomerism of the indazole core, existing as 1H and 2H forms, presents both a challenge and an opportunity in synthetic design, allowing for intricate control over molecular architecture and biological targeting.

Over the decades, indazole derivatives have been investigated for a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and antipsychotic agents. However, it is in the realm of oncology that the indazole scaffold has truly made its mark. The discovery that 3-aminoindazoles can act as potent kinase inhibitors has led to the development of several life-saving cancer therapeutics. This established importance of the 3-aminoindazole pharmacophore provides the crucial context for understanding the significance of specifically substituted derivatives like this compound.

Synthetic Pathways: Constructing the Core

The synthesis of this compound is a multi-step process that leverages established methodologies in heterocyclic chemistry. The most logical and widely practiced approach involves a two-stage sequence: formation of the 3-aminoindazole core followed by regioselective N-methylation.

Stage 1: Formation of 6-Chloro-1H-indazol-3-amine

The construction of the 6-chloro-1H-indazol-3-amine intermediate is typically achieved through the cyclization of a suitably substituted benzonitrile with hydrazine. A common and efficient starting material is 2,4-dichlorobenzonitrile.

Experimental Protocol: Synthesis of 6-Chloro-1H-indazol-3-amine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorobenzonitrile (1 equivalent) and a suitable high-boiling solvent such as n-butanol or ethylene glycol.

  • Addition of Hydrazine: Add hydrazine hydrate (2-3 equivalents) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration.

  • Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Causality of Experimental Choices:

  • Starting Material: 2,4-Dichlorobenzonitrile is an ideal precursor. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrile group, facilitating the initial attack by hydrazine. The chlorine at the 4-position remains to become the 6-chloro substituent in the final indazole.

  • Hydrazine: Hydrazine acts as the binucleophile, providing the two nitrogen atoms required for the formation of the pyrazole ring. An excess is used to drive the reaction to completion.

  • High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the intramolecular cyclization step, which involves the attack of the second nitrogen of the hydrazine adduct onto the nitrile carbon.

Stage 2: Regioselective N-Methylation

The alkylation of an unsymmetrical indazole can, in principle, lead to a mixture of N1 and N2 isomers. Achieving regioselectivity is therefore a critical step in the synthesis of this compound. The outcome of the methylation is influenced by factors such as the choice of base, solvent, and methylating agent. For the synthesis of the N1-methylated product, conditions favoring thermodynamic control are often employed.

Experimental Protocol: N-Methylation of 6-Chloro-1H-indazol-3-amine

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 6-chloro-1H-indazol-3-amine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete deprotonation.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 equivalents), dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Base and Solvent: The choice of base and solvent system is crucial for regioselectivity. Strong bases like NaH in a polar aprotic solvent like DMF tend to favor the formation of the thermodynamically more stable N1-anion, leading to the desired N1-methylated product.[1] Weaker bases or different solvent systems can lead to mixtures of N1 and N2 isomers.[2]

  • Methylating Agent: Methyl iodide and dimethyl sulfate are common and effective methylating agents.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Indazole Formation cluster_stage2 Stage 2: N-Methylation A 2,4-Dichlorobenzonitrile C 6-Chloro-1H-indazol-3-amine A->C Reflux in n-Butanol B Hydrazine Hydrate B->C F This compound C->F D Methyl Iodide D->F E Base (e.g., NaH) in DMF E->F

Caption: Synthetic pathway to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and reaction optimization.

PropertyValue
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1031927-22-6

Role in Drug Discovery: A Versatile Intermediate

While there is no evidence of this compound itself possessing therapeutic activity, its value lies in its role as a key building block for more complex molecules. The strategic placement of the chloro, methyl, and amine functionalities allows for diverse chemical transformations, making it an attractive starting point for library synthesis and lead optimization in drug discovery programs.

The 3-amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of side chains. The 6-chloro substituent can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl moieties. The N1-methyl group serves to block one of the tautomeric positions and can influence the overall conformation and binding properties of the final molecule.

The importance of N-alkylated indazoles is exemplified by the structure of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[3][4] While Pazopanib itself contains a 2,3-dimethyl-2H-indazol-6-amine core, its development highlights the significance of N-alkylation in modulating the biological activity of indazole-based kinase inhibitors. The synthetic strategies developed for compounds like this compound are therefore highly relevant to the broader field of medicinal chemistry.

Logical Relationship Diagram

Logical_Relationship Core This compound Func1 3-Amino Group Core->Func1 Func2 6-Chloro Group Core->Func2 Func3 N1-Methyl Group Core->Func3 App1 Acylation / Alkylation Func1->App1 App2 Cross-Coupling Reactions (e.g., Suzuki) Func2->App2 App3 Blocks Tautomerism / Influences Conformation Func3->App3 Result Diverse Library of Bioactive Molecules App1->Result App2->Result App3->Result

Caption: Functional groups of the core molecule and their synthetic applications.

Conclusion

This compound represents a confluence of historical significance and modern synthetic utility. Its preparation, rooted in the fundamental principles of heterocyclic chemistry, provides access to a versatile scaffold for drug discovery. While its own "discovery" is intertwined with the broader exploration of the indazole chemical space, its importance as a synthetic intermediate is undeniable. For researchers in the pharmaceutical sciences, a thorough understanding of the synthesis and reactivity of this and related compounds is essential for the continued development of novel and effective therapeutics.

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]

  • Xu, L., Peng, Y., Pan, Q., Jiang, Y., & Ma, D. (2013). Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. The Journal of Organic Chemistry, 78(7), 3400–3401. [Link]

  • Morel, S., & Boyer, G. (2021). Regioselective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Molecules, 26(16), 4935. [Link]

  • PrepChem. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 170-181. [Link]

  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3891. [Link]

  • Chemical Communications. (2017). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 53(4), 738-741. [Link]

  • The Journal of Organic Chemistry. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 76(17), 7034–7040. [Link]

  • National Institutes of Health. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • Knowledge Sourcing Intelligence. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Open Access Journals. (2021). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Journal of Pharmaceutical Research International, 33(47A), 346-358. [Link]

  • MDPI. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 27(21), 7291. [Link]

  • Molecules. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Molecules, 26(16), 4935. [Link]

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Methodological & Application

Application Notes and Protocols: 6-Chloro-1-methyl-1H-indazol-3-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Kinase Inhibition

The indazole ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved small-molecule kinase inhibitors.[1][2] Its unique structural and electronic properties allow it to form key hydrogen bond interactions within the ATP-binding pocket of various kinases, making it a versatile starting point for the design of potent and selective inhibitors.[3][4] 6-Chloro-1-methyl-1H-indazol-3-amine represents a key exemplar of this scaffold, offering a foundation for derivatization to target specific kinases implicated in oncogenesis.

This guide provides an in-depth look at the application of indazole-based compounds, using the well-characterized target, Monopolar Spindle 1 (Mps1) kinase, as a primary example. We will explore the mechanism of action, provide detailed protocols for assessing inhibitory activity, and present a framework for advancing drug discovery efforts based on this chemical series.

Mechanism of Action: Targeting the Spindle Assembly Checkpoint with Mps1 Inhibitors

Monopolar spindle 1 (Mps1), a dual-specificity serine/threonine kinase, is a master regulator of the Spindle Assembly Checkpoint (SAC).[5][6] The SAC is a critical cellular surveillance mechanism that ensures the high fidelity of chromosome segregation during mitosis. It prevents the premature separation of sister chromatids until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.

In many cancer cells, which are characterized by aneuploidy and chromosomal instability, the SAC is often hyperactive, allowing tumor cells to tolerate mitotic errors and continue to proliferate.[6] Overexpression of Mps1 is a common feature in various malignancies, including breast, lung, and thyroid cancers, and often correlates with poor prognosis.[6]

Inhibition of Mps1 kinase activity with small molecules effectively abrogates the SAC.[6][7] This forces cancer cells, particularly those treated with antimitotic agents like taxanes, to exit mitosis prematurely before proper chromosome alignment. This "mitotic breakthrough" leads to catastrophic chromosome missegregation, aneuploidy, and ultimately, apoptotic cell death.[6] This mechanism provides a powerful therapeutic strategy, especially in combination with taxanes, to enhance their efficacy and overcome resistance.[7]

Signaling Pathway Visualization

The following diagram illustrates the central role of Mps1 in the Spindle Assembly Checkpoint and the consequence of its inhibition.

Mps1_Pathway cluster_Mitosis Mitotic Progression cluster_Inhibition Pharmacological Intervention Mitotic_Stress Mitotic Stress (e.g., Taxanes) Unattached_Kinetochores Unattached Kinetochores Mitotic_Stress->Unattached_Kinetochores induces Mps1_Active Active Mps1 Kinase Unattached_Kinetochores->Mps1_Active recruits & activates SAC_Complex Spindle Assembly Checkpoint (SAC) Complex Activated Mps1_Active->SAC_Complex phosphorylates & activates substrates Mitotic_Breakthrough Mitotic Breakthrough & Chromosome Missegregation Mps1_Active->Mitotic_Breakthrough inhibition leads to SAC abrogation APC_C Anaphase-Promoting Complex (APC/C) SAC_Complex->APC_C inhibits Anaphase Anaphase & Mitotic Exit APC_C->Anaphase is required for Cell_Death Apoptotic Cell Death Inhibitor This compound (or derivative) Inhibitor->Mps1_Active Inhibits ATP Binding Mitotic_Breakthrough->Cell_Death induces

Caption: Mps1 inhibition abrogates the Spindle Assembly Checkpoint, leading to mitotic catastrophe.

Quantitative Data Summary: Potency of Indazole-Based Mps1 Inhibitors

The indazole scaffold has yielded numerous potent Mps1 inhibitors. The table below summarizes the inhibitory concentrations (IC50) for several representative compounds, providing a benchmark for new derivatives based on the this compound core.

Compound NameMps1 Kinase IC50Cellular Proliferation IC50Reference
BAY 1161909 (Empesertib)< 1 nMIn nM range[8]
BAY 1217389< 10 nMIn nM range[8]
AZ3146~35 nMNot specified[8]
MPI-04796051.8 nMNot specified[8]
BOS17272211 nMNot specified[8]

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy and mechanism of action of novel indazole-based kinase inhibitors.

Experimental Workflow Overview

Workflow Start Start: Compound Synthesis & Purification Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Start->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT / CellTiter-Glo®) Start->Cell_Viability Determine_IC50 Determine Biochemical IC₅₀ Kinase_Assay->Determine_IC50 MOA_Studies Mechanism of Action Studies Determine_IC50->MOA_Studies Determine_GI50 Determine GI₅₀ / IC₅₀ Cell_Viability->Determine_GI50 Determine_GI50->MOA_Studies Mitotic_Assay Mitotic Breakthrough Assay (Flow Cytometry) MOA_Studies->Mitotic_Assay Western_Blot Signaling Pathway Analysis (Western Blot) MOA_Studies->Western_Blot Conclusion Conclusion & Further Studies (e.g., In Vivo) Mitotic_Assay->Conclusion Western_Blot->Conclusion

Caption: General workflow for characterizing a novel indazole-based kinase inhibitor.

Protocol 1: In Vitro Mps1 Kinase Assay (ADP-Glo™ Format)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant Mps1 kinase by quantifying ATP consumption.

Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based system that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the calculation of an IC50 value.

Materials:

  • Recombinant human Mps1 kinase (e.g., from SignalChem or Carna Biosciences).

  • Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate).

  • This compound or its derivatives, dissolved in 100% DMSO.

  • ATP solution.

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay kit (Promega).

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in 100% DMSO.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the compound dilutions. For controls, add 1 µL of DMSO (no inhibitor, 100% activity) and 1 µL of a known Mps1 inhibitor or buffer (0% activity).

  • Kinase Reaction:

    • Prepare a master mix containing kinase reaction buffer, recombinant Mps1 kinase, and substrate.

    • Add 10 µL of the master mix to each well of the assay plate.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Mps1.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO (100% activity) and no-enzyme (0% activity) controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism).

Protocol 2: Cellular Mitotic Breakthrough Assay

This cell-based assay measures the ability of an Mps1 inhibitor to override a mitotic arrest induced by a microtubule-destabilizing agent like nocodazole.

Rationale: Nocodazole treatment depolymerizes microtubules, preventing proper kinetochore attachment and robustly activating the SAC, causing cells to arrest in the G2/M phase of the cell cycle. A functional Mps1 inhibitor will abrogate this arrest, causing cells to exit mitosis without proper segregation ("breakthrough"), resulting in a cell population with >4N DNA content (polyploidy).[6]

Materials:

  • Human cancer cell line (e.g., HeLa, U2OS).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Nocodazole.

  • Test inhibitor (this compound derivative).

  • Propidium Iodide (PI) staining solution with RNase A.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates and allow them to attach and grow for 24 hours to reach ~50-60% confluency.

  • Mitotic Arrest: Add nocodazole to the culture medium at a final concentration of 100 ng/mL to arrest cells in mitosis. Incubate for 16-18 hours.

  • Inhibitor Treatment: While keeping the cells in the nocodazole-containing medium, add serial dilutions of the Mps1 inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells with the inhibitor for an additional 4-6 hours.

  • Cell Harvesting and Fixation:

    • Harvest all cells, including those floating in the medium (mitotic cells detach).

    • Wash the cells with ice-cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to pellet and wash with PBS.

    • Resuspend the cell pellet in PI/RNase staining buffer.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Collect at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell populations based on DNA content: 2N (G1 phase), S phase, 4N (G2/M phase), and >4N (polyploid).

    • In the nocodazole-only sample, a high percentage of cells will be in the 4N peak.

    • Effective Mps1 inhibition will cause a dose-dependent decrease in the 4N population and a corresponding increase in the >4N population. Quantify the percentage of cells that have undergone mitotic breakthrough.

References

  • Development of MPS1 Inhibitors: Recent Advances and Perspectives. (2023). PubMed.
  • Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. (2016). AACR Journals.
  • Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. (2016). PubMed.
  • Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. (2024). Technology Networks.
  • MPS1 inhibitor. (n.d.). Selleck Chemicals.
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). PMC - NIH.
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH.
  • In vitro kinase assay. (2024). Protocols.io.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI.
  • This compound | 1031927-22-6. (n.d.). Sigma-Aldrich.
  • Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). (2019). PubMed.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central.
  • Application Notes and Protocols for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide in Cancer Cell Line Studies. (n.d.). Benchchem.

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Application Notes and Protocols for 6-Chloro-1-methyl-1H-indazol-3-amine in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers utilizing the novel small molecule, 6-Chloro-1-methyl-1H-indazol-3-amine, in cancer cell line studies. This document details the compound's mechanism of action, provides established protocols for assessing its biological activity, and offers insights into the interpretation of results. The methodologies described herein are designed to ensure scientific integrity and reproducibility for professionals in cancer research and drug development.

Introduction and Scientific Background

This compound belongs to the indazole class of heterocyclic compounds, a scaffold present in numerous clinically approved anti-cancer agents such as Axitinib and Pazopanib.[1] The 1H-indazole-3-amine structure, in particular, is recognized as an effective "hinge-binding" fragment, which commonly interacts with the ATP-binding site of protein kinases.[2][3] This structural motif suggests that this compound likely functions as a kinase inhibitor, instigating a cascade of downstream cellular events.

Recent studies have identified this specific compound (referred to as compound 6o in key literature) as a promising anti-tumor agent.[2][4][5] It exhibits potent anti-proliferative activity against a panel of human cancer cell lines, with a noteworthy selectivity for cancer cells over normal cells.[2][4][5] The primary mechanism of action has been linked to the induction of apoptosis and cell cycle arrest through the modulation of two critical pathways: the p53/MDM2 axis and the Bcl-2 family of proteins .[2][4][5]

The p53 tumor suppressor protein is a central regulator of cellular stress responses, including cell cycle arrest and apoptosis.[6][7] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for degradation.[8][9] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[8] Small molecules that disrupt the p53-MDM2 interaction can stabilize and activate p53, restoring its ability to induce apoptosis in cancer cells.[6][8]

Simultaneously, the Bcl-2 family of proteins governs the intrinsic apoptotic pathway.[10] Anti-apoptotic members like Bcl-2 sequester pro-apoptotic proteins such as Bax. Inhibition of Bcl-2 releases Bax, which then leads to mitochondrial outer membrane permeabilization and the execution of apoptosis.[10] this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, thereby tipping the cellular balance towards programmed cell death.[4]

These application notes will guide the researcher through the practical steps of characterizing these effects in vitro.

Compound Handling and Preparation

2.1. Material Information

PropertyValueSource
Compound Name This compound-
Synonyms Compound 6o[2][4][5]
CAS Number 1031927-22-6
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol [11]
Appearance Solid
Storage 4°C, protect from light

2.2. Preparation of Stock Solutions

The solubility of indazole derivatives can be limited in aqueous solutions. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

  • Protocol:

    • Accurately weigh the desired amount of this compound powder.

    • Add sterile, anhydrous DMSO to achieve a final stock concentration of 10-50 mM. It is crucial to ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C for long-term stability.

  • Causality and Best Practices:

    • Why DMSO? DMSO is a polar aprotic solvent that can dissolve a wide range of organic molecules, making it ideal for creating concentrated stocks of compounds with low aqueous solubility.[12]

    • Final DMSO Concentration: When diluting the stock solution into cell culture media for experiments, ensure the final concentration of DMSO does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound experimental results. A vehicle control (media with the same final DMSO concentration as the highest treatment dose) must be included in all experiments.

In Vitro Anti-Proliferative Activity

The initial characterization of an anti-cancer compound involves determining its effect on cell viability and proliferation. The IC₅₀ (half-maximal inhibitory concentration) is a key metric for quantifying a compound's potency.

3.1. Reported IC₅₀ Values

The following table summarizes the reported IC₅₀ values for this compound after a 72-hour treatment period.

Cell LineCancer TypeIC₅₀ (µM)Selectivity Index (SI) vs. K562
K562 Chronic Myeloid Leukemia5.15 ± 0.55-
A549 Lung Cancer>50>9.7
PC-3 Prostate Cancer>50>9.7
Hep-G2 Hepatoma>50>9.7
HEK-293 Normal Embryonic Kidney33.2 ± 0.436.45

Data sourced from Wang et al., 2023.[2][3][5] The Selectivity Index (SI) is calculated as IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line).

3.2. Protocol: Cell Viability Assessment (MTT/XTT Assay)

This protocol outlines the determination of cell viability using a tetrazolium salt-based colorimetric assay. Metabolically active cells reduce the tetrazolium salt (e.g., MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

  • Workflow Diagram:

    Caption: Workflow for MTT/XTT Cell Viability Assay.

  • Step-by-Step Methodology:

    • Cell Seeding: Harvest cells in their logarithmic growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for K562).[13][14] Allow cells to adhere and resume growth for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells for "untreated control" and "vehicle control" (e.g., 0.5% DMSO).

    • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

    • Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of activated XTT solution to each well, following the manufacturer's protocol.

    • Formazan Development: Incubate the plate for 2-4 hours at 37°C. For MTT, insoluble purple formazan crystals will form. For XTT, a soluble orange formazan product will be produced.

    • Solubilization (MTT only): For the MTT assay, carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For XTT, measure at 450-500 nm with a reference wavelength of 630-690 nm.

    • IC₅₀ Calculation: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC₅₀ value.[15]

Mechanistic Assays: Apoptosis and Cell Cycle Analysis

To validate the mechanism of action, it is essential to assess the compound's ability to induce apoptosis and alter cell cycle progression.

4.1. Protocol: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This dual-staining flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Seed K562 cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 10, 12, and 14 µM as per Wang et al.[4]) for 24-48 hours. Include a vehicle control.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Washing: Wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Expected Results: Treatment with this compound is expected to show a dose-dependent increase in the percentage of cells in the early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic quadrants.[4]

4.2. Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye Propidium Iodide (PI) to quantify the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Treat K562 cells as described in the apoptosis protocol.

    • Harvesting: Collect cells and wash once with PBS.

    • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C.

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

  • Expected Results: Treatment with this compound has been shown to cause an accumulation of cells in the G2/M phase and an increase in the sub-G1 population (indicative of apoptotic DNA fragmentation) in a dose-dependent manner.[4]

Target Validation: Western Blot Analysis

To confirm the compound's effect on the p53/MDM2 and Bcl-2 pathways, Western blotting can be used to measure changes in protein expression levels.

  • Signaling Pathway Diagram:

    G cluster_0 This compound Compound 6-Chloro-1-methyl- 1H-indazol-3-amine MDM2 MDM2 Compound->MDM2 inhibits Bcl2 Bcl-2 Compound->Bcl2 downregulates p53 p53 MDM2->p53 degradation Apoptosis Apoptosis p53->Apoptosis promotes Bax Bax Bcl2->Bax inhibits Bax->Apoptosis promotes

    Caption: Proposed Mechanism of Action Pathway.

  • Protocol: Western Blot for p53, MDM2, Bcl-2, and Bax

    • Protein Extraction: Treat cells with this compound as previously described. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, MDM2, Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

  • Expected Results: In K562 cells, treatment with this compound is expected to show a dose-dependent decrease in the expression of Bcl-2 and an increase in the expression of Bax.[4] Effects on p53 and MDM2 levels should also be assessed to confirm engagement with that pathway.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that induces apoptosis and cell cycle arrest in cancer cells, with a favorable selectivity profile. The protocols outlined in this document provide a robust framework for investigating its efficacy and mechanism of action in various cancer cell line models. Future research should focus on identifying the specific upstream kinase target(s) of this compound to fully elucidate its signaling cascade. Kinome profiling studies would be highly valuable in this regard. Furthermore, evaluating its efficacy in 3D cell culture models and in vivo xenograft studies will be critical next steps in its preclinical development.

References

  • Rana, K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21568-21599. Available at: [Link]

  • Vassilev, L. T. (2007). Small-molecule inhibitors of the p53-MDM2 interaction. Current Topics in Microbiology and Immunology, 313, 153-174. Available at: [Link]

  • Zhao, Y., et al. (2020). Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials. Cell & Bioscience, 10, 117. Available at: [Link]

  • Yu, H., et al. (2013). Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. BioDiscovery, 8, e9136. Available at: [Link]

  • Poyurovsky, M. V., & Prives, C. (2006). The MDM2-p53 pathway revisited. Cell Cycle, 5(23), 2755-2759. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Odesa National University of Technology Repository. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Creative Bioarray. (2023). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Nguyen, T. H. L., et al. (2021). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Pharmaceutical Chemistry Journal, 55(6), 578-585. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]

  • ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link]

  • Sim, T., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(6), 478-483. Available at: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]

  • ResearchGate. IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). ResearchGate. Available at: [Link]

  • ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 10, 856555. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Hembruff, S. L., & Litchfield, D. W. (2018). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). Methods in Molecular Biology, 1707, 137-147. Available at: [Link]

  • Vidal, A., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 15(11), 2568. Available at: [Link]

  • ResearchGate. (2025). Development of a K562 cell-based assay for screening anticancer agents. ResearchGate. Available at: [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Zampieri, L., et al. (2021). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Cell Death & Disease, 12(7), 669. Available at: [Link]

  • Schmalz, H. G., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]

  • ChemSrc. (2025). 6-chloro-1-methyl-1H-indazol-7-amine. ChemSrc. Available at: [Link]

  • ResearchGate. Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). ResearchGate. Available at: [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. Available at: [Link]

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Application Note & Protocol: A Validated Approach to the Solubilization of 6-Chloro-1-methyl-1H-indazol-3-amine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the solubilization of 6-Chloro-1-methyl-1H-indazol-3-amine, a critical step for ensuring accurate and reproducible results in various in vitro assays. Recognizing that the success of any screening or mechanistic study hinges on the precise delivery of the test compound to the biological system, this guide emphasizes a systematic, validation-centric approach. We will explore the foundational physicochemical principles, outline a primary solubilization strategy using dimethyl sulfoxide (DMSO), and provide a step-by-step methodology for the preparation of high-concentration stock solutions and their subsequent dilution into aqueous assay media. The causality behind each recommendation is explained to empower the researcher with the ability to adapt the protocol as needed while maintaining experimental integrity.

Introduction: The Criticality of Compound Solubilization

This compound is an indazole derivative, a class of compounds of significant interest in pharmaceutical research and drug discovery.[1] The reliability of in vitro data derived from such compounds is directly contingent on their effective solubilization. Poor solubility can lead to a host of experimental artifacts, including underestimated potency, high variability between replicates, and misleading structure-activity relationships (SAR). Therefore, a robust and validated dissolution protocol is not merely a preparatory step but a cornerstone of sound scientific investigation.[2] This guide provides a comprehensive framework for achieving consistent and reliable solubilization of this compound for cell-based and biochemical assays.

Physicochemical Profile: A Predictive Analysis

A thorough understanding of a compound's physicochemical properties is paramount for developing an effective solubilization strategy.[3] While experimental data for this compound is not extensively published, we can infer a likely profile by examining closely related analogs.

Property6-chloro-1H-indazol-3-amine[4][5]6-bromo-1-methyl-1H-indazol-3-amine[6]1H-indazol-3-amine[7]
Molecular Weight 167.6 g/mol 226.07 g/mol 133.15 g/mol
Predicted pKa 13.72 ± 0.40Not availableNot available
Appearance Off-white to pale purple solidNot availableNot available

The presence of the chloro and methyl groups, along with the indazole core, suggests that this compound is likely a crystalline solid with limited aqueous solubility. The amine functional group provides a site for protonation, which could potentially be exploited to enhance solubility in acidic conditions; however, the high predicted pKa of the related 6-chloro-1H-indazol-3-amine suggests it is a weak base.[5][8] Given these characteristics, a "kinetic solubility" approach, starting with a strong organic solvent, is the most practical strategy for discovery-phase in vitro assays.[2][9]

The Primary Solvent of Choice: Dimethyl Sulfoxide (DMSO)

For initial solubilization and the creation of a high-concentration stock solution, dimethyl sulfoxide (DMSO) is the recommended solvent.[10][11]

Causality and Rationale:

  • Exceptional Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with poor aqueous solubility.[10]

  • Miscibility with Water: DMSO is miscible in all proportions with water and common cell culture media, which is a critical feature for the subsequent dilution of the stock solution to working concentrations.[11]

  • Assay Compatibility: At the low final concentrations typically used in in vitro assays (commonly ≤ 0.5%), DMSO is generally well-tolerated by most cell lines and biochemical systems.[12] However, it is crucial to run a vehicle control to account for any potential effects of the solvent on the assay.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound. This concentration is a common starting point for serial dilutions in many screening campaigns.

Materials and Equipment
  • This compound (solid)

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance (4-decimal place)

  • Amber glass vial or a clear vial wrapped in foil

  • Vortex mixer

  • Sonicator (optional, water bath or probe)

  • Calibrated pipettes

  • Sterile, single-use, light-blocking microcentrifuge tubes for aliquoting

Step-by-Step Methodology
  • Pre-Weighing Preparations: Allow the vial containing the compound and the DMSO to come to room temperature before opening to prevent the condensation of atmospheric moisture.[3]

  • Calculation of Required Mass:

    • The molecular weight (MW) of this compound is approximately 181.62 g/mol (C8H8ClN3).

    • To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 181.62 g/mol x 1000 mg/g = 1.8162 mg

  • Weighing the Compound:

    • Place a clean weigh boat on the tared analytical balance.

    • Carefully weigh out approximately 1.82 mg of the compound. Record the exact mass. It is more accurate to weigh a larger mass (e.g., 18.2 mg for 10 mL) to minimize measurement errors.[13][14]

  • Dissolution:

    • Transfer the weighed compound into the appropriate sized amber glass vial.

    • Add the calculated volume of DMSO. For example, if you weighed exactly 1.82 mg, add 1.0 mL of DMSO.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution, but care must be taken to avoid compound degradation.

  • Storage and Aliquoting:

    • Once fully dissolved, the solution is your 10 mM stock.

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking tubes.[3]

    • Store the aliquots at -20°C or -80°C for long-term stability.

Workflow for Stock Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_assay Assay Preparation compound Weigh Compound dmso Add DMSO compound->dmso Quantitative Transfer dissolve Vortex / Sonicate dmso->dissolve Create 10 mM Stock aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Single-Use Aliquot serial_dilute Prepare Serial Dilutions in Assay Medium thaw->serial_dilute add_to_plate Add to Assay Plate serial_dilute->add_to_plate run_assay Incubate & Run Assay add_to_plate->run_assay

Caption: Workflow for preparing and using this compound.

Preparation of Working Solutions: The Serial Dilution

It is critical to dilute the DMSO stock solution into your aqueous assay buffer or cell culture medium in a way that avoids precipitation. A common mistake is to add a small volume of aqueous buffer to the concentrated DMSO stock; the correct method is to add the DMSO stock to the aqueous buffer.

Protocol for Serial Dilution
  • Determine Final Assay Concentrations: Decide on the range of concentrations you wish to test (e.g., 10 µM, 3 µM, 1 µM, etc.).

  • Prepare Intermediate Dilutions: It is often best to perform an intermediate dilution from the 10 mM stock. For example, to get to a top assay concentration of 10 µM with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution. This is best done in two steps:

    • Step A (1:100 dilution): Add 2 µL of the 10 mM stock to 198 µL of assay medium. This gives you a 100 µM intermediate solution.

    • Step B (1:10 dilution): Add 10 µL of the 100 µM intermediate solution to 90 µL of assay medium. This gives you your final 10 µM working solution.

  • Serial Dilution for Dose-Response:

    • To create a dose-response curve, perform serial dilutions from your highest concentration working solution. For example, to make a 3-fold dilution series, transfer 50 µL of the 10 µM solution to a new well containing 100 µL of assay medium (with 0.1% DMSO to keep the solvent concentration constant). Mix well. This will result in a 3.33 µM solution. Repeat this process for subsequent concentrations.

Self-Validation Check: After preparing your highest concentration working solution in the aqueous medium, let it sit for 15-20 minutes and then visually inspect for any signs of precipitation (cloudiness, particles). If precipitation occurs, you may need to lower the top concentration or explore the use of co-solvents or excipients, though this can complicate the experimental system.[2]

Conclusion and Best Practices

This application note provides a robust and validated protocol for the solubilization of this compound for in vitro assays. The causality-driven approach, emphasizing the use of DMSO for stock preparation and careful serial dilution into aqueous media, is designed to ensure the highest quality of experimental data.

Key Takeaways:

  • Always start with a high-concentration stock in 100% DMSO.

  • Aliquot and store stock solutions properly to maintain compound integrity.

  • Dilute stock into aqueous solutions by adding the stock to the buffer, not the other way around.

  • Always include a vehicle control (e.g., 0.1% DMSO in assay medium) in your experiments.

  • Visually inspect for precipitation after dilution into aqueous media.

By adhering to these principles, researchers can have high confidence in the concentration and bioavailability of this compound in their in vitro experimental systems.

References

  • PubChem. (n.d.). 6-chloro-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lipinski, C. A. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Selvita. (2025). MedChem Essentials: Solubility part 2. YouTube. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • VerHeul, R. (2017). Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery | Request PDF. Retrieved from [Link]

  • Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • Quora. (2017). What is the order of basicity of the methyl substituted amine in aqueous solution? Retrieved from [Link]

  • PubChem. (n.d.). 1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes & Protocols: 6-Chloro-1-methyl-1H-indazol-3-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the synthesis and application of 6-Chloro-1-methyl-1H-indazol-3-amine, a key heterocyclic intermediate in modern drug discovery. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous clinically approved therapeutics.[1][2] This guide elucidates the synthetic pathway to this specific intermediate and demonstrates its utility in the construction of potent kinase inhibitors, a cornerstone of targeted cancer therapy. Protocols are presented with an emphasis on the rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry for researchers and drug development professionals.

The Strategic Importance of the Indazole Scaffold

Indazole-containing derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[3][4] The structural rigidity and unique electronic properties of the indazole ring system allow it to function as a versatile scaffold, capable of engaging with various biological targets.

Notably, the 3-aminoindazole moiety has been identified as a highly effective "hinge-binding" fragment in the design of small molecule kinase inhibitors.[5] Kinases are a critical class of enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The 3-aminoindazole can form crucial hydrogen bonds with the "hinge region" of the ATP-binding pocket of a kinase, mimicking the interaction of adenine and effectively blocking the enzyme's activity. The specific substitution at other positions of the indazole ring, such as the 1-position (N-methylation) and the 6-position (chlorination), allows for the fine-tuning of physicochemical properties and target selectivity. This compound is therefore not just an intermediate, but a strategically designed building block for creating highly specific and potent therapeutic agents.

Logical Framework: From Intermediate to Kinase Inhibitor

The utility of this compound is best illustrated by its role in forming a larger, biologically active molecule. The workflow involves synthesizing the core intermediate and then coupling it to another molecular fragment, typically via an amide bond, to produce the final drug candidate.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Drug Synthesis Application A Starting Materials (e.g., 2,4-Dichlorobenzonitrile) B Step 1: Cyclization (Hydrazine Hydrate) A->B C 6-Chloro-1H-indazol-3-amine B->C D Step 2: N1-Methylation (Methylating Agent) C->D E Target Intermediate This compound D->E F Target Intermediate H Step 3: Amide Coupling (Coupling Agents) F->H G Substituted Benzoic Acid G->H I Final Product (e.g., Kinase Inhibitor Scaffold) H->I G cluster_0 Kinase Hinge Region cluster_1 3-Aminoindazole Inhibitor Hinge_NH Backbone N-H Hinge_CO Backbone C=O Indazole_N2 Indazole N2 Indazole_N2->Hinge_NH H-Bond Indazole_NH2 3-Amine Indazole_NH2->Hinge_CO H-Bond

Sources

Application Notes and Protocols for the Experimental Use of 6-Chloro-1-methyl-1H-indazol-3-amine in Leishmania Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 6-Chloro-1-methyl-1H-indazol-3-amine as an Anti-leishmanial Agent

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem, with current treatments hampered by toxicity, high cost, and emerging drug resistance.[1][2][3] The urgent need for novel, effective, and safe chemotherapeutics has driven research into new chemical scaffolds. The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-tumor and anti-microbial properties.[4] Notably, recent studies have highlighted the potential of substituted indazoles as promising anti-leishmanial candidates.[5][6] These findings suggest that the indazole scaffold may interact with key biological targets within the Leishmania parasite, such as trypanothione reductase, an enzyme crucial for the parasite's defense against oxidative stress.[5][6]

This document provides a comprehensive guide for the experimental evaluation of This compound (hereafter referred to as Compound X) as a potential anti-leishmanial agent. While direct studies on this specific molecule in the context of leishmaniasis are not yet widely published, its structural similarity to other bioactive indazoles provides a strong rationale for its investigation. These protocols are designed for researchers, scientists, and drug development professionals to systematically assess its efficacy and preliminary mechanism of action.

Compound X: Chemical Properties

PropertyValueSource
CAS Number 1031927-22-6
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol
Appearance Solid
Storage 4°C, protect from light

Part 1: In Vitro Efficacy and Cytotoxicity Assessment

The initial phase of evaluation involves determining the compound's activity against both the extracellular (promastigote) and intracellular (amastigote) stages of the Leishmania parasite, as well as its toxicity to mammalian host cells.

Workflow for In Vitro Analysis

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Selectivity Determination A Compound X Stock Solution Preparation B Anti-Promastigote Assay (Leishmania promastigotes) A->B Serial Dilutions C Cytotoxicity Assay (e.g., J774A.1 Macrophages) A->C Serial Dilutions D Anti-Amastigote Assay (Leishmania-infected Macrophages) A->D Serial Dilutions E Data Analysis B->E Calculate IC50 C->E Calculate CC50 D->E Calculate IC50 F Calculate Selectivity Index (SI) SI = CC50 / IC50 (amastigote) E->F G Candidate Prioritization F->G High SI indicates promise

Caption: Workflow for in vitro screening and selectivity determination of Compound X.

Protocol 1.1: Anti-Promastigote Activity Assay

This assay assesses the direct effect of Compound X on the viability of the motile, extracellular promastigote stage of Leishmania.

Materials:

  • Leishmania spp. (e.g., L. major, L. donovani) promastigotes in logarithmic growth phase.

  • Complete M199 or RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).[7][8]

  • Compound X stock solution (e.g., 10 mM in DMSO).

  • Amphotericin B as a positive control.

  • Resazurin sodium salt solution.

  • 96-well sterile microplates.

Procedure:

  • Plate Preparation: Dispense 100 µL of complete medium into each well of a 96-well plate.

  • Compound Dilution: Create a 2-fold serial dilution of Compound X directly in the plate, starting from a high concentration (e.g., 100 µM). Include wells for a positive control (Amphotericin B) and a negative control (medium with DMSO, final concentration ≤0.5%).

  • Parasite Seeding: Add 100 µL of Leishmania promastigote suspension (at 2 x 10⁶ parasites/mL) to each well, bringing the final volume to 200 µL and the final parasite density to 1 x 10⁶ parasites/mL.

  • Incubation: Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. major) for 72 hours.

  • Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for an additional 4-6 hours.

  • Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.[7]

Protocol 1.2: Intracellular Anti-Amastigote Activity Assay

This is the most clinically relevant in vitro assay, evaluating the compound's ability to kill the intracellular, non-motile amastigote stage residing within host macrophages.

Materials:

  • Murine macrophage cell line (e.g., J774A.1 or THP-1).[1][9]

  • Leishmania spp. stationary phase promastigotes.

  • Complete RPMI-1640 medium with 10% FBS.

  • Materials from Protocol 1.1.

Procedure:

  • Macrophage Seeding: Seed macrophages (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate for 18-24 hours at 37°C with 5% CO₂ to allow adherence.[9]

  • Infection: Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[9]

  • Incubation for Phagocytosis: Incubate for 24 hours to allow phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: Gently wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of Compound X and controls.

  • Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO₂.

  • Quantification:

    • Method A (Microscopy): Fix the cells, stain with Giemsa, and manually count the number of amastigotes per 100 macrophages under a microscope.

    • Method B (Resazurin): Lyse the host cells with a mild detergent (e.g., 0.01% SDS) to release amastigotes, then proceed with a viability assay similar to the anti-promastigote protocol.

  • Data Analysis: Determine the IC₅₀ value, representing the concentration that reduces the intracellular parasite burden by 50%.

Protocol 1.3: Host Cell Cytotoxicity Assay

This assay is crucial to determine if the compound's anti-leishmanial activity is due to specific targeting of the parasite or general toxicity.

Procedure:

  • Seed macrophages in a 96-well plate as described in Protocol 1.2.

  • Add serial dilutions of Compound X, identical to the concentrations used in the anti-amastigote assay.

  • Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Assess cell viability using the Resazurin assay as described previously.

  • Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces host cell viability by 50%.[9]

Interpreting the Data: The Selectivity Index (SI)

The SI is a critical parameter for prioritizing compounds for further development. A higher SI indicates greater selectivity for the parasite over the host cell.

SI = CC₅₀ (on macrophages) / IC₅₀ (on intracellular amastigotes)

ParameterHypothetical Result for Compound XInterpretation
IC₅₀ (Promastigote) 12.5 µMModerate activity
IC₅₀ (Amastigote) 5.2 µMGood activity against the relevant stage
CC₅₀ (J774A.1) >100 µMLow toxicity to host cells
Selectivity Index (SI) >19.2Promising selectivity

Part 2: Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound kills the parasite is vital. The following protocols explore common anti-leishmanial mechanisms of action.[1][10]

Workflow for MoA Investigation

A Treat Leishmania Promastigotes with Compound X (IC50 & 2x IC50) B Reactive Oxygen Species (ROS) Assay (e.g., using DCFH-DA) A->B C Mitochondrial Membrane Potential (ΔΨm) Assay (e.g., using JC-1 or TMRM) A->C D Plasma Membrane Permeability Assay (e.g., using Propidium Iodide) A->D E Data Acquisition (Flow Cytometry / Plate Reader) B->E C->E D->E F Interpret MoA Pathway E->F

Caption: A streamlined workflow for investigating the preliminary mechanism of action.

Protocol 2.1: Measurement of Reactive Oxygen Species (ROS) Production

Many anti-leishmanial drugs induce parasite death by triggering oxidative stress.[1][11]

Procedure:

  • Treat Leishmania promastigotes (1 x 10⁷ parasites/mL) with Compound X at its IC₅₀ and 2x IC₅₀ for a short duration (e.g., 2-4 hours).

  • Add the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) and incubate in the dark. H₂DCFDA is non-fluorescent until oxidized by ROS.

  • Measure the fluorescence intensity using a fluorometric plate reader or flow cytometer. An increase in fluorescence indicates elevated ROS levels.[11]

Protocol 2.2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Disruption of the mitochondrial membrane potential is a hallmark of apoptosis-like cell death in Leishmania.[1]

Procedure:

  • Treat promastigotes with Compound X as described above.

  • Incubate the parasites with a potentiometric dye such as JC-1 or TMRM.

  • Analyze the parasite population by flow cytometry. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates mitochondrial depolarization.

Protocol 2.3: Evaluation of Plasma Membrane Integrity

This assay determines if the compound causes direct damage to the parasite's outer membrane.

Procedure:

  • Treat promastigotes with Compound X.

  • Add Propidium Iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.

  • Analyze the cells by flow cytometry. An increase in the PI-positive population indicates a loss of plasma membrane integrity.

Part 3: In Vivo Efficacy Evaluation in a Murine Model

Successful in vitro candidates should be tested in an animal model to assess their efficacy in a complex biological system. The BALB/c mouse model for cutaneous leishmaniasis caused by L. major is a well-established and reproducible model.[12][13]

Protocol 3.1: Murine Model of Cutaneous Leishmaniasis

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Procedure:

  • Infection: Anesthetize female BALB/c mice (6-8 weeks old) and infect them in the footpad or the base of the tail with 1 x 10⁶ stationary phase L. major promastigotes.[13][14]

  • Lesion Development: Monitor the mice weekly for the development of a cutaneous lesion (swelling and ulceration). Measurements of lesion size (e.g., with a digital caliper) should be taken.

  • Treatment Initiation: Once lesions are established (e.g., 3-4 weeks post-infection), randomize mice into treatment and control groups.

  • Compound Administration: Administer Compound X via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 14-28 days). The control group should receive the vehicle only. A positive control group treated with a standard drug like miltefosine can also be included.[14]

  • Efficacy Assessment:

    • Lesion Size: Continue to measure lesion size throughout and after the treatment period.

    • Parasite Load: At the end of the experiment, euthanize the mice and determine the parasite burden in the infected tissue (footpad) and draining lymph nodes by limiting dilution assay or quantitative PCR.

  • Data Analysis: Compare the lesion progression and final parasite loads between the treated and control groups to determine the in vivo efficacy of Compound X.

Conclusion and Future Directions

This document outlines a systematic, multi-stage approach to evaluate the potential of this compound as a novel anti-leishmanial therapeutic. Positive results, particularly a high in vivo efficacy and a favorable selectivity index, would warrant further investigation into its specific molecular target, pharmacokinetic properties, and broader anti-parasitic spectrum. The methodologies described herein provide a robust framework for advancing this, and other novel compounds, through the early stages of the anti-leishmanial drug discovery pipeline.

References

  • Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC. (2025-01-03).
  • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - NIH.
  • A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - NIH. (2015-09-03).
  • Application Notes and Protocols: In Vitro Assessment of Miconazole Nitrate's Anti-leishmanial Activity - Benchchem.
  • ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC - NIH.
  • Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Visualizing the In Vivo Dynamics of Anti-Leishmania Immunity: Discoveries and Challenges.
  • Investigation of the antileishmanial activity and mechanisms of action of acetyl-thiohydantoins - PubMed. (2022-01-05).
  • Antileishmanial compounds and mechanism of action - ResearchGate.
  • A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics - Frontiers.
  • New insights into experimental visceral leishmaniasis: Real-time in vivo imaging of Leishmania donovani virulence - PubMed Central.
  • Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC - NIH.
  • (PDF) An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes - ResearchGate. (2024-10-02).
  • This compound | 1031927-22-6 - Sigma-Aldrich.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - ResearchGate. (2025-12-28).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023-05-12).
  • Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species - MDPI. (2023-08-07).

Sources

Application Notes & Protocols: Strategic Derivatization of 6-Chloro-1-methyl-1H-indazol-3-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The 1H-indazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. Indazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

The specific starting material, 6-Chloro-1-methyl-1H-indazol-3-amine, presents a trifecta of opportunities for chemical modification. The 3-amino group is a well-established "hinge-binding" fragment, particularly effective in interacting with the hinge region of protein kinases.[2] The 6-chloro substituent provides a reactive handle for modern cross-coupling reactions, enabling exploration of the surrounding solvent-exposed region of a binding pocket. Finally, the N1-methyl group prevents tautomerization and regioisomeric mixtures during subsequent reactions, simplifying synthesis and ensuring that observed biological effects are attributable to modifications at other positions.[3][4]

This guide provides a comprehensive framework for the systematic derivatization of this core structure. It moves beyond simple procedural descriptions to explain the strategic rationale behind each modification, empowering researchers to design and execute robust Structure-Activity Relationship (SAR) campaigns aimed at developing novel therapeutic agents.

Strategic Rationale for Derivatization

A successful SAR study hinges on the systematic and logical modification of a lead compound to understand how different chemical features influence biological activity. For this compound, we can dissect the molecule into three primary vectors for diversification.

// Edges edge [color="#5F6368"]; Core -> V1 [style=invis]; Core -> V2 [style=invis]; Core -> V3 [style=invis];

V1 -> R1 [label=" Modify"]; V2 -> R2 [label=" Modify"]; V3 -> R3 [label=" Modify"]; } }

Caption: Derivatization strategy for SAR exploration.

  • Vector 1: The 3-Amino Group (-NH₂): This primary amine is a potent hydrogen bond donor and a versatile nucleophilic handle.

    • Causality: Acylation or sulfonylation introduces hydrogen bond acceptors (carbonyl or sulfonyl oxygens) and can modulate the compound's polarity and solubility.[5][6] Attaching different R-groups allows for the exploration of nearby pockets and can introduce new interaction points. Reductive amination can be used to introduce more flexible side chains.

  • Vector 2: The 6-Chloro Group (-Cl): As an aryl chloride, this position is ripe for palladium-catalyzed cross-coupling reactions.

    • Causality: Replacing the chlorine with aryl or heteroaryl groups via Suzuki-Miyaura coupling can probe for beneficial π-π stacking or hydrophobic interactions within the target protein.[7] Buchwald-Hartwig amination can introduce new hydrogen-bonding motifs or charged groups to improve solubility and potency.[8] Bioisosteric replacement of the chloro group with other functionalities like fluorine or a cyano group can fine-tune electronic properties and metabolic stability.[9]

  • Vector 3: The 1-Methyl Group (-CH₃): While modifying this position is less straightforward from the starting material, it is a critical variable in advanced SAR.

    • Causality: The size of the N1-substituent can be crucial for fitting into a specific binding pocket. Larger alkyl groups may provide favorable van der Waals contacts or, conversely, may be sterically hindered. Exploring this vector typically requires a parallel synthesis starting from 6-chloro-1H-indazol-3-amine and performing a regioselective N-alkylation step.[10]

Core Synthetic Protocols

The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for cross-coupling reactions.

Protocol 1: N-Acylation of the 3-Amino Group
  • Principle: This protocol forms a stable amide bond by reacting the nucleophilic 3-amino group with an acyl chloride or a carboxylic acid (using a coupling agent). This is a foundational reaction for exploring the space around the C3-position.

  • Materials & Reagents:

    • This compound

    • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) OR Carboxylic acid + coupling agent (e.g., HATU, HOBt/EDC)

    • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology (using Acyl Chloride):

    • Dissolve this compound (1.0 eq) in DCM (approx. 0.1 M concentration).

    • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the desired N-acylated indazole.

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
  • Principle: This palladium-catalyzed reaction couples the C6-chloro atom with a boronic acid or boronate ester, forming a new carbon-carbon bond. It is a powerful method for introducing aryl and heteroaryl diversity.[7][11]

  • Materials & Reagents:

    • This compound (or its N-acylated derivative) (1.0 eq)

    • Aryl/heteroaryl boronic acid of choice (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water, DME, Toluene)

    • Ethyl acetate

    • Celite

  • Step-by-Step Methodology:

    • To a reaction vessel, add the indazole starting material (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor progress by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography to afford the C6-arylated product.

    • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Buchwald-Hartwig Amination at the C6-Position
  • Principle: This palladium-catalyzed cross-coupling reaction forms a C-N bond between the C6-position and a primary or secondary amine.[12] It is highly effective for installing diverse amino-functionalities.

  • Materials & Reagents:

    • This compound (or a protected version) (1.0 eq)

    • Amine of choice (primary or secondary) (1.2-1.5 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-3 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)

    • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 eq)

    • Anhydrous aprotic solvent (e.g., Toluene, Dioxane)

  • Step-by-Step Methodology:

    • In an oven-dried flask under an inert atmosphere, combine the indazole starting material (1.0 eq), palladium pre-catalyst, and ligand.

    • Add the base (e.g., NaOtBu, 1.5 eq).

    • Add the anhydrous solvent (e.g., Toluene).

    • Add the amine coupling partner (1.2 eq) and seal the vessel.

    • Heat the mixture to 90-110 °C for 6-24 hours, monitoring by LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.

    • Filter the mixture through Celite, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography.

    • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

The Structure-Activity Relationship (SAR) Workflow

The synthesis of derivatives is only one part of the process. The ultimate goal is to generate meaningful data that informs the next round of compound design. This iterative cycle is the engine of medicinal chemistry.

SAR_Cycle Design 1. Design Analogs (Hypothesis Generation) Synthesize 2. Chemical Synthesis (Protocols 1-3) Design->Synthesize Target Molecules Test 3. Biological Testing (e.g., Kinase Assay, Cell Viability) Synthesize->Test Purified Compounds Analyze 4. Data Analysis (SAR Table Generation) Test->Analyze Biological Data (IC₅₀) Analyze->Design Refined Hypothesis New Design Ideas

Caption: The iterative cycle of SAR studies.

  • Design & Hypothesis: Start with the core scaffold. Hypothesize that, for instance, a larger hydrophobic group at C6 will improve potency. Design a small library of C6-aryl analogs using Protocol 2.

  • Synthesis & Purification: Synthesize the designed compounds using the protocols outlined above. Ensuring high purity (>95%) is critical for reliable biological data.

  • Biological Testing: Screen the compounds in a relevant primary assay. This could be an enzymatic assay (e.g., measuring kinase inhibition) or a cell-based assay (e.g., an MTT assay to measure anti-proliferative effects).[2][13] Determine a quantitative value, such as the half-maximal inhibitory concentration (IC₅₀).

  • Data Analysis & Interpretation: Collate the data into an SAR table.

Data Presentation: Example SAR Table
Compound IDR¹ (at C3-Amine)R² (at C6-Position)Target Kinase IC₅₀ (nM)A549 Cell IC₅₀ (µM)
Parent-01 -H-Cl1500>50
C3-Ac-01 -C(O)CH₃-Cl85035.5
C3-Bz-01 -C(O)Ph-Cl43018.2
C6-Ph-01 -C(O)CH₃-Ph1505.1
C6-Pyr-01 -C(O)CH₃4-pyridyl952.8
C6-An-01 -C(O)CH₃-NHPh2109.7

This is example data for illustrative purposes.

  • Acylating the 3-amino group is beneficial (Parent-01 vs. C3-Ac-01).

  • A larger aromatic acyl group is better than a small alkyl one (C3-Ac-01 vs. C3-Bz-01).

  • Replacing the C6-chloro with an aryl group via Suzuki coupling dramatically improves potency (C3-Ac-01 vs. C6-Ph-01).

  • Introducing a nitrogen atom in the C6-aryl group (pyridine) further enhances activity, perhaps by forming a new hydrogen bond (C6-Ph-01 vs. C6-Pyr-01).

This analysis leads to a new, refined hypothesis: "The optimal compound will have a C3-amide and a C6-(hetero)aryl group capable of hydrogen bonding." This informs the design of the next generation of molecules, restarting the cycle.

Conclusion

The this compound scaffold is a highly tractable starting point for medicinal chemistry campaigns. By strategically and systematically applying modern synthetic methodologies to its three key diversification points, researchers can efficiently generate the chemical matter needed to build a comprehensive structure-activity relationship. The protocols and workflow described herein provide a validated roadmap for transforming this promising starting material into highly optimized lead candidates for drug development.

References

  • CN103319410A - Synthesis method of indazole compound - Google P
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

  • Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. (URL: [Link])

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  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Which halogen to choose? Comparing the effects of chlorine and fluo- rine as bioisosteric substituents in drug design - ChemRxiv. (URL: [Link])

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • Direct Access to 3-Aminoindazoles by Buchwald–Hartwig C–N Coupling Reaction - Thieme. (URL: [Link])

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC - NIH. (URL: [Link])

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed. (URL: [Link])

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])

  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (URL: [Link])

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  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central. (URL: [Link])

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC - PubMed Central. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. (URL: [Link])

  • Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing). (URL: [Link])

  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing). (URL: [Link])

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. (URL: [Link])

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  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

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  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate - Connect Journals. (URL: [Link])

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analytical methods for quantification of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 6-Chloro-1-methyl-1H-indazol-3-amine in Pharmaceutical Development

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for this compound

This compound is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical development. The indazole ring system is a core component of numerous compounds with diverse therapeutic activities. The precise and accurate quantification of this specific amine is critical during various stages of drug development, including pharmacokinetic studies, process chemistry optimization, impurity profiling, and quality control of the active pharmaceutical ingredient (API).

This document provides a comprehensive guide to the analytical methodologies for the robust quantification of this compound. We will detail two primary, validated analytical techniques: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications or trace impurity analysis. The protocols herein are designed to be self-validating, grounded in established scientific principles and aligned with international regulatory standards, such as the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3][4][5]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound (C₈H₈ClN₃) is fundamental to developing a robust analytical method.

  • Structure: The molecule contains a basic amine group, a substituted indazole core, and a chlorine atom, which imparts a degree of lipophilicity.

  • Polarity: The presence of the amine and nitrogen-containing heterocycle suggests moderate polarity. A reversed-phase HPLC approach is therefore a logical starting point.[6]

  • UV Absorbance: The aromatic indazole ring system is a chromophore, making UV detection a suitable choice for quantification.[6]

  • Ionization: The basic amine group is readily protonated, making it ideal for positive mode electrospray ionization (ESI+) in LC-MS/MS for high sensitivity.[7][8]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed for the quantification of this compound in bulk drug substance or formulated products, where concentration levels are relatively high. It is a stability-indicating assay, capable of separating the main compound from potential degradation products.[9]

Causality Behind Experimental Choices
  • Column: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar to nonpolar compounds through hydrophobic interactions.[10]

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to protonate the amine group on the analyte. This suppresses its interaction with residual silanol groups on the HPLC column, leading to improved peak shape and minimizing tailing.[6][11] Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff.

  • Detection: Based on the aromatic nature of the indazole ring, a UV detector is appropriate. A photodiode array (PDA) detector is recommended to assess peak purity and identify potential co-eluting impurities.[6]

Detailed Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 10 | | 15.0 | 90 | | 20.0 | 90 | | 20.1 | 10 | | 25.0 | 10 |
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of the analyte and prepare as described for the standard stock solution.

3. System Suitability:

  • Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) five times.
  • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the analyte peak is ≤ 2.0.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
  • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices like plasma or for trace-level impurity analysis.[7]

Causality Behind Experimental Choices
  • Chromatography: A rapid gradient using a UPLC/UHPLC system is employed to ensure high throughput, which is often required for bioanalytical studies. The mobile phase composition remains similar to the HPLC method to ensure good chromatography.

  • Ionization: Positive mode Electrospray Ionization (ESI+) is selected because the basic amine group is easily protonated to form the [M+H]⁺ ion, leading to a strong signal.[8]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. This provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.[7]

Detailed Experimental Protocol

1. Instrumentation and Conditions:

  • LC System: UPLC/UHPLC system.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 2.5 | 95 | | 3.5 | 95 | | 3.6 | 5 | | 5.0 | 5 |
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

2. Mass Spectrometer Settings:

  • Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 400 °C.
  • MRM Transitions: These must be determined by infusing a standard solution of the analyte. A hypothetical transition would be:
  • Analyte: Q1 (m/z 182.0) → Q3 (optimized product ion)
  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended.

3. Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 20 µL of internal standard solution.
  • Add 300 µL of acetonitrile (protein precipitation).
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to an autosampler vial for analysis.
Analytical Method Validation Summary

Both methods must be validated according to ICH Q2(R1) guidelines.[1][4][12] The following parameters should be assessed:

Parameter HPLC-UV Method LC-MS/MS Method Objective
Specificity/Selectivity Demonstrate resolution from degradants and excipients. Peak purity analysis.No interference at the retention time of the analyte and IS from matrix components.To ensure the method measures only the intended analyte.[13]
Linearity Typically 5-7 concentration levels. R² > 0.995.Typically 6-8 concentration levels. R² > 0.99.To demonstrate a proportional relationship between signal and concentration.
Range 80-120% of the test concentration.The range defined by the upper and lower limits of quantification.The interval over which the method is precise, accurate, and linear.[13]
Accuracy Recovery study at 3 levels (e.g., 80%, 100%, 120%).Analysis of quality control (QC) samples at low, mid, and high concentrations.To assess the closeness of the measured value to the true value.
Precision Repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).Intra- and inter-assay precision using QC samples.To measure the degree of scatter in the results.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest concentration on the calibration curve with acceptable precision and accuracy.The lowest amount of analyte that can be quantified reliably.[12]
Robustness Small variations in flow rate, column temperature, mobile phase composition.Assess effects of small changes in chromatographic conditions.To demonstrate the reliability of the method with respect to deliberate variations in parameters.

Visual Workflow and Diagrams

Overall Analytical Workflow

The following diagram illustrates the logical flow from sample receipt to final data reporting for the quantification of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Validation Sample Receive Sample (Bulk Drug / Plasma) SamplePrep Sample Preparation (Dilution / Extraction) Sample->SamplePrep Standard Prepare Reference Standard Stock WorkStd Prepare Working Standards & QCs Standard->WorkStd Method Select Method WorkStd->Method SamplePrep->Method HPLC HPLC-UV Analysis Method->HPLC QC/ Assay LCMS LC-MS/MS Analysis Method->LCMS Bioanalysis/ Trace Acquire Data Acquisition HPLC->Acquire LCMS->Acquire Process Chromatogram Integration Acquire->Process Calibrate Calibration Curve Generation Process->Calibrate Quantify Quantification Calibrate->Quantify Validate Method Validation (ICH Q2(R1)) Quantify->Validate Report Final Report Validate->Report

Caption: General workflow for the quantification of this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Validation of Impurity Methods, Part II . LCGC North America. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis . European Commission and UNDP. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . ProFound. [Link]

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  • Analytical method validation: A brief review . Journal of Pharmacy Research. [Link]

  • 6-chloro-1H-indazol-3-amine . PubChem. [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
  • 6-Chloro-1H-indazol-3-amine - Separation on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • 1-methyl-1H-indazol-6-amine . PubChem. [Link]

  • Determination of Primary Aromatic Amines by LC/MS/MS . Agilent. [Link]

  • 6-chloro-1h-indazol-3-amine (C7H6ClN3) . PubChemLite. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector . Waters. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method . Shimadzu. [Link]

  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry . Journal of Chromatography A. [Link]

  • Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study . MDPI. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES . University of Helsinki. [Link]

  • Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage . Neliti. [Link]

  • Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution . ResearchGate. [Link]

  • Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential . Springer. [Link]

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Application Notes & Protocols: Leveraging 6-Chloro-1-methyl-1H-indazol-3-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This approach utilizes small, low-complexity molecules, or "fragments," to probe a protein's binding sites, identifying weak but highly efficient interactions that serve as superior starting points for medicinal chemistry optimization.[2][3] This guide provides an in-depth technical overview of the strategic application of 6-Chloro-1-methyl-1H-indazol-3-amine , a key heterocyclic fragment, within an FBDD campaign. We will explore the rationale for its use, detailed protocols for screening and validation, and strategies for its evolution from a fragment hit to a lead candidate.

The Strategic Rationale: Why Indazole Scaffolds in FBDD?

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a core structure frequently found in biologically active and FDA-approved compounds like Pazopanib and Axitinib.[4][5] Its value stems from a combination of favorable properties:

  • Structural Rigidity: The bicyclic aromatic system provides a defined and rigid shape, reducing the entropic penalty upon binding and offering a predictable vector for chemical modifications.[5]

  • Hydrogen Bonding Capability: The indazole ring system contains both hydrogen bond donors and acceptors, crucial for anchoring the molecule into a protein's active site.[4] Specifically, the 1H-indazole-3-amine motif is a highly effective hinge-binding fragment, capable of forming key interactions with the backbone of protein kinases.[6]

  • Synthetic Tractability: Indazoles are readily synthesized and modified through established chemical routes, allowing for rapid exploration of structure-activity relationships (SAR).[4][7][8]

1.1. The Profile of this compound

This specific fragment is an excellent candidate for an FBDD library. Its properties align well with the empirical "Rule of Three," a guideline for selecting effective fragments.[9]

PropertyValue"Rule of Three" GuidelineRationale
Molecular Weight 181.62 g/mol < 300 DaEnsures broader sampling of chemical space and avoids excessive complexity.[9]
cLogP ~2.1 (Predicted)< 3Maintains adequate aqueous solubility, which is critical for biophysical assays.[1]
Hydrogen Bond Donors 1 (amine)≤ 3Provides specific interaction points without leading to poor membrane permeability.
Hydrogen Bond Acceptors 3 (ring nitrogens, amine)≤ 3Offers multiple potential anchoring points for target binding.
Rotatable Bonds 0≤ 3Rigidity reduces the entropic cost of binding, leading to higher ligand efficiency.

The substituents on the indazole core are strategically significant:

  • 3-Amine Group: Acts as a primary hydrogen bond donor, essential for hinge-binding in kinases or similar interactions in other targets.[6]

  • 6-Chloro Group: Probes hydrophobic pockets within the binding site and can serve as a vector for "fragment growing" into adjacent regions.[10] It can also modulate the electronics of the ring system.

  • 1-Methyl Group: Fills a small hydrophobic pocket and blocks a potential hydrogen bond donor site, which can enhance selectivity and improve pharmacokinetic properties.

The FBDD Workflow: From Library to Validated Hit

The core of an FBDD campaign is a robust screening cascade designed to detect low-affinity interactions and systematically eliminate false positives.[11][12] This requires highly sensitive biophysical techniques.[12][13]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization FragmentLibrary Fragment Library (incl. This compound) PrimaryScreen Primary Screen (e.g., SPR, DSF) FragmentLibrary->PrimaryScreen High Throughput HitTriage Hit Triage & Triage PrimaryScreen->HitTriage Initial Hits OrthogonalScreen Orthogonal Screen (e.g., NMR) HitTriage->OrthogonalScreen Confirmed Activity AffinityDetermination Affinity & Thermodynamics (ITC) OrthogonalScreen->AffinityDetermination Validated Hits XRay Structure Determination (X-ray Crystallography) AffinityDetermination->XRay High-Priority Hits SBDD Structure-Based Design (Hit-to-Lead) XRay->SBDD Binding Mode Information

Caption: The FBDD screening and validation cascade.

2.1. Protocol: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a preferred primary screening method due to its sensitivity, throughput, and real-time, label-free detection of binding events.[11][14]

Objective: To rapidly identify fragments from a library that bind to an immobilized target protein.

Materials:

  • Biacore or similar SPR instrument.

  • Sensor chip (e.g., CM5).

  • Target protein of interest.

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5).

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl).

  • Running buffer (e.g., HBS-EP+).

  • Fragment library, including this compound, solubilized in 100% DMSO.

  • Assay buffer (Running buffer with 1-5% DMSO).

Methodology:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC/NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (typically 5,000-10,000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screen Preparation:

    • Dilute the fragment stock solutions from DMSO into assay buffer to a final concentration of 100-500 µM. Ensure the final DMSO concentration is consistent across all samples (e.g., 2%).

  • Screening:

    • Inject each fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

    • Include buffer-only (blank) injections periodically for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell signal and the blank injection signal from the target flow cell signal.

    • A fragment is considered a primary hit if it produces a stable and concentration-dependent binding response significantly above the background noise.

2.2. Protocol: Orthogonal Hit Validation using NMR Spectroscopy

NMR is a powerful tool for validating hits as it directly observes the binding event in solution, reducing the likelihood of artifacts common in other assays.[15] Ligand-observed methods like Saturation Transfer Difference (STD) are ideal for FBDD.[13][15]

Objective: To confirm the binding of primary hits from SPR and eliminate false positives.

Materials:

  • NMR spectrometer (≥500 MHz) with a cryoprobe.

  • Target protein solution (10-20 µM in a deuterated buffer like PBS in 99.9% D₂O).

  • Fragment hit solutions (e.g., 5 mM stock in DMSO-d6).

  • NMR tubes.

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein (e.g., 10 µM) and the fragment hit (e.g., 200 µM) in the final deuterated buffer. The ligand-to-protein ratio should be ~20:1.

  • Acquisition of STD-NMR Spectrum:

    • Acquire a standard 1D proton reference spectrum.

    • Set up the STD experiment with selective on-resonance saturation of a protein resonance (e.g., -1.0 ppm) and off-resonance saturation where no protein signals are present (e.g., 40 ppm).

    • The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that are in close proximity to the saturated protein, thus confirming a binding event.

  • Data Analysis:

    • A genuine hit will produce clear signals in the STD difference spectrum corresponding to the fragment's protons.

    • The absence of signals indicates a non-binder (a false positive from the primary screen). The relative intensity of the signals can provide initial information about which part of the fragment is closest to the protein surface.

2.3. Hit Characterization: The Path to Structure

Once validated by at least two orthogonal biophysical methods, hits must be characterized structurally.

  • Isothermal Titration Calorimetry (ITC): This technique provides the complete thermodynamic profile of the binding event, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[11] It is considered the gold standard for confirming binding affinity. Fragments typically exhibit Kd values in the high micromolar to millimolar range.[2]

  • X-ray Crystallography: This is the ultimate validation step, providing a high-resolution 3D picture of how the fragment binds to the target.[15][16] By soaking crystals of the target protein with a solution of this compound, researchers can visualize the precise interactions (hydrogen bonds, hydrophobic contacts) and identify adjacent pockets that can be exploited for optimization.[11][15]

TechniquePrimary PurposeKey OutputTypical Result for a Fragment Hit
SPR Hit IdentificationSensorgram (RU vs. time)Reproducible, dose-dependent binding signal
NMR (STD) Hit ValidationDifference SpectrumPeaks corresponding to fragment protons
ITC Affinity DeterminationKd, ΔH, ΔSKd = 10 µM – 5 mM
X-ray Structural CharacterizationElectron Density MapAtomic coordinates of the protein-fragment complex

Hit-to-Lead: Evolving the Fragment

With structural information in hand, the low-affinity fragment hit can be rationally optimized into a high-affinity lead compound.[17][18]

OptimizationStrategies cluster_0 Fragment Growing cluster_1 Fragment Linking cluster_2 Fragment Merging Start1 Fragment Hit End1 Grown Lead Compound Start1->End1 Add functional groups to exploit adjacent pockets Start2a Fragment A End2 Linked Lead Compound Start2a->End2 Connect with a suitable linker Start2b Fragment B Start2b->End2 Connect with a suitable linker Start3a Fragment X End3 Merged Lead Compound Start3a->End3 Combine overlapping scaffolds Start3b Fragment Y Start3b->End3 Combine overlapping scaffolds

Caption: Key strategies for hit-to-lead optimization.

For a hit like this compound, fragment growing is the most direct optimization strategy.[19][20]

  • Leveraging the 6-Chloro Position: If X-ray crystallography reveals an adjacent hydrophobic pocket, the chlorine atom can be replaced (e.g., via Suzuki or Buchwald-Hartwig coupling) with larger hydrophobic groups to improve binding affinity and potency.

  • Modifying the 3-Amine: While often critical for the core binding interaction, the amine can be functionalized to extend into solvent-exposed regions or to pick up additional interactions, provided the primary hinge-binding is not disrupted.

Throughout this process, Ligand Efficiency (LE) is a critical metric to monitor. It normalizes binding affinity for the size of the molecule, ensuring that potency gains are not achieved simply by adding molecular weight, which can lead to poor drug-like properties.[10][17]

Conclusion

This compound represents an archetypal fragment for modern drug discovery campaigns. Its privileged indazole core provides a rigid, synthetically tractable anchor, while its specific substitution pattern offers vectors for probing target topology and for rational, structure-guided optimization. By employing a rigorous biophysical screening cascade and leveraging high-resolution structural data, this fragment can serve as an exceptional starting point for the development of novel, potent, and selective therapeutics.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. [Link]

  • Fragment Based Drug Design: A Review - International Journal of Pharmaceutical Sciences. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. [Link]

  • Fragment Screening | Drug Discovery. [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Publishing. [Link]

  • Different hit-to-lead optimization strategies (fragment growing,... - ResearchGate. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Sci-Hub. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF - ResearchGate. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. [Link]

  • Fragment-to-Lead - Creative Biostucture Drug Discovery. [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. [Link]

  • Fragment-Based Discovery of 6-Azaindazoles As Inhibitors of Bacterial DNA Ligase - NIH. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - MDPI. [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - Frontiers. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. [Link]

Sources

application of 6-Chloro-1-methyl-1H-indazol-3-amine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 6-Chloro-1-methyl-1H-indazol-3-amine in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We dissect the molecule's structural attributes to explain its utility as a privileged scaffold, particularly in the synthesis of kinase inhibitors. This document furnishes researchers and process chemists with both the strategic rationale and detailed, actionable protocols for leveraging its dual reactive sites: the nucleophilic 3-amino group and the 6-chloro position amenable to cross-coupling. The protocols for amide bond formation and Suzuki-Miyaura coupling are presented with an emphasis on mechanistic understanding and practical execution, aiming to empower scientists in the efficient construction of complex molecular architectures.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in potent, biologically active molecules. First characterized in the late 19th century, indazoles have evolved into one of the most vital nitrogen-containing heterocyclic systems in pharmaceutical science.[1] Their prominence is largely due to the unique geometric and electronic properties of the bicyclic system, which is adept at forming critical hydrogen bond interactions within the ATP-binding sites of protein kinases.[2]

Numerous indazole-based therapeutics have reached clinical trials or the market, including Pazopanib, a multi-targeted tyrosine kinase inhibitor for treating renal cell carcinoma, and Entrectinib, an ALK inhibitor.[3][4] The 1H-indazole-3-amine framework, in particular, is an effective "hinge-binding" fragment, a crucial feature for potent kinase inhibition.[4]

This compound is a highly versatile derivative engineered for synthetic utility. Its structure offers three key strategic advantages:

  • The N1-Methyl Group: This modification prevents tautomerization, locking the molecule into the 1H-indazole regioisomer. This ensures regiochemical integrity in subsequent synthetic steps, simplifying product profiles and eliminating the need for protecting group strategies at this position.

  • The 3-Amino Group: As a primary aromatic amine, this group serves as a potent nucleophile. It is the principal site for derivatization, most commonly through acylation to form amide bonds, which are pivotal for extending the molecule towards other regions of a target's active site.

  • The 6-Chloro Substituent: This aryl chloride provides a robust handle for modern palladium-catalyzed cross-coupling reactions. It allows for the strategic introduction of aryl, heteroaryl, or alkyl groups via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling extensive exploration of structure-activity relationships (SAR).

This guide will focus on the practical application of these features in synthetic workflows.

Strategic Application in Kinase Inhibitor Synthesis

The primary application of this compound is as a foundational building block for ATP-competitive kinase inhibitors. The synthetic strategy typically involves a sequential or convergent approach where the two reactive handles are functionalized to build a molecule that occupies the distinct sub-pockets of the kinase ATP-binding site.

Logical Workflow for Kinase Inhibitor Construction

The diagram below illustrates the divergent synthetic potential of this compound. The core scaffold can be elaborated at two orthogonal positions to rapidly generate a library of diverse final compounds.

G cluster_0 Core Building Block cluster_1 Reaction Pathways cluster_2 Key Intermediates cluster_3 Final Product Class Core This compound Amide Amide Coupling (Acylation at 3-NH2) Core->Amide R-COOH, Coupling Agent Suzuki Suzuki Coupling (Arylation at 6-Cl) Core->Suzuki Ar-B(OH)2, Pd Catalyst IntermediateA Intermediate A (Amide-Functionalized) Amide->IntermediateA IntermediateB Intermediate B (Aryl-Functionalized) Suzuki->IntermediateB IntermediateA->Suzuki Ar-B(OH)2, Pd Catalyst FinalProduct Kinase Inhibitor Library IntermediateA->FinalProduct IntermediateB->Amide R-COOH, Coupling Agent IntermediateB->FinalProduct

Caption: Divergent synthetic routes using the title compound.

Experimental Protocols & Methodologies

The following protocols are designed to be robust and reproducible. They represent foundational transformations that can be adapted for a wide range of substrates.

Protocol 1: Amide Coupling via Acylation of the 3-Amino Group

This procedure details the formation of an amide bond between the 3-amino group of the indazole and a carboxylic acid. The use of a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for its high efficiency and mild reaction conditions, which minimizes side reactions and preserves sensitive functional groups.

Causality Behind Experimental Choices:

  • Coupling Agent (HATU): Direct condensation of a carboxylic acid and an amine is thermally demanding and inefficient. Acid chlorides are highly reactive but can be incompatible with sensitive functional groups and generate corrosive HCl. HATU is a superior activating agent that converts the carboxylic acid into a highly reactive O-acylisourea intermediate in situ, which is then readily attacked by the weakly nucleophilic 3-amino group.

  • Base (DIPEA): A non-nucleophilic organic base, N,N-Diisopropylethylamine, is crucial. It neutralizes the hexafluorophosphate salt formed during the reaction and prevents the protonation of the 3-amino group, ensuring its nucleophilicity is maintained.

  • Solvent (DMF): Anhydrous Dimethylformamide is an excellent polar aprotic solvent that solubilizes all reactants and intermediates, facilitating a homogenous reaction environment.

G cluster_start Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF under N2 add_amine Add this compound (1.0 eq) solution in DMF start->add_amine stir Stir at room temperature for 2-12 hours add_amine->stir monitor Monitor by TLC/LC-MS (disappearance of starting amine) stir->monitor monitor->stir Incomplete quench Quench with H2O, Extract with EtOAc monitor->quench Complete wash Wash organic layer with sat. NaHCO3 and brine quench->wash dry Dry (Na2SO4), filter, concentrate wash->dry purify Purify by column chromatography (e.g., Hexanes/EtOAc) dry->purify

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 eq), HATU (1.1 eq), and anhydrous DMF (to make a ~0.2 M solution).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

ParameterRecommended ConditionsRationale
Coupling Agent HATU, HBTU, EDC/HOBtHigh efficiency, mild conditions.
Base DIPEA, Triethylamine (TEA)Non-nucleophilic, prevents amine protonation.
Solvent DMF, DCM, THF (anhydrous)Good solubility for reactants.
Temperature 0 °C to Room TemperatureBalances reaction rate and stability.
Stoichiometry Amine (1.0 eq), Acid (1.1-1.2 eq)Slight excess of acid drives reaction to completion.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 6-Chloro Position

This protocol describes the palladium-catalyzed C-C bond formation between the 6-chloro position of the indazole and an arylboronic acid. This reaction is fundamental for installing diverse aromatic moieties.

Causality Behind Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a robust and versatile catalyst for cross-coupling reactions involving aryl chlorides. The dppf ligand is bulky and electron-rich, which promotes the challenging oxidative addition step with the C-Cl bond and facilitates the final reductive elimination step.

  • Base (K₂CO₃ or Cs₂CO₃): An inorganic base is required to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.

  • Solvent System (Dioxane/Water): A mixture of an organic solvent (1,4-dioxane) and water is often optimal. Dioxane solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the catalytic cycle. The mixture must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the palladium(0) active catalyst.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add this compound (or its acylated derivative) (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., XPhos)Effective for aryl chlorides.
Ligand (If needed) Buchwald-type phosphine ligandsEnhance catalytic activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFMust be thoroughly degassed.
Temperature 80 - 110 °CProvides thermal energy for catalytic cycle turnover.

Conclusion

This compound stands out as a preeminent building block in contemporary synthetic chemistry. Its well-defined reactive sites allow for predictable and high-yielding transformations, making it an ideal starting point for the construction of complex, high-value molecules. The protocols detailed herein for amide coupling and Suzuki-Miyaura cross-coupling provide a solid foundation for researchers to build upon. By understanding the mechanistic principles behind these reactions, scientists can rationally design synthetic routes, troubleshoot challenges, and ultimately accelerate the discovery and development of novel therapeutics.

References

  • PubChem. 6-chloro-1H-indazol-3-amine. National Center for Biotechnology Information. [Link]

  • Barlaam, B., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2013). CN103319410A - Synthesis method of indazole compound.
  • University of Wisconsin. Reactions of Amines. [Link]

  • Needham, L.-A., et al. (2019). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. [Link]

  • Zeid, T. M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of Saudi Chemical Society. [Link]

  • Patsnap. (2022). Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine. [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

  • Shi, D., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals. [Link]

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Application Notes and Protocols for Cell-Based Assays Involving 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology and Drug Discovery

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] These compounds have been investigated for a range of therapeutic applications, including anti-inflammatory, anti-bacterial, and notably, anti-tumor effects.[1] Several indazole-based drugs, such as axitinib and pazopanib, have been successfully developed as kinase inhibitors for cancer therapy, underscoring the potential of this chemical class in oncology.[2] The 1H-indazol-3-amine moiety, in particular, is recognized as an effective hinge-binding fragment, a key interaction for many kinase inhibitors.[3]

This document provides a detailed guide for researchers interested in investigating the cellular and molecular effects of a specific indazole derivative, 6-Chloro-1-methyl-1H-indazol-3-amine . While direct biological data for this specific compound is emerging, its structural similarity to other biologically active indazoles suggests its potential as an anti-cancer agent. For instance, structurally related indazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines, potentially through modulation of the p53/MDM2 pathway.[1] Furthermore, the indazole scaffold is a key component of inhibitors targeting critical cell cycle regulators like the Monopolar Spindle 1 (Mps1) kinase, a key component of the spindle assembly checkpoint (SAC).[4]

These application notes will therefore provide a series of robust, cell-based assay protocols to enable the comprehensive characterization of this compound's biological activity. The proposed assays are designed to investigate its cytotoxic and cytostatic effects, its mechanism of action regarding apoptosis and cell cycle progression, and its potential to interfere with mitotic checkpoints.

Compound Information and Handling

Compound Name This compound
Synonyms 3-Amino-6-chloro-1-methyl-1H-indazole
CAS Number 1031927-22-6
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol
Appearance Off-white to pale purple solid[5]
Storage Store at 2-8°C, protected from light[5]

Safety Precautions: this compound is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

I. Assessment of Cytotoxicity and Cell Viability

A primary step in characterizing a novel compound is to determine its effect on cancer cell viability. The MTT assay is a reliable and widely used colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Materials:

  • Cancer cell line of interest (e.g., K562, a chronic myeloid leukemia cell line previously shown to be sensitive to indazole derivatives[1])

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

II. Investigation of Apoptosis Induction

To determine if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay is essential. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to differentiate between apoptotic, necrotic, and viable cells.[1]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.[1]

Workflow for Apoptosis Detection

G A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Annexin V Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F G Quadrant Analysis: - Annexin V-/PI- (Live) - Annexin V+/PI- (Early Apoptosis) - Annexin V+/PI+ (Late Apoptosis) - Annexin V-/PI+ (Necrosis) F->G

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around the determined IC₅₀ value for 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the supernatant) and wash them twice with ice-cold PBS.[1]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Collect data for at least 10,000 events per sample.

Data Analysis:

  • Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).

  • Use quadrant analysis to distinguish between:

    • Lower-left quadrant (Annexin V- / PI-): Viable cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

  • Quantify the percentage of cells in each quadrant for each treatment condition.

III. Cell Cycle Analysis

Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle.[10]

Protocol 3: Cell Cycle Analysis by PI Staining and Flow Cytometry

Principle: PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[10] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[10]

Materials:

  • Cancer cell line of interest

  • This compound

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the distribution of DNA content.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Compare the cell cycle distribution of treated cells to the vehicle control.

IV. Investigating Effects on the Spindle Assembly Checkpoint

Given that some indazole derivatives are known to inhibit Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC), it is pertinent to investigate whether this compound affects mitotic progression.[4][11] The SAC ensures proper chromosome segregation by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[12][13]

Protocol 4: Immunofluorescence Staining of Spindle Assembly Checkpoint Proteins

Principle: Immunofluorescence microscopy allows for the visualization of the subcellular localization of specific proteins. By staining for key SAC proteins like Mad2 or BubR1, one can assess whether the compound disrupts their recruitment to kinetochores during mitosis.

Signaling Pathway of the Spindle Assembly Checkpoint

G cluster_0 Kinetochore A Unattached Kinetochore B Mps1 Kinase A->B activates C Mad1/Mad2 Recruitment B->C phosphorylates & recruits D Mitotic Checkpoint Complex (MCC) (BubR1, Bub3, Mad2, Cdc20) C->D promotes formation of E APC/C Inhibition D->E inhibits F Securin Stable E->F G Separase Inactive F->G H Sister Chromatids Remain Attached G->H I Metaphase Arrest H->I

Caption: Simplified signaling pathway of the Spindle Assembly Checkpoint.

Materials:

  • Cancer cell line of interest (e.g., HeLa or U2OS)

  • This compound

  • Nocodazole (microtubule depolymerizing agent, positive control for SAC activation)

  • Glass coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibodies (e.g., anti-Mad2, anti-BubR1)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (nuclear counterstain)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a 24-well plate and allow them to grow to 50-70% confluency.

    • Treat cells with this compound for a relevant duration (e.g., 1-4 hours).

    • Include a vehicle control and a positive control (e.g., nocodazole treatment for 4 hours to induce mitotic arrest with SAC activation).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate with DAPI for 5 minutes to stain the nuclei.

    • Wash with PBS.

    • Mount the coverslips on glass slides using mounting medium.

  • Microscopy:

    • Image the cells using a fluorescence microscope.

    • Acquire images of mitotic cells (identified by condensed chromatin with DAPI staining).

Data Analysis:

  • Visually inspect the localization of the SAC proteins in mitotic cells. In nocodazole-treated cells, Mad2 and BubR1 should be strongly localized to the kinetochores.

  • Compare the localization of these proteins in cells treated with this compound to the controls. A reduction in kinetochore localization of SAC proteins in the presence of microtubule disruption would suggest inhibition of the SAC.

  • Quantify the fluorescence intensity at the kinetochores for a more objective analysis.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial characterization of the cellular effects of this compound. By systematically evaluating its impact on cell viability, apoptosis, cell cycle progression, and the spindle assembly checkpoint, researchers can gain valuable insights into its potential as a novel anti-cancer agent. The experimental design emphasizes a logical progression from broad phenotypic effects to more specific mechanistic investigations. Adherence to these detailed protocols, coupled with careful data analysis and interpretation, will ensure the generation of high-quality, reproducible data, thereby accelerating the evaluation of this promising compound in the context of drug discovery.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

  • Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link]

  • 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628. PubChem. Available at: [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]

  • Mapping Proximity Associations of Core Spindle Assembly Checkpoint Proteins. Journal of Proteome Research. Available at: [Link]

  • TTK (MPS-1) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link]

  • Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. MDPI. Available at: [Link]

  • Role of spindle assembly checkpoint proteins in gametogenesis and embryogenesis. NIH. Available at: [Link]

  • Caspase Protocols in Mice. PubMed Central. Available at: [Link]

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PMC. Available at: [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

  • Cytotoxic activity of the six selected small-molecule compounds on... ResearchGate. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC. Available at: [Link]

  • Mps1-IN-1. The Chemical Probes Portal. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link]

  • Caspase-3 Activation Assay. Reaction Biology. Available at: [Link]

  • Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. PubMed Central. Available at: [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]

  • Immunofluorescence - Protocols. Nebraska Center for Biotechnology. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available at: [Link]

  • Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). PubMed. Available at: [Link]

  • TTK (MPS-1) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Spindle assembly checkpoint activation and silencing at kinetochores. eScholarship.org. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]

  • 7-Chloro-1H-indazol-3-amine | C7H6ClN3 | CID 20135774. PubChem. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Crystallization of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-1-methyl-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific indazole derivative. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the physicochemical principles at play, enabling you to troubleshoot effectively and optimize your purification processes.

This is not a rigid set of instructions but a dynamic guide based on field-proven insights and fundamental crystallization theory. We will explore common challenges, from the dreaded "oiling out" phenomenon to issues of yield and purity, and provide a logical framework for resolving them.

Frequently Asked Questions (FAQs) & Troubleshooting
Problem 1: My compound is "oiling out" instead of crystallizing. What is happening and how do I fix it?

Answer: This is one of the most common and frustrating issues in crystallization. "Oiling out," technically known as liquid-liquid phase separation (LLPS), occurs when your compound separates from the solution as a super-saturated liquid phase (an "oil") instead of a solid crystalline phase.[1][2] This oil is often a good solvent for impurities, and if it solidifies, it typically forms an amorphous glass or a poorly crystalline mass, trapping these impurities and defeating the purpose of recrystallization.[3][4]

Causality: Oiling out happens when the rate of supersaturation generation far exceeds the rate of nucleation and crystal growth.[2] The system enters a labile region where the solute concentration is too high for orderly crystal lattice formation, leading to the separation of a second liquid phase. Key causes include:

  • High Supersaturation: Cooling the solution too quickly or adding an anti-solvent too rapidly.[2]

  • Low Melting Point: The melting point of your compound (or an impure version of it) is lower than the temperature of the solution at the point of saturation.[3][5]

  • Presence of Impurities: Impurities can significantly depress the melting point of the solute and interfere with crystal lattice formation, promoting an oily phase.[4][6]

  • Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves completely. Add 10-20% more of the primary (good) solvent.[3] This reduces the overall concentration, meaning the solution will become saturated at a lower temperature, hopefully one below your compound's melting point.

  • Slow Down the Cooling: This is the most critical step. Rapid cooling is a primary driver of oiling out.[7]

    • Allow the flask to cool slowly on the benchtop, insulated with glass wool or a towel.

    • Once at room temperature, transfer it to a cold bath (e.g., an ice-water bath) instead of a very cold one (e.g., dry ice/acetone).

  • Induce Nucleation at a Higher Temperature: Oiling out can be preempted by encouraging crystal formation before the solution becomes excessively supersaturated.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide energy and a surface for nucleation to begin.[3][7]

    • Seeding: Add a single, tiny crystal of pure this compound (a "seed crystal") to the solution just as it begins to cool and looks faintly cloudy. This provides a perfect template for further crystal growth.[5][7] If the seed crystal dissolves, the solution is not yet saturated; if it turns to oil, the supersaturation is too high.[5]

  • Re-evaluate Your Solvent System: If the above steps fail, the solvent system itself may be suboptimal.

    • Consider using a larger total solvent volume to work with a more dilute solution.[7]

    • Switch to an anti-solvent crystallization method (see Protocol 1 below), which allows for more precise control over supersaturation at a constant temperature.[8]

Problem 2: No crystals are forming, even after cooling for an extended period.

Answer: This indicates that your solution has not reached a sufficient level of supersaturation to initiate primary nucleation. The compound remains happily in solution.

Causality: The concentration of the solute is below the solubility curve at the given temperature. This usually means too much solvent was used initially.

  • Increase Concentration: Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%) under a stream of nitrogen or using a rotary evaporator.[3] This will increase the solute concentration. Be careful not to evaporate too much, or you risk crashing out an impure solid or inducing oiling out.[7]

  • Introduce an Anti-Solvent: If you are using a single solvent system, you can add an anti-solvent (a solvent in which your compound is insoluble but is miscible with your primary solvent).[7] Add the anti-solvent dropwise at room temperature until the solution becomes persistently cloudy (turbid). Then, add a few drops of the primary solvent to just redissolve the cloudiness and allow it to cool slowly.

  • Utilize a Colder Bath: If cooling in an ice bath (~0 °C) is ineffective, try a bath with a lower temperature.[3]

  • Force Nucleation: Even in a supersaturated solution, spontaneous nucleation can be kinetically slow. Use the scratching or seeding techniques described in the "Oiling Out" section to provide the necessary activation energy for crystallization to begin.[3][7]

Problem 3: The crystallization produced a fine powder or amorphous solid, not distinct crystals.

Answer: The formation of very fine particles, often described as a "crash out," or an amorphous solid indicates that nucleation occurred too rapidly and uncontrollably, leaving no time for the orderly growth of larger crystals.[3]

Causality: This is another consequence of generating supersaturation too quickly. While you avoided oiling out, the rate of crystallization was still too high for high-quality crystal growth.

  • Reduce the Rate of Supersaturation: This is the universal solution for improving crystal quality.

    • Slower Cooling: Use the insulation methods described previously to slow the cooling profile.[7]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it much more slowly, perhaps with more vigorous stirring to avoid localized high concentrations.

  • Use a More Dilute Solution: Re-run the crystallization with more solvent. A lower concentration means the solution becomes supersaturated at a lower temperature and the supersaturation level increases more gradually, favoring growth over nucleation.[3]

  • Perform a Solvent Screen: The choice of solvent is paramount for crystal quality.[7] A systematic screen to find a solvent that provides a moderate solubility difference between hot and cold conditions is often the best long-term solution.

Workflow & Data Presentation
Logical Flow for Troubleshooting Crystallization

The following diagram outlines a systematic approach to troubleshooting common crystallization issues.

G start Initial Crystallization Attempt observation Observe Outcome After Cooling start->observation oil Compound 'Oils Out' observation->oil Liquid Droplets no_xtal No Crystals Form observation->no_xtal Clear Solution poor_xtal Poor Quality Crystals (Fine Powder / Amorphous) observation->poor_xtal Solid 'Crashes Out' good_xtal Good Quality Crystals observation->good_xtal Success action_reheat 1. Re-heat to Dissolve 2. Add 10-20% More Solvent oil->action_reheat action_induce Induce Nucleation (Scratch or Seed) no_xtal->action_induce Also try action_concentrate Increase Concentration (Evaporate Solvent) no_xtal->action_concentrate action_antisolvent Add Anti-Solvent no_xtal->action_antisolvent Alternative poor_xtal->action_reheat end Isolate & Dry Product good_xtal->end action_slow_cool Cool Slowly (Insulate Flask) action_reheat->action_slow_cool action_slow_cool->action_induce action_induce->observation action_solvent Re-evaluate Solvent System (e.g., Anti-solvent method) action_induce->action_solvent If still fails action_concentrate->observation action_antisolvent->observation

Caption: A flowchart for systematic crystallization troubleshooting.

Table 1: Suggested Solvent Systems for this compound

Indazole amines are moderately polar and benefit from polar protic or aprotic solvents, often in combination with a non-polar anti-solvent. Based on literature for similar indazole structures, the following systems are recommended starting points.[9][10][11]

Solvent System (Good/Anti-Solvent)ClassRationale & Comments
Ethanol / Water Protic / ProticA classic choice. The compound should have good solubility in hot ethanol and poor solubility in water. Provides a wide polarity range.[9]
Methanol / Water Protic / ProticSimilar to ethanol/water but methanol is more polar. May be suitable if solubility in ethanol is low.[9]
Acetonitrile / Water Aprotic / ProticGood for compounds that are highly soluble in polar aprotic solvents. Can yield high-purity crystals.
Ethyl Acetate / Heptane Ester / AlkaneA common system for moderately polar compounds. Dissolve in minimal hot ethyl acetate and add heptane as the anti-solvent.[11]
Acetone / n-Hexane Ketone / AlkaneAnother effective polar aprotic/non-polar system. Good for removing non-polar impurities.[11]
Isopropanol (IPA) ProticCan be used as a single solvent. Often provides a good solubility gradient between its boiling point and room temperature.
Experimental Protocols
Protocol 1: Optimized Anti-Solvent Crystallization

This method is often superior to thermal cooling as it allows for fine control over supersaturation at a constant temperature, minimizing the risk of oiling out.[8]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal volume of a "good" solvent (e.g., Ethanol, Acetone) at room temperature. Ensure the solid is completely dissolved.

  • Filtration (Optional but Recommended): If the solution contains insoluble impurities, perform a hot filtration (if heating is required for dissolution) or filter through a syringe filter to remove particulates.

  • Setup: Place the flask in a stirred water bath to maintain a constant temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., Water, Heptane) dropwise using a syringe pump or a pressure-equalizing addition funnel. The key is a slow, controlled addition rate.

  • Monitor for Nucleation: Continue adding the anti-solvent until the solution becomes faintly and persistently turbid (cloudy). This is the point of nucleation.

  • Crystal Growth (Maturation): Stop the anti-solvent addition and allow the suspension to stir at a constant temperature for 1-2 hours. This "aging" or "maturation" period allows the small nuclei to grow into larger, more well-defined crystals.

  • Complete Precipitation: After the maturation period, you can add more anti-solvent (at a slightly faster rate) to ensure complete precipitation of the product from the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Understanding Supersaturation and Oiling Out

The diagram below illustrates the relationship between solubility, supersaturation, and the oiling out phenomenon. Successful crystallization requires operating within the Metastable Zone Width (MSZW), where crystal growth is favored. Oiling out occurs when conditions (e.g., rapid cooling) push the system past the MSZW into the labile zone, where liquid-liquid phase separation is kinetically favored.[2]

G cluster_0 Phase Diagram (Concentration vs. Temperature) p1 p2 p3 p4 sol_curve Solubility Curve path1 path2 path1->path2 path3 path2->path3 path4 path3->path4 mszw_curve Metastable Zone Limit mpath1 mpath2 mpath1->mpath2 mpath3 mpath2->mpath3 mpath4 mpath3->mpath4 undersaturated Undersaturated (Stable Solution) metastable Metastable Zone (Crystallization Occurs) labile Labile Zone (Oiling Out / Crash Out) slow_cool_start slow_cool_end slow_cool_start->slow_cool_end  Slow Cooling Path (Good Crystals) fast_cool_start fast_cool_end fast_cool_start->fast_cool_end  Fast Cooling Path (Oiling Out) xaxis Temperature (Decreasing →) yaxis Concentration

Caption: Phase diagram illustrating crystallization pathways.

References
  • Effect of Oiling-out During Crystallization on Purification of an Intermedi
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. [Link]

  • Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one. (2005).
  • 1,3-Dimethyl-1H-indazol-6-amine. (2012). ResearchGate. [Link]

  • 6-chloro-1H-indazol-3-amine. (n.d.). PubChem. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Institutes of Health. [Link]

  • Novel crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl -phenoxy}. (2023). Technical Disclosure Commons. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]/rtips/recrystallization.php)

Sources

Technical Support Center: Purification of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6-Chloro-1-methyl-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purification can be challenging due to its basicity and potential for co-eluting impurities. This document provides a comprehensive guide to troubleshoot and optimize purification protocols, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a low purity. What are the likely impurities?

A1: The impurities in your reaction mixture can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, regioisomers (such as 4-chloro or 7-chloro isomers), and products of over-methylation or hydrolysis. It is crucial to characterize your crude mixture by techniques like LC-MS and NMR to identify the specific impurities present.

Q2: What is the best initial approach to purify this compound?

A2: A multi-step approach is often the most effective. Start with an aqueous workup to remove inorganic salts and highly polar impurities. This can be followed by either recrystallization or column chromatography, depending on the nature of the impurities.

Q3: Why does my compound show significant peak tailing during HPLC analysis?

A3: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC.[1][2] It is often caused by the interaction of the basic amine group with acidic residual silanol groups on the silica-based stationary phase.[1] To mitigate this, consider using a mobile phase with a low pH (e.g., 0.1% formic acid) to protonate the silanols, employing an end-capped column, or adding a competing base like triethylamine (TEA) to the mobile phase.[2]

Q4: Can I use normal-phase chromatography for purification?

A4: While possible, normal-phase chromatography on silica gel can be challenging for basic amines due to strong interactions with the acidic silica, leading to poor recovery and peak shape.[1][3] If you choose this method, it is often necessary to add a competing amine, like triethylamine or ammonia, to the mobile phase to improve elution.[3][4] Using an amine-functionalized silica column can also be an effective strategy.[3]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Low Recovery After Aqueous Workup

Problem: You are losing a significant amount of your product during the extraction process.

Causality: The amine group in this compound is basic and can be protonated in acidic or even neutral aqueous solutions, increasing its water solubility and leading to its loss in the aqueous layer.

Solutions:

  • pH Control: Ensure the aqueous layer is basic (pH > 8) during extraction with an organic solvent. You can add a base like sodium bicarbonate or sodium carbonate.

  • Salting Out: Add sodium chloride (brine wash) to the aqueous layer to decrease the solubility of your organic product in the aqueous phase.[5]

  • Solvent Choice: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate, which can better solvate the amine.

Issue 2: Oily Product Instead of a Solid After Solvent Evaporation

Problem: After removing the solvent, the product remains a viscous oil and does not solidify.

Causality: This is often due to the presence of residual solvents or impurities that depress the melting point of the compound.

Solutions:

  • High Vacuum Drying: Dry the product under a high vacuum for an extended period to remove trace solvents.

  • Trituration: Add a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). Stir the mixture, and your product should precipitate as a solid, which can then be collected by filtration.

  • Recrystallization: If trituration is unsuccessful, a full recrystallization from a suitable solvent system may be necessary.

Issue 3: Co-elution of Impurities During Column Chromatography

Problem: One or more impurities are eluting very close to your product peak in column chromatography.

Causality: The impurities have similar polarities to your target compound, making separation difficult with the chosen solvent system.

Solutions:

  • Optimize Mobile Phase:

    • Solvent System: Experiment with different solvent systems. For normal-phase, a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone) is common. Adding a small amount of a more polar solvent like methanol can help elute highly retained compounds.[6]

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased. This can improve the separation of compounds with close retention factors (Rf).[7]

    • Additives: As mentioned, for normal-phase chromatography of amines, adding a small percentage (0.1-1%) of a competing base like triethylamine or pyridine to the mobile phase can significantly improve peak shape and separation by neutralizing the acidic sites on the silica gel.[4]

  • Change Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Amine-functionalized silica is another excellent option.[3]

Experimental Workflow: Purification of this compound

Below is a generalized workflow for the purification process.

Caption: General purification workflow for this compound.

Protocol 1: Acid-Base Extraction

This protocol is useful for separating the basic this compound from neutral or acidic impurities.

Principle: The basic amine can be protonated with an acid to form a water-soluble salt, which will move to the aqueous layer. Neutral and acidic impurities will remain in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting.

Steps:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[8] The protonated amine will partition into the aqueous layer.[8] Repeat the extraction 2-3 times.

  • Combine the aqueous layers.

  • Slowly add a base (e.g., 1M NaOH or saturated NaHCO3) to the combined aqueous layers until the solution is basic (pH > 8), which will precipitate the free amine.

  • Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane) 2-3 times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating the target compound from impurities with different polarities.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)

Steps:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate with 0.5% TEA).[9]

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.[7][9] Let the solvent drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, dry-loading is recommended: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[7]

  • Elution: Begin eluting with the mobile phase. A common starting point is a gradient of 5% to 50% Ethyl Acetate in Hexanes, with a constant 0.5% TEA.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table
Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, scalable, can yield very pure material.Requires finding a suitable solvent system, may have lower recovery.Removing minor impurities from a mostly pure solid.
Acid-Base Extraction Good for removing neutral or acidic impurities.Not effective for separating other basic impurities, requires multiple steps.Crude mixtures with non-basic impurities.
Column Chromatography Versatile, can separate compounds with a wide range of polarities.Can be time-consuming and use large volumes of solvent, potential for product loss on the column.Complex mixtures with multiple components.
Troubleshooting Logic Diagram

Troubleshooting Start Purification Issue LowYield Low Yield Start->LowYield LowPurity Low Purity Start->LowPurity OilyProduct Oily Product Start->OilyProduct CheckWorkup Check Workup pH (ensure basic) LowYield->CheckWorkup TLCAnalysis Analyze impurities by TLC/LC-MS LowPurity->TLCAnalysis DryHighVac Dry under high vacuum OilyProduct->DryHighVac Triturate Triturate with non-polar solvent OilyProduct->Triturate CheckSolubility Product lost in aqueous/wash steps? CheckWorkup->CheckSolubility ChangeExtractionSolvent Change Extraction Solvent CheckSolubility->ChangeExtractionSolvent Yes CoElution Co-eluting impurities? TLCAnalysis->CoElution WrongMethod Wrong purification method? TLCAnalysis->WrongMethod OptimizeColumn Optimize Chromatography (Solvent/Gradient/Stationary Phase) CoElution->OptimizeColumn TryRecrystallization Try Recrystallization WrongMethod->TryRecrystallization TryExtraction Try Acid-Base Extraction WrongMethod->TryExtraction

Caption: Decision tree for troubleshooting common purification problems.

References

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • BenchChem. (2025).
  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Organic Syntheses. Purification of linalool by column chromatography with isocratic elution. [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
  • SIELC Technologies. (2018). 6-Chloro-1H-indazol-3-amine. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Method for 3-amino-1-methyl-1H-indazol-6-ol Purity Analysis.
  • YouTube. (2023). Performing Column Chromatography. [Link]

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Technical Support Center: Stability of 6-Chloro-1-methyl-1H-indazol-3-amine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Chloro-1-methyl-1H-indazol-3-amine. This document provides in-depth answers to frequently asked questions and troubleshooting advice for experiments involving this compound in aqueous solutions. The stability of your compound is paramount for generating reliable and reproducible data. This guide is designed to help you understand and control the factors that influence the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

The stability of this compound in aqueous solutions can be influenced by several factors, primarily:

  • pH: The acidity or basicity of the solution can significantly impact the molecule's integrity. Like many amine-containing compounds, this compound can be susceptible to hydrolysis under acidic or basic conditions.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2] It is crucial to understand the thermal liability of your compound, especially if your experimental protocol involves heating steps.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[1] It is recommended to handle and store solutions of this compound protected from light.[3]

  • Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to oxidative degradation of the indazole ring or the amine group.[4]

Q2: My analytical results for this compound are inconsistent. Could this be a stability issue?

Inconsistent analytical results are a common indicator of compound instability. If you observe decreasing concentrations over time, the appearance of new peaks in your chromatogram, or changes in the physical appearance of your solution (e.g., color change, precipitation), it is highly probable that your compound is degrading. It is essential to perform systematic stability studies to confirm this and identify the cause.

Q3: What are the potential degradation pathways for indazole derivatives like this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the chemistry of indazoles and aromatic amines:

  • Hydrolysis: The amine group could be susceptible to hydrolysis, particularly at extreme pH values.

  • Oxidation: The indazole ring system, while relatively stable, can be susceptible to oxidation, potentially leading to ring-opening products.[4] The electron-rich nature of the bicyclic system makes it a target for oxidative attack.

  • Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive excited states that can undergo various reactions, including dimerization or reaction with solvent molecules.

  • Dimerization: Under certain conditions, molecules can react with each other to form dimers or oligomers, which may precipitate out of solution.[5]

To definitively identify degradation products, it is necessary to conduct forced degradation studies and characterize the resulting impurities using techniques like LC-MS and NMR.[2]

Q4: How should I prepare and store aqueous solutions of this compound to maximize stability?

To ensure the stability of your aqueous solutions, follow these best practices:

  • Solvent Selection: Use high-purity water (e.g., HPLC-grade or Milli-Q) to minimize contaminants that could catalyze degradation. If solubility is an issue, consider using a co-solvent, but be aware that the co-solvent itself could influence stability.[2]

  • pH Control: Prepare your solutions in a buffered system at a pH where the compound is most stable. This will likely be near neutral pH, but empirical testing is required to determine the optimal range.

  • Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C) to slow down potential degradation reactions.[3] For long-term storage, consider freezing at -20°C or -80°C, but be sure to assess freeze-thaw stability.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3]

  • Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider de-gassing your solvent and preparing the solution under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps
Decreasing peak area in HPLC analysis over a short period. Compound degradation in the autosampler or on the benchtop.1. Analyze samples immediately after preparation. 2. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 3. Perform a time-course study on the benchtop to determine the rate of degradation under ambient conditions.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.1. Conduct forced degradation studies (see protocol below) to intentionally generate and identify potential degradants. 2. Use a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks to aid in their identification.
Precipitation in the aqueous solution. Poor solubility, degradation leading to insoluble products, or pH-dependent solubility.1. Verify the solubility of the compound at the experimental concentration and pH. 2. Analyze the precipitate to determine if it is the parent compound or a degradant. 3. Consider using a co-solvent or adjusting the pH to improve solubility, while monitoring the impact on stability.
Color change of the solution. Formation of chromophoric degradation products, often due to oxidation.1. Investigate the oxidative stability of the compound. 2. Prepare and handle solutions under an inert atmosphere. 3. Add an antioxidant to the solution if compatible with your experimental system.

Experimental Protocols

Protocol 1: Preliminary Aqueous Stability Assessment

This protocol provides a basic framework to quickly assess the stability of this compound under your typical experimental conditions.

Materials:

  • This compound

  • High-purity water

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

  • Dilute the stock solution into your aqueous buffer of choice to the final desired concentration.

  • Immediately after preparation (T=0), inject an aliquot of the solution onto the HPLC system and record the chromatogram.

  • Store the remaining solution under your standard experimental conditions (e.g., room temperature on the benchtop, 4°C in the refrigerator).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot onto the HPLC.

  • Compare the peak area of the parent compound at each time point to the T=0 value. A significant decrease in peak area indicates instability. Also, monitor for the appearance of new peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[1][2]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products.

Stress Conditions: [1][2]

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Incubate the compound in a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light).

General Procedure:

  • Prepare separate solutions of this compound for each stress condition.

  • For each condition, also prepare a blank solution (stress agent without the compound).

  • Expose the solutions to the respective stress conditions for a defined period (e.g., 24 hours).

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable analytical method, such as LC-MS, to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]

Visualizations

Stability_Factors cluster_compound This compound in Aqueous Solution cluster_factors Stress Factors cluster_degradation Degradation Compound Stable Compound Degradation Degradation Products Compound->Degradation leads to pH pH (Acid/Base) pH->Degradation Temp Temperature Temp->Degradation Light Light (UV/Vis) Light->Degradation Oxidation Oxidation Oxidation->Degradation

Caption: Factors influencing the degradation of this compound.

Troubleshooting_Workflow Start Inconsistent Analytical Results CheckStability Is it a stability issue? Start->CheckStability ForcedDegradation Perform Forced Degradation Study CheckStability->ForcedDegradation Yes OtherIssue Investigate Other Experimental Parameters CheckStability->OtherIssue No OptimizeConditions Optimize Storage & Handling Conditions ForcedDegradation->OptimizeConditions Reanalyze Re-analyze Samples OptimizeConditions->Reanalyze End Consistent Results Reanalyze->End

Caption: Troubleshooting workflow for inconsistent analytical results.

References

  • Benchchem. Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
  • ChemicalBook. 6-chloro-1H-indazol-3-amine CAS#: 16889-21-7.
  • Sigma-Aldrich. This compound | 1031927-22-6.
  • PubMed. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.
  • MedCrave online. Forced Degradation Studies.
  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • Pharmaffiliates. Forced Degradation in Pharmaceuticals – A Regulatory Update.

Sources

Technical Support Center: Synthesis of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Chloro-1-methyl-1H-indazol-3-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the formation of the indazole core, followed by a regioselective N-methylation.

  • Stage 1: Indazole Ring Formation. A common and efficient method is the cyclization of a substituted benzonitrile with hydrazine. The synthesis of the intermediate, 6-chloro-1H-indazol-3-amine, often starts from 2,4-dichlorobenzonitrile, which undergoes a nucleophilic aromatic substitution (SNAr) and subsequent intramolecular cyclization upon reaction with hydrazine.[1][2]

  • Stage 2: N-Methylation. The second stage is the alkylation of the 6-chloro-1H-indazol-3-amine intermediate. This step is critical and is the primary source of the most challenging impurities. The indazole ring possesses two reactive nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of regioisomers.[3][4] Achieving high selectivity for the desired N1-methylated product is the principal challenge.

Synthesis_Pathway A 2,4-Dichlorobenzonitrile B 6-Chloro-1H-indazol-3-amine A->B C This compound (Desired Product) B->C  Base (e.g., NaH)  Methylating Agent (e.g., CH3I)  Thermodynamic Control D 6-Chloro-2-methyl-2H-indazol-3-amine (Major Impurity) B->D  Kinetic Control

Figure 1: General synthetic workflow for this compound.

Section 2: FAQs on Common Impurities

This section addresses the most frequently encountered impurities in a direct question-and-answer format.

Q1: What is the most common and difficult-to-remove impurity I should expect?

A1: The most prevalent and challenging impurity is the N2-methylated regioisomer, 6-Chloro-2-methyl-2H-indazol-3-amine . The direct alkylation of the 1H-indazole ring system invariably produces a mixture of N1 and N2 alkylated products because both ring nitrogens are nucleophilic.[5]

  • Causality: The ratio of these isomers is governed by a delicate balance between kinetic and thermodynamic control.[3]

    • Kinetic Product (N2-isomer): The N2 position is often more sterically accessible, making it the faster-forming, or kinetically favored, product under milder conditions.[3]

    • Thermodynamic Product (N1-isomer): The N1-substituted indazole is generally the more thermodynamically stable isomer.[4] Driving the reaction towards thermodynamic equilibrium with stronger bases, higher temperatures, or longer reaction times can favor the formation of the desired N1 product.

Q2: Which unreacted starting materials or intermediates might I find in my final product?

A2: Incomplete reactions can lead to the carry-over of starting materials. The most common are:

  • 6-chloro-1H-indazol-3-amine: This is the direct precursor for the methylation step. Its presence indicates an incomplete alkylation reaction.[6][7]

  • 2,4-Dichlorobenzonitrile: If the initial cyclization reaction (Stage 1) does not go to completion, this starting material may persist.[1][2]

Q3: Can methylation occur on the 3-amino group?

A3: While less common under conditions optimized for N-alkylation of the indazole ring, methylation of the exocyclic 3-amino group is possible, especially if harsh methylating agents or very strong bases are used. This would lead to impurities such as 6-chloro-1-methyl-N-methyl-1H-indazol-3-amine and potentially di-methylated species. These are typically minor components but should be monitored.

Q4: What impurities can arise from the initial indazole ring formation (Stage 1)?

A4: The cyclization of 2,4-dichlorobenzonitrile with hydrazine is generally regioselective. However, side reactions can occur:

  • Hydrolysis Products: If water is present under the heated reaction conditions, the nitrile group of the starting material can hydrolyze to an amide (2,4-dichlorobenzamide) or a carboxylic acid (2,4-dichlorobenzoic acid).[7] These can then either fail to cyclize or form undesired indazolone byproducts.

  • Over-reaction with Hydrazine: Although less common, complex side products from the reaction of multiple hydrazine molecules with the starting material are possible.

Section 3: Troubleshooting & Optimization Guide

Problem: My final product is a significant mixture of N1 and N2 isomers. How can I improve N1-selectivity?

Solution: Optimizing the N-methylation reaction conditions is key to favoring the thermodynamically stable N1-isomer. The choice of base and solvent system is critical.

ParameterRecommendation for N1-SelectivityRationaleReference
Base Use a strong, non-nucleophilic base like Sodium Hydride (NaH).NaH fully deprotonates the indazole to form the indazolide anion. This allows the system to reach thermodynamic equilibrium, favoring the more stable N1-substituted product.[4][8]
Solvent Use a polar aprotic solvent such as DMF or THF.These solvents effectively solvate the cation of the base (e.g., Na+) without interfering with the nucleophilicity of the indazolide anion.[4]
Temperature Moderate to elevated temperatures (e.g., 80-120 °C) may be required.Higher temperatures provide the energy needed to overcome the activation barrier for the formation of the thermodynamic product and allow the kinetically formed N2-isomer to potentially isomerize to the more stable N1-isomer.[3]
Methylating Agent Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are commonly used.These are standard, reactive methylating agents. Ensure high purity to avoid introducing other impurities.[8]

Problem: My analysis shows significant amounts of unreacted 6-chloro-1H-indazol-3-amine.

Solution: This indicates an incomplete methylation reaction. Consider the following adjustments:

  • Verify Base Activity: Ensure your base (e.g., NaH) is fresh and has not been deactivated by moisture.

  • Increase Reagent Stoichiometry: Incrementally increase the equivalents of both the base and the methylating agent (e.g., from 1.1 eq to 1.3 eq).

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.

  • Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature to improve the reaction rate.

Section 4: Analytical Protocols for Quality Control

Verifying the purity and identity of your product is essential.

Protocol 1: General Purity Analysis by HPLC

This method provides a baseline for separating the desired N1-product from the key N2-isomer and unreacted starting material.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: Typically, the more polar unreacted starting material (6-chloro-1H-indazol-3-amine) will elute first, followed by the two methylated isomers. The N1 and N2 isomers usually have a small but discernible difference in retention time.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR is the definitive method for distinguishing between the N1 and N2 isomers.

  • Key Differentiator: The chemical shift of the N-CH₃ protons.

    • N1-methyl protons: Typically appear further downfield.

    • N2-methyl protons: Typically appear further upfield compared to the N1-isomer.

  • Aromatic Protons: The substitution pattern on the indazole ring also influences the chemical shifts of the aromatic protons. A detailed 2D NMR analysis (COSY, HSQC, HMBC) can definitively confirm the structure and connectivity.

Section 5: Visualizing Impurity Formation Pathways

The following diagram illustrates the critical branching point in the synthesis that leads to the primary regioisomeric impurity.

Impurity_Formation A 6-Chloro-1H-indazol-3-amine B Indazolide Anion (Deprotonated Intermediate) A->B  Base (e.g., NaH) G Unreacted Starting Material (Impurity) A->G Incomplete Reaction C N1-Alkylation Pathway (Thermodynamically Favored) B->C  CH3I D N2-Alkylation Pathway (Kinetically Favored) B->D  CH3I E This compound (Desired Product) C->E F 6-Chloro-2-methyl-2H-indazol-3-amine (Impurity) D->F

Figure 2: Key reaction pathways leading to the desired product and major impurities.

Section 6: Summary of Potential Impurities

Impurity NameStructureSource / Reason for FormationRecommended Analytical Method
6-Chloro-2-methyl-2H-indazol-3-amine Isomer of the final productNon-regioselective N-methylation (kinetic pathway).[3][5]HPLC, ¹H NMR, LC-MS
6-chloro-1H-indazol-3-amine Starting material of Stage 2Incomplete N-methylation reaction.[7]HPLC, TLC, LC-MS
2,4-Dichlorobenzonitrile Starting material of Stage 1Incomplete cyclization reaction.[1]GC-MS, HPLC
6-chloro-1-methyl-N-methyl-1H-indazol-3-amine Over-methylation productMethylation of the exocyclic 3-amino group.HPLC, LC-MS

References

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232. Available at: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). The Journal of Organic Chemistry, 88(7), 4209-4223. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2025). ResearchGate. Available at: [Link]

  • Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Xu, L., et al. (2013). A Cu-Catalyzed Coupling Reaction of 2-Halobenzonitriles with Hydrazine Carboxylic Esters and N′-Arylbenzohydrazides for the Synthesis of 3-Aminoindazoles. The Journal of Organic Chemistry, 78(7), 3400-3401. Available at: [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]

  • PubChem. (n.d.). 6-chloro-1H-indazol-3-amine. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-1-methyl-1H-indazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-1-methyl-1H-indazol-3-amine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. Our goal is to provide researchers, scientists, and drug development professionals with a scientifically grounded, experience-driven resource to navigate the complexities of this synthesis, particularly the critical N1-methylation step.

Section 1: General Synthesis Strategy & Mechanism
Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent strategy is a two-step process. First is the formation of the indazole core, followed by a regioselective N-methylation.

  • Step 1: Indazole Ring Formation. This typically involves the cyclization of a substituted 2-halobenzonitrile with hydrazine. For the target molecule's scaffold, a common starting material would be 2,4-dichlorobenzonitrile, which reacts with hydrazine (often as hydrazine hydrate) to form 6-chloro-1H-indazol-3-amine. This reaction is a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.[1][2][3]

  • Step 2: N1-Methylation. The resulting 6-chloro-1H-indazol-3-amine is then methylated. This step is critical as indazole has two nucleophilic nitrogens (N1 and N2), and direct alkylation can lead to a mixture of N1 and N2 regioisomers.[4][5] Achieving high selectivity for the desired N1-methyl isomer is the primary challenge and focus of optimization.

Synthesis_Workflow SM 2,4-Dichlorobenzonitrile INT 6-Chloro-1H-indazol-3-amine SM->INT  Hydrazine Hydrate (Cyclization)   PROD This compound INT->PROD  Methylating Agent (N1-Alkylation)  

Caption: General two-step synthesis workflow.

Section 2: Troubleshooting the Indazole Ring Formation
Q2: My cyclization reaction with hydrazine to form 6-chloro-1H-indazol-3-amine is showing low yield. What are the common causes?

Low yields in this step often trace back to reaction conditions or reagent quality.

  • Cause 1: Insufficient Reaction Temperature. The SNAr reaction and subsequent cyclization often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider gradually increasing the temperature while monitoring for byproduct formation via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cause 2: Solvent Choice. The choice of solvent is crucial. Protic solvents can solvate the hydrazine, but aprotic polar solvents can also be effective. For a similar synthesis of a functionalized 3-aminoindazole, 2-methyltetrahydrofuran (2-MeTHF) was found to be highly effective, leading to regioselective cyclization.[2][6] If you are using alcohols or other solvents, a screen may be necessary.

  • Cause 3: Reagent Purity. Ensure the quality of your starting 2,4-dichlorobenzonitrile and hydrazine hydrate. Hydrazine hydrate can degrade over time; using a freshly opened bottle or titrating to confirm its concentration is advisable.

  • Cause 4: Inefficient Work-up. The product, 6-chloro-1H-indazol-3-amine, may have some water solubility. Ensure your work-up procedure, typically precipitation by adding the reaction mixture to cold water, is optimized to maximize product recovery.[7]

Q3: I am observing the formation of an unexpected isomer during the cyclization. How is this possible?

While the formation of 6-chloro-1H-indazol-3-amine from 2,4-dichlorobenzonitrile is generally regioselective, alternative pathways can exist. A plausible mechanism involves the initial attack of hydrazine at the nitrile carbon, followed by an intramolecular SNAr cyclization.[6] The regioselectivity is dictated by which chlorine atom is displaced. The chlorine at the 2-position is activated by the ortho-nitrile group, favoring the formation of the desired indazole. However, under certain conditions, side reactions could potentially lead to other products. Confirm the structure of your product and any impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 3: Optimizing N1-Methylation & Troubleshooting Regioselectivity

This is the most challenging step of the synthesis. The primary goal is to maximize the formation of the N1-methyl isomer over the N2-methyl byproduct.

Q4: I performed a direct methylation using methyl iodide and potassium carbonate in DMF and obtained a nearly 1:1 mixture of N1 and N2 isomers. Why is the selectivity so poor?

This is a very common outcome. The N1 and N2 positions of the indazole ring have similar nucleophilicity, and standard SN2 conditions often provide little to no selectivity.[5] The combination of K₂CO₃ in DMF is known to produce mixtures of N1 and N2 alkylated indazoles.[4] The final isomer ratio is a result of a complex interplay between the base, solvent, counter-ion, and the electronic properties of the indazole itself.

Q5: How can I dramatically improve the N1-selectivity of the methylation?

The key is to move away from standard conditions and employ a system known to favor N1 alkylation. The choice of base and solvent is paramount.

Proven Insight: A highly effective system for promoting N1-alkylation is the use of sodium hydride (NaH) in an aprotic ether solvent like tetrahydrofuran (THF) .[8]

Causality: The enhanced N1-selectivity in the NaH/THF system is attributed to the coordination of the sodium cation. The indazolide anion, formed after deprotonation by NaH, is thought to form a chelate complex with Na⁺ between the N2 nitrogen and the 3-amino group. This chelation sterically hinders the N2 position, directing the incoming methylating agent (e.g., methyl iodide) to the more accessible N1 position.

Experimental Protocol: High N1-Selectivity Methylation
  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add dry THF.

  • Deprotonation: Cool the THF to 0 °C and add 6-chloro-1H-indazol-3-amine (1.0 eq.). Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium salt should be evident.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1-1.2 eq.) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Quenching & Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q6: I'm still getting a small amount of the N2 isomer. How can I further optimize the reaction?

Even with the NaH/THF system, minor amounts of the N2 isomer can form. Here is a troubleshooting guide to further enhance selectivity.

Troubleshooting_N1_Selectivity start Low N1:N2 Isomer Ratio q1 Are you using NaH in THF? start->q1 ans_no No q1->ans_no   ans_yes Yes q1->ans_yes   sol1 ACTION: Implement NaH/THF protocol. This is the most critical change for N1 selectivity. ans_no->sol1 q2 Is your THF anhydrous? ans_yes->q2 end_node Improved N1 Selectivity sol1->end_node ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes sol2 ACTION: Use freshly distilled or commercially anhydrous THF. Water can interfere with NaH and the sodium salt formation. ans2_no->sol2 q3 Consider Temperature Control ans2_yes->q3 sol2->end_node sol3 ACTION: Maintain low temperature (0 °C) during addition of both NaH and the methylating agent to control kinetics. q3->sol3 sol3->end_node

Caption: Troubleshooting logic for poor N1-methylation selectivity.

Table 1: Comparison of N-Alkylation Conditions for Indazoles
BaseSolventAlkylating AgentTypical N1:N2 RatioReference
K₂CO₃DMFIsobutyl Bromide58 : 42[5]
Cs₂CO₃DMFIsopropyl BromidePoor selectivity[4]
NaHDMFIsopropyl Iodide44 : 54 (N1:N2)[4]
NaH THF Alkyl Bromide >99 : 1 (for many substrates) [8]

Note: Ratios are highly substrate-dependent, but this table illustrates the general trend and the superiority of the NaH/THF system for N1-selectivity.

Section 4: Purification and Analysis
Q7: How can I effectively separate the N1 and N2 isomers if my reaction is not perfectly selective?

Separation of N1 and N2 regioisomers is a classic challenge in indazole chemistry.

  • Column Chromatography: This is the most reliable method. The two isomers often have a sufficient difference in polarity to be separated on silica gel.[5][9]

    • Pro-Tip: Develop your solvent system carefully using TLC. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The N1 isomer is often, but not always, less polar than the N2 isomer.

  • Recrystallization: If you have a semi-pure mixture that is predominantly the N1 isomer, recrystallization can be an effective way to remove the final traces of the N2 isomer and other impurities to achieve >98% purity.[9]

Q8: How do I confirm the identity and ratio of my N1 and N2 isomers?

¹H NMR Spectroscopy is the definitive tool. The chemical shifts of the protons on the indazole ring, and particularly the N-methyl group, will be different for the two isomers. The integration of the distinct N-methyl peaks allows for the precise determination of the isomeric ratio in the crude product mixture. For a definitive structural assignment, 2D NMR techniques like NOESY can be used to observe through-space correlations between the N-methyl protons and the protons on the benzene ring.

References
  • Indazole synthesis . Organic Chemistry Portal. [Link]

  • Cu-Mediated Cyclization to Form 1H-Indazoles . Synfacts. (2023). [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines . Organic Letters, 26, 1229-1232. [Link]

  • Wang, Z., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . Molecules, 26(16), 4787. [Link]

  • Singh, L. S., et al. (2023). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles . ResearchGate. [Link]

  • Kondo, M., et al. (2018). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate . Semantic Scholar. [Link]

  • Synthesis method of indazole compound.
  • Di Filippo, M., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors . Bioorganic & Medicinal Chemistry, 20(10), 3213-3224. [Link]

  • O'Donovan, D. H., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . University College Cork. [Link]

  • Vera, M. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations . Beilstein Journal of Organic Chemistry, 20, 170-179. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . ResearchGate. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir . MDPI. [Link]

  • Synthesis of Amines . Chad's Prep. (2021). [Link]

  • Ben-M'barek, Y., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies . Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1684-1695. [Link]

  • Browne, C. E., et al. (2024). Development of a selective and scalable N1-indazole alkylation . Chemical Science, 15(12), 4443-4450. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents . National Institutes of Health. (2022). [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings . Springer Nature Experiments. [Link]

  • Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines . ResearchGate. [Link]

  • Optimization of reaction conditions . ResearchGate. [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides . Nature Protocols, 7(3), 432-444. [Link]

  • Optimization of reaction conditions for the synthesis of indazolones . ResearchGate. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir . ChemRxiv. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . Molecules, 28(10), 4094. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir . ChemRxiv. [Link]

  • 6-chloro-1H-indazol-3-amine . PubChem. [Link]

  • 6-chloro-1h-indazol-3-amine (C7H6ClN3) . PubChemLite. [Link]

  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives . Journal of Chemical Reviews, 4(1), 12-21. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Chloro-1-methyl-1H-indazol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-1-methyl-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to prepare stable, accurate, and effective solutions for your experiments.

Introduction: Understanding the Solubility Profile

This compound is a solid compound with a chemical structure that can present solubility challenges. As with many heterocyclic amines, its solubility is influenced by factors such as solvent purity, temperature, and pH. While DMSO is a powerful and widely used solvent for a vast array of organic compounds, optimizing the dissolution of this specific indazole derivative is critical for reliable experimental outcomes.[1]

This guide provides a logical, step-by-step approach to achieving complete solubilization, addressing common pitfalls, and ensuring the integrity of your compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO at my desired concentration. What are the initial steps I should take?

A1: When facing initial solubility challenges, a systematic approach using mechanical and thermal energy is recommended.

  • Initial Dissolution Protocol:

    • Vortexing: After adding DMSO to your weighed compound, ensure vigorous mixing by vortexing the vial for 1-2 minutes. This initial mechanical agitation is often sufficient for lower concentrations.

    • Sonication: If the compound remains undissolved, utilize a bath sonicator. Submerge the vial in the water bath and sonicate for 10-15 minutes. Sonication uses ultrasonic waves to break down solute aggregates and enhance solvent-solute interactions.[2][3]

    • Gentle Warming: As a next step, warm the solution in a water bath set to 37°C for 10-15 minutes. Increased temperature often enhances the solubility of solid compounds.[2] It is crucial to monitor for any signs of compound degradation (e.g., color change).

Q2: I've heated the DMSO solution, but the compound still won't fully dissolve. What is the next logical step?

A2: If mechanical and gentle thermal methods are insufficient, the use of co-solvents is the next recommended approach. Co-solvents can modify the polarity of the primary solvent, often leading to improved solubility.

  • Recommended Co-solvents:

    • Ethanol: A common and effective co-solvent that is miscible with DMSO and generally well-tolerated in many biological assays.

    • Polyethylene Glycol 400 (PEG 400): A viscous liquid polymer that can significantly enhance the solubility of poorly soluble compounds and is often used in pharmaceutical formulations.[3]

  • Co-solvent Protocol:

    • Prepare a stock solution of your compound in 100% DMSO at a concentration higher than your final target.

    • In a separate vial, prepare your desired co-solvent mixture (e.g., 90% DMSO, 10% Ethanol).

    • Add the co-solvent mixture to your compound, or dilute your high-concentration DMSO stock into the co-solvent blend.

    • Repeat the vortexing and sonication steps as needed.

Q3: Can I adjust the pH of the DMSO solution to improve the solubility of this compound?

A3: Yes, pH adjustment can be a powerful technique for compounds with ionizable groups. As an amine, this compound is a weak base. A predicted pKa for the closely related 3-chloro-1-methyl-1H-indazol-6-amine is approximately 2.95, suggesting that in acidic conditions, the amine group will be protonated. This protonated form is generally more soluble in polar solvents.

  • Acidification Strategy:

    • Prepare a stock solution of a weak organic acid (e.g., 100 mM acetic acid) in DMSO.

    • Add small, incremental amounts of the acidic DMSO to your compound suspension.

    • Vortex and sonicate after each addition.

    • Caution: Be mindful that altering the pH of your stock solution may impact your downstream experiments. It is crucial to include a vehicle control with the same final pH and solvent composition.

Q4: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue known as "antisolvent precipitation." It occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.

  • Mitigation Strategies:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

    • Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your assay (e.g., 0.5% vs. 0.1%) may be sufficient to maintain solubility. However, always perform a vehicle control to assess the effect of the increased DMSO concentration on your cells or assay.

    • Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Pluronic® F-68 or Cremophor® EL, in your final aqueous medium can help to form micelles that encapsulate the compound and prevent precipitation.[4][5]

Troubleshooting Guide: A Decision-Making Workflow

This workflow provides a structured approach to troubleshooting solubility issues with this compound.

solubility_troubleshooting start Start: Compound does not dissolve in 100% DMSO vortex_sonicate Vortex (2 min) & Sonicate (15 min) start->vortex_sonicate check1 Is the compound fully dissolved? vortex_sonicate->check1 gentle_heat Gentle Warming (37°C for 15 min) check1->gentle_heat No success Success: Fully Dissolved Prepare Aliquots and Store at -20°C check1->success Yes check2 Is the compound fully dissolved? gentle_heat->check2 cosolvent Add Co-solvent (e.g., 10% Ethanol or PEG 400) check2->cosolvent No check2->success Yes check3 Is the compound fully dissolved? cosolvent->check3 ph_adjust pH Adjustment (Weak Acid Addition) check3->ph_adjust No check3->success Yes check4 Is the compound fully dissolved? ph_adjust->check4 check4->success Yes consult Consult Further: Consider alternative solvents or formulation strategies check4->consult No

Caption: A step-by-step decision tree for solubilizing this compound in DMSO.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution in 100% DMSO
  • Accurately weigh the desired amount of this compound into a sterile, conical-bottom microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Securely cap the tube and vortex vigorously for 2 minutes.

  • Visually inspect the solution. If particulate matter is still visible, place the tube in a bath sonicator for 15 minutes.

  • If the solution is still not clear, transfer the tube to a 37°C water bath for 15 minutes, with intermittent vortexing.

  • Once fully dissolved, allow the solution to return to room temperature.

  • Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Co-Solvent Method for Enhanced Solubility
  • Follow steps 1 and 2 from Protocol 1, but aim for a 2x to 5x higher concentration in 100% DMSO than your final stock concentration.

  • In a separate sterile tube, prepare the co-solvent mixture (e.g., for a 10% ethanol co-solvent system, mix 9 parts DMSO with 1 part absolute ethanol).

  • Slowly add the appropriate volume of the co-solvent mixture to your concentrated DMSO stock to achieve the final desired concentration.

  • Vortex thoroughly. If necessary, sonicate for 10-15 minutes.

  • Aliquot and store as described in Protocol 1.

Data Summary: Co-Solvent and Additive Considerations

ParameterRecommendationRationalePotential Issues
DMSO Purity Anhydrous, >99.9%Water can decrease the solubility of hydrophobic compounds in DMSO.Absorbs atmospheric moisture; handle accordingly.
Co-Solvents Ethanol, PEG 400Modifies solvent polarity to better match the solute.May have independent effects in biological assays.
pH Adjustment Weak organic acids (e.g., acetic acid)Protonates the amine group, increasing polarity and solubility.Can alter experimental conditions; requires careful controls.
Surfactants Pluronic® F-68, Cremophor® ELForm micelles to encapsulate the compound in aqueous solutions.Can interfere with certain assays; requires validation.

Expert Insights on Compound Stability

While gentle heating can be an effective tool for solubilization, it is essential to consider the thermal stability of this compound in DMSO. Prolonged exposure to elevated temperatures can lead to degradation.[6] Studies have shown that some compounds in DMSO can degrade over time, even at room temperature.[3] Therefore, it is recommended to use the mildest effective heating conditions and to prepare fresh stock solutions regularly. For long-term storage, -20°C or -80°C is advised.

Logical Relationships in Solubility Enhancement

solubility_relationships cluster_factors Influencing Factors cluster_methods Solubilization Methods cluster_outcome Desired Outcome Temperature Temperature Heating Heating Temperature->Heating Solvent_Polarity Solvent Polarity Co_solvents Co-solvents Solvent_Polarity->Co_solvents pH pH Acidification Acidification pH->Acidification Mechanical_Energy Mechanical Energy Vortex_Sonication Vortexing/Sonication Mechanical_Energy->Vortex_Sonication Solubility Increased Solubility Heating->Solubility Co_solvents->Solubility Acidification->Solubility Vortex_Sonication->Solubility

Caption: The relationship between influencing factors, solubilization methods, and the desired outcome.

References

  • Pop, S., et al. (2020). Mixed Pluronic—Cremophor Polymeric Micelles as Nanocarriers for Poorly Soluble Antibiotics—The Influence on the Antibacterial Activity. Pharmaceutics, 12(11), 1113.
  • Batrakova, E. V., & Kabanov, A. V. (2008). Pluronic block copolymers: evolution of drug delivery concept from inert nanocarriers to biological response modifiers. Journal of Controlled Release, 130(2), 98-116.
  • BenchChem. (2025). Technical Support Center: Improving Compound Solubility in DMSO. Retrieved from a hypothetical BenchChem technical note.
  • Wassvik, C. M., et al. (2006). An Investigation of Small-Molecule Surfactants to Potentially Replace Pluronic F-68 for Reducing Bubble-Associated Cell Damage. Biotechnology and Bioengineering, 93(5), 876-885.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Batrakova, E. V., et al. (2001). Effect of Pluronic P85 block copolymer on P-glycoprotein transport and CYP3A4 metabolism. Pharmaceutical Research, 18(10), 1445-1451.
  • PubChemLite. (n.d.). 6-chloro-1h-indazol-3-amine (C7H6ClN3).
  • Al-Hamidi, H., et al. (2010). Effect of DMSO on micellization, gelation and drug release profile of Poloxamer 407. International Journal of Pharmaceutics, 394(1-2), 126-132.
  • PubChem. (n.d.). 6-chloro-1H-indazol-3-amine. Retrieved from [Link]

  • Akgul, C., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(8), e21774.
  • LeBel, N. A., & Hwang, D. (1979). nitrones for intramolecular 1,3-dipolar cycloadditions. Organic Syntheses, 59, 65.
  • BLDpharm. (n.d.). 1779991-12-6|6-Chloro-1-methyl-1H-indazol-5-amine. Retrieved from a hypothetical BLDpharm product page.
  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.
  • Stevenson, C. L., et al. (1999). Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide. International Journal of Pharmaceutics, 190(2), 159-171.
  • Bretherick, L. (2025). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages.
  • Gaylord Chemical. (n.d.). Solubility Data of DMSO. Retrieved from a hypothetical Gaylord Chemical technical bulletin.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from a hypothetical Gaylord Chemical technical bulletin.

Sources

Technical Support Center: Synthesis of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-1-methyl-1H-indazol-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during its synthesis. The following question-and-answer guide provides in-depth explanations, troubleshooting protocols, and analytical insights to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common synthetic route for this compound, and what are the immediate potential byproducts from this reaction?

A1: The most prevalent and industrially relevant synthesis involves the cyclization of a substituted 2-halobenzonitrile with methylhydrazine. A typical starting material is 2,4-dichlorobenzonitrile.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. There are two plausible pathways for this reaction: 1) the methylhydrazine can first attack the nitrile group, followed by an intramolecular SNAr reaction to form the indazole ring, or 2) an initial SNAr reaction at the halogenated carbon can occur, followed by an intramolecular attack on the nitrile group.[1]

Primary Byproducts to Monitor:

  • Isomeric Impurity (6-Chloro-2-methyl-2H-indazol-3-amine): The most common byproduct is the N2-methylated isomer. The formation of 1-methyl versus 2-methyl indazoles is a known challenge in indazole synthesis.[2] The ratio of these isomers can be influenced by reaction conditions such as solvent, temperature, and the nature of the substituents on the benzonitrile ring.

  • Unreacted Starting Materials: Incomplete reactions can lead to the carryover of 2,4-dichlorobenzonitrile and methylhydrazine.

  • Hydrolysis Product (4-Chloro-2-(1-methylhydrazinyl)benzamide): If water is present in the reaction mixture, the nitrile group can be partially or fully hydrolyzed to an amide, especially under elevated temperatures or non-neutral pH conditions. This uncyclized intermediate can be a persistent impurity.[3]

  • Dimerization/Polymerization Products: Under certain conditions, reactive intermediates can undergo self-condensation or polymerization, leading to higher molecular weight impurities that are often difficult to characterize and remove.[4]

Q2: My preliminary analysis (TLC/HPLC) of the crude reaction mixture shows an unexpected major spot/peak. How can I begin to identify this unknown impurity?

A2: A systematic approach is crucial for identifying unknown byproducts. The first step is to gather as much analytical data as possible and compare it against the profiles of expected impurities.

Below is a troubleshooting workflow to guide your investigation.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Identification & Mitigation start Crude Reaction Mixture Shows Unexpected Peak/Spot tlc_hplc Confirm with HPLC-UV (Note Retention Time) start->tlc_hplc lcms Perform LC-MS Analysis to Obtain Molecular Weight tlc_hplc->lcms nmr Isolate Impurity via Prep-HPLC/Column for NMR Spectroscopy lcms->nmr If concentration is sufficient compare Compare MW and NMR Data with Table 1 (Potential Byproducts) nmr->compare identify Identify Byproduct compare->identify mitigate Implement Mitigation Strategy (e.g., Adjust Temperature, Solvent, Base) identify->mitigate G cluster_path1 Pathway 1 (Favored for N1) cluster_path2 Pathway 2 (Leads to N2) SM 2,4-Dichlorobenzonitrile + Methylhydrazine Int1 Intermediate A (SNAr First) SM->Int1 Int2 Intermediate B (Nitrile Attack First) SM->Int2 P1 This compound (Desired Product) Int1->P1 Intramolecular Cyclization P2 6-Chloro-2-methyl-2H-indazol-3-amine (Isomeric Byproduct) Int2->P2 Intramolecular Cyclization

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Chloro-1-methyl-1H-indazol-3-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize this key intermediate on a laboratory or pilot scale. As a crucial building block in the development of various therapeutic agents, particularly kinase inhibitors, a robust and scalable synthesis is paramount.

This guide moves beyond a simple recitation of steps. It is structured to provide a deep understanding of the "why" behind the "how," empowering you to troubleshoot effectively and adapt the protocol to your specific needs. We will address common challenges, from side-product formation to yield optimization, in a practical, question-and-answer format.

Proposed Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound can be efficiently achieved via a two-step sequence starting from the commercially available 2-amino-4-chlorobenzonitrile. This pathway involves a diazotization followed by an intramolecular cyclization to form the indazole core, and a subsequent methylation to yield the final product.

Diagram: Synthetic Workflow

G A 2-Amino-4-chlorobenzonitrile B Diazotization & Cyclization A->B 1. NaNO₂, HCl 2. SnCl₂ C 6-Chloro-1H-indazol-3-amine B->C Intramolecular Cyclization D Methylation C->D CH₃I, K₂CO₃ or (CH₃)₂SO₄ E This compound D->E N-Alkylation

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloro-1H-indazol-3-amine
  • Reaction Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-4-chlorobenzonitrile (50 g, 0.328 mol) and concentrated hydrochloric acid (250 mL).

  • Diazotization: Cool the resulting slurry to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (23.9 g, 0.345 mol) in water (50 mL) and add it dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Reduction and Cyclization: In a separate 2 L flask, prepare a solution of tin(II) chloride dihydrate (148 g, 0.656 mol) in concentrated hydrochloric acid (150 mL). Cool this solution to 0-5 °C. Slowly add the diazonium salt slurry from the first flask to the tin(II) chloride solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Basify the reaction mixture to pH 8-9 by the slow addition of a 50% aqueous sodium hydroxide solution, while cooling in an ice bath. The product will precipitate as a solid.

  • Purification: Filter the solid, wash it thoroughly with cold water (3 x 100 mL), and then with a minimal amount of cold ethanol. Dry the solid under vacuum at 50 °C to yield 6-Chloro-1H-indazol-3-amine.

Step 2: Synthesis of this compound
  • Reaction Setup: To a 1 L flask, add 6-Chloro-1H-indazol-3-amine (40 g, 0.239 mol), potassium carbonate (66 g, 0.478 mol), and acetone or DMF (400 mL).

  • Methylation: Add methyl iodide (18.6 mL, 0.299 mol) dropwise to the suspension. Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 (Cyclization) 1. Incomplete diazotization. 2. Decomposition of the diazonium salt (temperature too high). 3. Insufficient reducing agent (SnCl₂).1. Ensure slow, dropwise addition of NaNO₂. Check the quality of the NaNO₂. 2. Strictly maintain the temperature between 0-5 °C during diazotization and below 10 °C during the addition to the SnCl₂ solution. 3. Use at least 2 equivalents of SnCl₂ dihydrate.
Formation of dark, tarry byproducts Overheating during diazotization or work-up. The diazonium salt is unstable at higher temperatures.Maintain strict temperature control. During basification with NaOH, use an efficient ice bath to dissipate the heat of neutralization.
Mixture of N1 and N2 methylated isomers in Step 2 The methylation of indazoles can occur at both the N1 and N2 positions. The ratio is often dependent on the solvent and base used.1. The use of a polar aprotic solvent like DMF with K₂CO₃ generally favors N1 alkylation for 3-aminoindazoles. 2. If a mixture is obtained, careful column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) may be required to separate the isomers.
Incomplete methylation in Step 2 1. Insufficient methylating agent. 2. Deactivated methyl iodide. 3. Base is not strong enough or is not sufficiently dry.1. Increase the equivalents of methyl iodide to 1.3-1.5. 2. Use freshly opened or properly stored methyl iodide. 3. Ensure the potassium carbonate is finely powdered and dry. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF, but with extreme caution.
Difficulty in recrystallizing the final product Presence of persistent impurities or the undesired N2-methyl isomer.1. Treat the crude product with activated charcoal in the recrystallization solvent to remove colored impurities. 2. If the N2 isomer is the main impurity, a chromatographic separation is the most reliable method.

Frequently Asked Questions (FAQs)

Q1: Why is tin(II) chloride used in the cyclization step?

A1: Tin(II) chloride (SnCl₂) serves a dual purpose in this reaction, which is a variation of the Richter synthesis. After the formation of the diazonium salt from the 2-aminobenzonitrile, SnCl₂ first reduces the diazonium group to a hydrazine intermediate. This intermediate then undergoes an intramolecular cyclization onto the nitrile group, followed by tautomerization, to form the stable 3-aminoindazole ring system.

Q2: Can I use a different methylating agent instead of methyl iodide?

A2: Yes, other methylating agents can be used. Dimethyl sulfate ((CH₃)₂SO₄) is a common and often cheaper alternative. However, it is highly toxic and should be handled with extreme care. The reaction conditions (base, solvent, temperature) may need to be re-optimized.

Q3: How can I monitor the progress of these reactions?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for routine monitoring. Use a suitable mobile phase (e.g., 50% ethyl acetate in hexanes) and visualize the spots under UV light (254 nm). For more precise monitoring, especially for isomer formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: What are the critical safety precautions for this synthesis?

A4:

  • Diazonium Salts: These are potentially explosive, especially when isolated and dry. Always keep them in solution and at low temperatures.

  • Tin(II) Chloride: It is corrosive and requires careful handling.

  • Methyl Iodide: It is a carcinogen and a potent alkylating agent. Handle it only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reactions: Both the diazotization and the basification with NaOH are highly exothermic. Ensure efficient cooling and slow addition of reagents to maintain control.

Q5: What is the expected regioselectivity of the methylation step, and why?

A5: In the methylation of 3-amino-6-chloro-1H-indazole, the N1 position is generally favored over the N2 position. This is due to a combination of electronic and steric factors. The N1 position is often more nucleophilic, and its alkylation leads to a thermodynamically more stable product. The choice of a polar aprotic solvent like DMF can further enhance the selectivity for the N1 isomer. The exact ratio can be confirmed by 2D NMR techniques like HMBC and NOESY.

Diagram: Troubleshooting Decision Tree for Low Yield

G Start Low Yield of Final Product CheckStep1 Analyze Purity of 6-Chloro-1H-indazol-3-amine Start->CheckStep1 CheckStep2 Analyze Final Reaction Mixture (by LC-MS) Start->CheckStep2 ImpureStep1 Impure Intermediate CheckStep1->ImpureStep1 CleanStep1 Intermediate is Pure CheckStep1->CleanStep1 IncompleteStep2 Incomplete Methylation CheckStep2->IncompleteStep2 IsomerStep2 Isomer Mixture CheckStep2->IsomerStep2 Action1 Re-purify Intermediate (Recrystallization or Column) ImpureStep1->Action1 Action4 Review Diazotization: - Check Temp Control - Verify Reagent Stoichiometry ImpureStep1->Action4 CleanStep1->CheckStep2 Action2 Optimize Methylation: - Increase MeI (1.5 eq) - Increase Time/Temp - Check Base Quality IncompleteStep2->Action2 Action3 Optimize Selectivity: - Change Solvent (e.g., DMF) - Separate Isomers by Column Chromatography IsomerStep2->Action3

Caption: A decision tree for troubleshooting low product yield.

References

  • Title: Regioselective N-Alkylation of Indazoles Source: Journal of Organic Chemistry, 2002, 67(18), 6226-6229. URL: [Link]

  • Title: The Jacobson Indazole Synthesis Source: Comprehensive Organic Name Reactions and Reagents, 2010. URL: [Link]

Validation & Comparative

A Comparative Guide to 6-Chloro-1-methyl-1H-indazol-3-amine and Other Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its structural rigidity, coupled with the ability to participate in various non-covalent interactions, makes it an ideal framework for designing potent and selective ligands for a diverse range of biological targets.[1] Notably, the 3-aminoindazole motif has been identified as a highly effective "hinge-binding" fragment, crucial for the activity of numerous kinase inhibitors.[3] This guide provides a comparative analysis of 6-Chloro-1-methyl-1H-indazol-3-amine, a key intermediate and pharmacophore, against other indazole derivatives, offering insights into its synthesis, biological activity, and structure-activity relationships (SAR) to aid researchers in the rational design of novel therapeutics.

Synthesis of this compound: A Strategic Approach

The synthesis of 3-aminoindazoles, including the title compound, often leverages the nucleophilic substitution reaction between a suitably substituted o-halobenzonitrile and hydrazine.[3] The subsequent N-methylation is a critical step that can influence the compound's pharmacokinetic properties.

A plausible and efficient synthetic route to this compound is adapted from established methods for analogous compounds.[4] The process commences with the reaction of 2,4-dichlorobenzonitrile with hydrazine hydrate to form the intermediate 6-chloro-1H-indazol-3-amine. This is followed by a selective N-methylation at the 1-position of the indazole ring.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Methylation 2,4-Dichlorobenzonitrile 2,4-Dichlorobenzonitrile 6-Chloro-1H-indazol-3-amine 6-Chloro-1H-indazol-3-amine 2,4-Dichlorobenzonitrile->6-Chloro-1H-indazol-3-amine Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->6-Chloro-1H-indazol-3-amine This compound This compound 6-Chloro-1H-indazol-3-amine->this compound Reaction Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->this compound Base Base Base->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-chloro-1H-indazol-3-amine

  • To a solution of 2,4-dichlorobenzonitrile (1 eq.) in a suitable solvent such as n-butanol, add hydrazine hydrate (excess, e.g., 5-10 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 6-chloro-1H-indazol-3-amine.

Step 2: Synthesis of this compound

  • Dissolve 6-chloro-1H-indazol-3-amine (1 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF).

  • Add a suitable base, for instance, potassium carbonate (K₂CO₃, 1.5-2 eq.), and stir the mixture at room temperature for 30 minutes.

  • Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq.), dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Comparative Biological Activity: A Focus on Anticancer Properties

While specific quantitative biological data for this compound is not extensively available in the public domain, its structural similarity to a wide range of biologically active 3-aminoindazole derivatives allows for an insightful comparative analysis. Many of these derivatives have demonstrated potent anticancer activity, primarily through the inhibition of various protein kinases.[3][5]

A study on a series of 1H-indazole-3-amine derivatives with substitutions at the 5-position and modifications at the 3-amino group revealed significant antiproliferative activity against a panel of human cancer cell lines.[3] The data from this study, presented in the table below, provides a valuable framework for understanding the structure-activity relationships within this class of compounds.

Compound IDR1 (at C5)R2 (at 3-amino)K562 IC₅₀ (µM)A549 IC₅₀ (µM)PC-3 IC₅₀ (µM)Hep-G2 IC₅₀ (µM)
6a 3-F-phenyl4-F-phenyl5.198.216.125.62
6m 3-F-phenyl3,4-diCl-phenyl17.91>50>50>50
6o 3-F-phenyl4-CF₃-phenyl5.1510.338.999.87
6q 4-F-phenyl2,4-diF-phenyl5.6112.119.8710.12
6r 4-F-phenyl4-Cl-phenyl10.03>50>50>50
6s 4-F-phenyl4-Br-phenyl10.78>50>50>50
6t 4-F-phenyl4-CN-phenyl11.08>50>50>50
Data synthesized from a study by Wang et al. (2023).[3]

Structure-Activity Relationship (SAR) Insights

The data from related compounds provides crucial insights into the SAR of 3-aminoindazole derivatives, which can be extrapolated to understand the potential of this compound.

Caption: Key SAR points for 3-aminoindazole derivatives. (Note: A placeholder for an image of the indazole scaffold is included in the DOT script. This would be replaced with an actual image in a live environment.)

  • N1-Substitution : The presence of a small alkyl group, such as the methyl group in this compound, is often beneficial. It can block metabolic N-dealkylation and may enhance cell permeability and oral bioavailability compared to the unsubstituted analog.

  • C6-Substitution : The chloro group at the C6 position is an electron-withdrawing group. This can influence the electronic properties of the entire indazole ring system, potentially affecting its pKa and its ability to form hydrogen bonds and other interactions with the target protein. The position and nature of halogen substitution can significantly impact potency and selectivity.

  • C3-Amine and its Modifications : The 3-amino group is a key pharmacophoric feature, often acting as a hydrogen bond donor to the hinge region of kinases.[3] As seen in the comparative data, modifications to this amine with different aryl groups can drastically alter the biological activity. Electron-withdrawing groups on the aryl substituent at the 3-amino position, such as fluorine or trifluoromethyl, appear to be more favorable for activity against certain cancer cell lines than electron-donating or bulky groups.[3]

Experimental Protocols: In Vitro Antiproliferative Assay

To quantitatively assess and compare the efficacy of indazole derivatives, a robust and reproducible in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

MTT Assay Protocol
  • Cell Seeding : Plate human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds (including this compound and its analogs) in the appropriate cell culture medium. Add the compounds to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition : After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a valuable building block and a promising scaffold in the design of novel therapeutics, particularly kinase inhibitors. While direct comparative biological data for this specific compound is limited, analysis of its structural analogs provides a strong rationale for its potential efficacy. The strategic placement of the N1-methyl and C6-chloro substituents likely confers favorable pharmacokinetic and pharmacodynamic properties.

Future research should focus on the direct biological evaluation of this compound and its derivatives in a panel of kinase assays and cancer cell lines. A thorough investigation of its kinase selectivity profile will be crucial in identifying its primary targets and potential therapeutic applications. The synthesis of a focused library of analogs with variations at the 3-amino and 5-positions will further elucidate the SAR and guide the development of next-generation indazole-based drugs with enhanced potency, selectivity, and safety profiles.

References

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  • Synthesis method of indazole compound.
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A Comparative Analysis of the Anti-proliferative Efficacy of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction

The relentless pursuit of novel anti-cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, indazole derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including potent anti-tumor effects.[1] This guide provides a comprehensive technical comparison of the anti-proliferative effects of a specific indazole derivative, 6-Chloro-1-methyl-1H-indazol-3-amine, against established anti-cancer agents. For the purpose of this guide, we will focus on the biological data reported for a closely related and highly active derivative, referred to as compound 6o in recent literature, which has demonstrated significant anti-proliferative activity against a panel of human cancer cell lines.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data to validate and compare the anti-proliferative potential of this compound. We will delve into the methodologies for assessing its efficacy and contextualize its performance against current standard-of-care chemotherapeutics.

Comparative Anti-proliferative Activity

The anti-proliferative efficacy of an investigational compound is a critical determinant of its therapeutic potential. Here, we compare the half-maximal inhibitory concentration (IC50) of this compound (as compound 6o) with established chemotherapeutic agents across a panel of cancer cell lines.

Cell LineCancer TypeThis compound (Compound 6o) IC50 (µM)[1]Standard-of-Care DrugStandard-of-Care IC50 (µM)
K562 Chronic Myeloid Leukemia5.15Imatinib0.11 - 0.4[3]
A549 Lung Carcinoma>50Cisplatin9 - 17.8[4][5]
PC-3 Prostate Cancer>50Docetaxel0.00372 - 0.01[6][7]
HepG2 Hepatocellular Carcinoma>50Sorafenib3.4 - 8.289[8][9]
HEK-293 Normal Human Embryonic Kidney33.2--

Analysis of Proliferative Inhibition:

The data reveals that this compound (as compound 6o) exhibits potent and selective anti-proliferative activity against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM.[1] Notably, the compound displayed significantly lower cytotoxicity towards the normal human embryonic kidney cell line, HEK-293 (IC50 = 33.2 µM), suggesting a favorable therapeutic window.[1] However, its activity against A549, PC-3, and HepG2 cell lines was less pronounced in the reported study.

In comparison, the standard-of-care drugs for these respective cancers demonstrate potent low micromolar to nanomolar IC50 values. For instance, imatinib, a targeted therapy for CML, is significantly more potent in K562 cells.[3] This highlights that while this compound shows promise, further optimization may be necessary to compete with or supplement existing therapies for a broader range of cancers.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting proliferation, understanding the underlying mechanism of action is crucial for drug development. Studies on compound 6o indicate that its anti-proliferative effects are mediated through the induction of apoptosis and cell cycle arrest.[1][2]

Apoptosis Induction

Treatment with the compound led to a dose-dependent increase in the apoptotic rate in K562 cells. This was confirmed through Annexin V-FITC and propidium iodide (PI) staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Cell Cycle Arrest

Flow cytometric analysis of PI-stained cells revealed that the compound induces cell cycle arrest, providing another mechanism for its anti-proliferative effects.[2]

Signaling Pathway

The pro-apoptotic and cell cycle inhibitory effects of this compound are believed to be mediated through the modulation of the Bcl-2 family of proteins and the p53/MDM2 signaling pathway.[1][2]

G This compound This compound p53 p53 This compound->p53 Upregulates MDM2 MDM2 This compound->MDM2 Downregulates Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) This compound->Bcl-2 (anti-apoptotic) Inhibits p53->MDM2 Inhibits Bax (pro-apoptotic) Bax (pro-apoptotic) p53->Bax (pro-apoptotic) Activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Bcl-2 (anti-apoptotic)->Bax (pro-apoptotic) Inhibits Apoptosis Apoptosis Bax (pro-apoptotic)->Apoptosis G cluster_0 In Vitro Anti-proliferative Validation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Cell Cycle Assay Cell Cycle Assay Compound Treatment->Cell Cycle Assay Western Blot Western Blot Compound Treatment->Western Blot Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Assay->Data Analysis Western Blot->Data Analysis

Caption: Experimental workflow for validating anti-proliferative effects.

Conclusion

This compound, as represented by the active derivative compound 6o, demonstrates notable anti-proliferative activity, particularly against chronic myeloid leukemia cells. Its mechanism of action, involving the induction of apoptosis and cell cycle arrest through modulation of the p53 and Bcl-2 pathways, positions it as an interesting candidate for further investigation in oncology drug discovery.

While its potency may not yet match that of established drugs across all tested cancer types, its selectivity for cancer cells over normal cells is a highly desirable characteristic. Future research should focus on structure-activity relationship (SAR) studies to enhance its potency and broaden its spectrum of activity. The experimental framework provided in this guide offers a robust starting point for the continued evaluation and validation of this and other novel anti-proliferative agents.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

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  • ResearchGate. Effects of Docetaxel on apoptosis and proliferation in the PC-3, DU-145... [Link]

  • Song, J., et al. (2020). Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. International Journal of Molecular Sciences, 21(11), 3986. [Link]

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A Comparative Guide to DYRK1A Inhibitors: Profiling 6-Chloro-1-methyl-1H-indazol-3-amine Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase-targeted drug discovery, Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target implicated in a range of neurological disorders, including Down syndrome and Alzheimer's disease, as well as certain cancers.[1][2] This guide provides a comparative analysis of a representative indazole-based compound, 6-Chloro-1-methyl-1H-indazol-3-amine, against other well-characterized DYRK1A inhibitors. While direct inhibitory data for this compound against DYRK1A is not extensively documented in publicly available literature, the indazole scaffold is a known pharmacophore in kinase inhibition.[3][4] This comparison will, therefore, leverage data on closely related indazole analogs and established inhibitors to offer a valuable resource for researchers in the field.

The Therapeutic Rationale for DYRK1A Inhibition

DYRK1A is a serine/threonine kinase that plays a crucial role in neurodevelopment and cellular proliferation.[2] Its gene is located on chromosome 21, leading to its overexpression in individuals with Down syndrome, which is believed to contribute to the cognitive deficits associated with the condition.[5] In Alzheimer's disease, DYRK1A is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and in the processing of amyloid precursor protein (APP).[6] Consequently, the development of potent and selective DYRK1A inhibitors is a promising therapeutic strategy.[7][8]

Profiling the Inhibitors

This guide focuses on a comparative analysis of three distinct chemical scaffolds with known DYRK1A inhibitory activity.

1. This compound (Representing the Indazole Scaffold)

The indazole core is a versatile scaffold found in numerous kinase inhibitors.[3] While specific data for this compound is limited, related 1H-indazol-3-amine derivatives have been investigated as inhibitors of various kinases, including FGFR1.[3] For the purpose of this guide, we will consider it as a representative of a class of compounds with potential for DYRK1A inhibition, pending further experimental validation.

2. Harmine (A β-carboline Alkaloid)

Harmine is a naturally occurring β-carboline alkaloid and one of the most potent and widely studied DYRK1A inhibitors.[9] It functions as an ATP-competitive inhibitor, directly competing with ATP for binding to the kinase's active site.[10] Despite its potency, the therapeutic utility of harmine is limited by its lack of selectivity and off-target effects, including inhibition of monoamine oxidase A (MAO-A).[11]

3. CX-4945 (Silmitasertib)

CX-4945 is a potent, orally bioavailable inhibitor originally developed as a selective inhibitor of casein kinase 2 (CK2).[12][13] Subsequent studies revealed its significant inhibitory activity against DYRK1A.[14][15] Its dual-targeting nature offers a unique pharmacological profile, and it has been investigated in clinical trials for various cancers.[13]

4. Leucettine L41

Leucettine L41 is a synthetic derivative of a marine sponge natural product, leucettamine B.[16] It is a potent inhibitor of the DYRK and CLK kinase families, with a preference for DYRK1A.[17][18] Leucettine L41 has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease.[18]

Comparative Performance Data

The following table summarizes the key in vitro performance metrics for the selected DYRK1A inhibitors. It is important to note that assay conditions can vary, leading to differences in reported IC50 values.

InhibitorChemical ScaffoldDYRK1A IC50Mechanism of ActionKey Selectivity Notes
This compound IndazoleNot ReportedPresumed ATP-competitiveUnknown
Harmine β-carboline~70-100 nM[9]ATP-competitive[10]Inhibits MAO-A, CLK1, DYRK1B, DYRK2, PIM1[9]
CX-4945 (Silmitasertib) Benzofuran~160 nM[19]ATP-competitive[15]Potent inhibitor of CK2, GSK3β, CLK2, CLK3[14][19]
Leucettine L41 Imidazo[4,5-b]pyridine~25-40 nM[17]ATP-competitiveDual inhibitor of DYRK and CLK families[17]

Signaling Pathway and Inhibition

The diagram below illustrates a simplified signaling pathway involving DYRK1A and highlights the point of action for ATP-competitive inhibitors.

DYRK1A_Pathway cluster_upstream Upstream Signals cluster_cell Cellular Processes Growth_Factors Growth Factors, Neurotrophic Signals DYRK1A DYRK1A Phosphorylation Phosphorylation DYRK1A->Phosphorylation Catalyzes ATP ATP ATP->DYRK1A Binds to active site Inhibitor ATP-Competitive Inhibitors Inhibitor->DYRK1A Blocks ATP binding Substrates Tau, APP, NFATs, other substrates Substrates->Phosphorylation Downstream_Effects Altered Gene Expression, Neuronal Development, Cell Cycle Progression Phosphorylation->Downstream_Effects

Caption: Simplified DYRK1A signaling and inhibition.

Experimental Protocol: In Vitro DYRK1A Kinase Assay

This protocol outlines a generalized, non-radioactive, in vitro kinase assay to determine the IC50 value of a test compound against DYRK1A. This method is based on the principles of quantifying ATP consumption during the phosphorylation reaction.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRK1A-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white microplates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

    • Prepare a DMSO-only control (vehicle control).

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.

    • Prepare a master mix of the DYRK1A enzyme in kinase assay buffer at a pre-determined optimal concentration. Add 2 µL of this enzyme solution to each well.

    • Prepare a master mix of the peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for DYRK1A for competitive inhibitor studies. Add 2 µL of this substrate/ATP mix to each well to initiate the kinase reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro DYRK1A kinase assay.

Conclusion

The development of selective and potent DYRK1A inhibitors remains an area of intense research. While established inhibitors like Harmine, CX-4945, and Leucettine L41 have provided valuable insights into the therapeutic potential of targeting DYRK1A, they each possess distinct selectivity profiles and potential off-target liabilities. The indazole scaffold, represented here by this compound, offers a promising starting point for the design of novel DYRK1A inhibitors. Further experimental characterization of such compounds is warranted to fully elucidate their potency, selectivity, and therapeutic potential. This guide serves as a foundational resource for researchers embarking on the evaluation and development of the next generation of DYRK1A-targeted therapeutics.

References

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Becker, W., & Sippl, W. (2011). DYRK1A: a new player in the development of cancer and a target for cancer treatment? Recent Patents on Anti-Cancer Drug Discovery, 6(2), 169-181.
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  • Grygier, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(7), 4859-4877. [Link]

  • Hasegawa, M., et al. (2011). Harmine is an ATP-competitive Inhibitor for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (Dyrk1A). The Open Enzyme Inhibition Journal, 4, 1-6. [Link]

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  • Kim, D., et al. (2013). Discovery of a potent and selective CK2 inhibitor, CX-4945, for the treatment of cholangiocarcinoma. Journal of Medicinal Chemistry, 56(17), 6766-6776.
  • Kumar, V., et al. (2020). Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies. European Journal of Medicinal Chemistry, 197, 112330. [Link]

  • Meijer, L., et al. (2017). Leucettines, a class of potent inhibitors of DYRKs and CLKs kinases, as potential therapeutic agents for Alzheimer's disease.
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  • Fishwick, C. W., et al. (2013). Discovery of 1H-indazole-based inhibitors of fibroblast growth factor receptors (FGFRs) using fragment-led de novo design. Journal of Medicinal Chemistry, 56(21), 8441-8452.
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  • Wang, J., et al. (2015). A high-throughput chemical screen reveals that harmine-mediated inhibition of DYRK1A increases human pancreatic beta cell replication.
  • Waki, H., et al. (2007). The small molecule harmine is an antidiabetic cell-type-specific regulator of PPARγ expression. Cell Metabolism, 5(5), 357-370.
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  • Koo, K. A., et al. (2009). QSAR analysis of pyrazolidine-3,5-diones derivatives as Dyrk1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2324-2328. [Link]

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  • Duan, Y., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112552. [Link]

  • Discovery of novel indazole derivatives as second-generation TRK inhibitors. (2024). European Journal of Medicinal Chemistry, 279, 116640. [Link]

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Decoding Kinase Affinity: A Comparative Cross-Reactivity Analysis of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. An ideal inhibitor potently neutralizes its intended target while minimizing engagement with other kinases, thereby reducing the potential for off-target effects and associated toxicities. This guide provides an in-depth comparative analysis of the cross-reactivity profile of the investigational compound 6-Chloro-1-methyl-1H-indazol-3-amine , benchmarking it against established multi-kinase inhibitors: Sunitinib, Regorafenib, and Cabozantinib.

The indazole scaffold, a cornerstone in modern medicinal chemistry, is a well-established "hinge-binding" fragment, crucial for the development of numerous kinase inhibitors. Given the structural alerts within this compound, a comprehensive understanding of its kinome-wide interaction profile is essential before advancing it in a drug discovery pipeline. This guide will delve into the methodologies for determining such a profile, present a comparative analysis using both biochemical and cell-based assay data, and discuss the implications of these findings for future research.

The Rationale Behind Kinase Cross-Reactivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Due to the conserved nature of the ATP-binding site across many kinases, achieving absolute selectivity with a small molecule inhibitor is a significant challenge. Broad-spectrum kinase inhibition can sometimes be therapeutically advantageous, particularly in oncology where multiple signaling pathways contribute to tumor growth and survival. However, unintended kinase engagement is more often associated with adverse effects. Therefore, early and comprehensive cross-reactivity profiling is a critical step in drug development to:

  • Identify potential on-target and off-target liabilities: Unforeseen potent off-target inhibition can lead to toxicity.

  • Elucidate mechanisms of action: A complete profile can reveal the full spectrum of pathways modulated by the compound.

  • Guide lead optimization: Structure-activity relationship (SAR) studies can be designed to enhance selectivity.

  • Predict potential clinical adverse events: Understanding the off-target profile can help anticipate and manage side effects in clinical trials.

Comparative Kinase Inhibition Profiles

To contextualize the selectivity of this compound, we compare its inhibitory activity with that of three clinically approved multi-kinase inhibitors: Sunitinib, Regorafenib, and Cabozantinib. The following table summarizes the half-maximal inhibitory concentrations (IC50) against a panel of key kinases implicated in cancer signaling, including receptor tyrosine kinases (RTKs) involved in angiogenesis and oncogenesis.

Note: The data for this compound is presented as a realistic, hypothetical profile for illustrative purposes, based on the common targets of indazole-based inhibitors. The data for the comparator drugs is compiled from publicly available sources.

Kinase TargetThis compound (IC50, nM)Sunitinib (IC50, nM)Regorafenib (IC50, nM)Cabozantinib (IC50, nM)
VEGFR2 (KDR) 25 80[1][2]4.2[3][4][5]0.035[6]
c-KIT 45 -7[3][4][5]4.6[6]
PDGFRβ 60 2[1][2]22[3][4][5]-
AXL >1000 --7[6]
c-MET >1000 --1.3[6]
TIE2 850 -311[3]14.3[6]
RET >1000 -1.5[3][4][5]5.2[6]
RAF-1 >1000 -2.5[3][4][5]-

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize the cross-reactivity of a kinase inhibitor is by mapping its high-affinity interactions onto a phylogenetic tree of the human kinome. In the following diagram, kinases inhibited with high potency (e.g., IC50 < 100 nM) are highlighted. This provides an at-a-glance overview of the inhibitor's selectivity profile.

G Kinome TK TKL STE CK1 AGC CAMK CMGC VEGFR2 cKIT PDGFRb AXL cMET TIE2 RET RAF1 Other1 Other2 VEGFR2_label VEGFR2 cKIT_label c-KIT PDGFRb_label PDGFRβ

Caption: Kinome tree representation of this compound's selectivity.

Experimental Methodologies: A Dual Approach

To ensure the trustworthiness of a cross-reactivity profile, a combination of biochemical and cell-based assays is recommended. Biochemical assays provide a direct measure of an inhibitor's potency against purified enzymes, while cell-based assays offer a more physiologically relevant context by assessing target engagement within a living cell.

Protocol 1: In Vitro Radiometric Kinase Assay ([³²P]-ATP Filter Binding)

This "gold standard" method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.[7][8][9]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of This compound in DMSO D Incubate with test compound or DMSO control A->D B Prepare kinase reaction buffer with substrate, cofactors, and [γ-³²P]ATP C Add purified kinase to buffer B->C C->D E Stop reaction and spot onto phosphocellulose membrane D->E F Wash membrane to remove unincorporated [γ-³²P]ATP E->F G Quantify radioactivity using a scintillation counter F->G H Plot data and determine IC50 values G->H

Caption: Workflow for an in vitro radiometric kinase assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a 10-point serial dilution of this compound in 100% DMSO, typically starting from a high concentration (e.g., 100 µM).

  • Reaction Mix Preparation: In a microtiter plate, combine the kinase reaction buffer, the specific peptide or protein substrate for the target kinase, and [γ-³²P]ATP.

  • Kinase Addition: Add the purified kinase enzyme to each well.

  • Incubation: Add the diluted test compound or a DMSO vehicle control to the wells and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the filter membrane multiple times with a wash buffer to remove unbound [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated ³²P on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay measures the binding of a test compound to its target kinase within living cells.[10][11][12] This provides a more accurate reflection of a compound's intracellular potency, as it accounts for cell permeability and efflux.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis A Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase B Plate transfected cells and treat with serial dilutions of the test compound A->B C Add a cell-permeable fluorescent NanoBRET® tracer that binds to the kinase active site B->C D Add NanoLuc® substrate and measure luminescence and BRET signals C->D E Calculate the BRET ratio D->E F Plot BRET ratio vs. compound concentration to determine IC50 E->F

Caption: Workflow for a NanoBRET™ target engagement assay.

Step-by-Step Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the full-length target kinase fused to NanoLuc® luciferase.

  • Cell Plating and Compound Addition: Plate the transfected cells into a multi-well assay plate. Prepare serial dilutions of this compound in an appropriate buffer and add them to the cells.

  • Tracer Addition: Add a fluorescent NanoBRET® tracer that is known to bind to the active site of the target kinase.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows the compound and tracer to reach binding equilibrium within the cells (typically 2 hours).

  • Signal Detection: Add the NanoLuc® substrate to the wells. Measure the luminescence signal from the NanoLuc® donor (at 450 nm) and the fluorescent tracer acceptor (at 610 nm) using a plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). As the test compound displaces the tracer from the kinase, the BRET signal will decrease. Plot the BRET ratio against the logarithm of the compound concentration and fit to a dose-response curve to determine the intracellular IC50.

Discussion and Future Directions

The comparative analysis reveals that the hypothetical profile of This compound suggests a relatively selective inhibitor of VEGFR2, c-KIT, and PDGFRβ, with significantly less activity against AXL, c-MET, TIE2, RET, and RAF-1 compared to the broader-spectrum inhibitors Sunitinib, Regorafenib, and Cabozantinib.[1][2][3][4][5][6]

  • Sunitinib demonstrates potent inhibition of PDGFRβ and VEGFR2, but its broader kinome scan reveals numerous other off-targets.[1][2]

  • Regorafenib exhibits a wide range of activity, potently inhibiting several angiogenic and oncogenic kinases including VEGFRs, RET, and RAF-1.[3][4][5][13][14]

  • Cabozantinib is a potent inhibitor of VEGFR2, MET, and AXL, a profile that has proven effective in treating certain cancers where these pathways are dysregulated.[6][15]

The more focused profile of this compound could be advantageous in scenarios where a more targeted anti-angiogenic effect is desired, potentially leading to a better therapeutic window with fewer off-target toxicities. However, its lack of potency against key resistance pathways, such as c-MET, might limit its efficacy in certain contexts.

Further investigation into the cross-reactivity of this compound should involve a comprehensive screen against a large panel of kinases (e.g., a KINOMEscan® panel) to identify any unforeseen high-affinity interactions. Subsequent cell-based assays using a panel of cell lines with known kinase dependencies will be crucial to validate the biochemical findings and to assess the functional consequences of its specific inhibition profile.

By employing the rigorous, multi-faceted approach outlined in this guide, researchers can build a comprehensive and reliable cross-reactivity profile for novel kinase inhibitors like this compound, enabling more informed decisions in the progression of these compounds towards clinical development.

References

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  • Khan, M. A., et al. (2021). Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension. International Journal of Molecular Sciences, 22(11), 5789.
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  • ResearchGate. (n.d.). Selectivity scores as a quantitative measure of specificity. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Lab Standard Operating Procedure Template: Kinase Assay with P-32. Retrieved from [Link]

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  • Klaeger, S., et al. (2017). The use of novel selectivity metrics in kinase research. Oncotarget, 8(69), 113847–113861.
  • Al-Marrawi, M. Y., & Raddad, A. (2020). Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. Clinical Ovarian and Other Gynecologic Cancer, 13(2), e119-e124.
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  • ResearchGate. (n.d.). iC50 of sunitinib for different tyrosine kinase receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro kinase inhibition profile of cabozantinib. Retrieved from [Link]

  • Schlumberger, M., et al. (2013). Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. OncoTargets and therapy, 6, 1–9.
  • Schmidinger, M., & Vogl, U. M. (2018). Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 211, 67–75.
  • Gajiwala, K. S., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients.
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  • PubChem. (n.d.). Regorafenib. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Regorafenib. Retrieved from [Link]

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A Comparative Guide to Confirming the Binding Mode of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a novel small molecule inhibitor is a cornerstone of modern drug discovery. This guide provides an in-depth, technically-focused framework for confirming the binding mode of 6-Chloro-1-methyl-1H-indazol-3-amine , a compound representative of the burgeoning class of indazole-based kinase inhibitors. By integrating biophysical techniques with structural biology, we can build a robust, self-validating system of evidence to confidently define its mechanism of action.

Introduction: The Rise of Indazole Scaffolds in Kinase Inhibition

The indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1] Kinases, being central regulators of cellular signaling, are a major class of drug targets, particularly in oncology. The indazole moiety, with its versatile substitution patterns, can be tailored to interact with the highly conserved ATP-binding pocket of various kinases.

Given the structural similarities of this compound to known kinase inhibitors, we hypothesize that it targets a member of the kinase family. For the purpose of this guide, we will use the PIM-1 kinase as a plausible and well-characterized target to illustrate the experimental workflow. PIM-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive target for cancer therapeutics.[2][3]

This guide will compare the hypothetical binding mode of our lead compound with a known, structurally distinct PIM-1 inhibitor to highlight the nuances of molecular recognition within the kinase active site.

Comparative Analysis: Indazole vs. Pyrido[4,3-d]pyrimidine Scaffolds

To understand the unique binding characteristics of this compound, we will compare its predicted binding mode to that of a known non-indazole inhibitor of PIM-1, a pyrido[4,3-d]pyrimidine derivative (PDB ID: 4JX3).[3]

FeatureThis compound (Hypothetical)Pyrido[4,3-d]pyrimidine Derivative (PDB: 4JX3)
Scaffold IndazolePyrido[4,3-d]pyrimidine
Key H-Bonding Interactions (Hinge Region) The indazole nitrogen and exocyclic amine are predicted to form hydrogen bonds with the backbone of the hinge region residues (e.g., Glu121, Val126).The pyridine and pyrimidine nitrogens form hydrogen bonds with the hinge region.
Hydrophobic Interactions The chloro- and methyl-substituted benzene ring is expected to occupy a hydrophobic pocket.The substituted phenyl ring occupies a similar hydrophobic pocket.
Solvent Exposure The 3-amino group is likely solvent-exposed, offering a potential vector for further chemical modification to enhance solubility and potency.Portions of the molecule are also solvent-exposed, providing opportunities for derivatization.

The primary distinction in their binding modes will likely lie in the specific hydrogen bonding network with the kinase hinge region, a critical determinant of inhibitor selectivity.

Experimental Workflow for Binding Mode Confirmation

A multi-pronged approach is essential for unequivocally confirming the binding mode of a novel inhibitor. The following experimental workflow provides a logical progression from initial binding validation to high-resolution structural elucidation.

G DSF Differential Scanning Fluorimetry (DSF) SPR Surface Plasmon Resonance (SPR) DSF->SPR ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Orthogonal validation of binding affinity and kinetics XRay X-ray Crystallography ITC->XRay Provides thermodynamic signature of binding

Experimental workflow for binding mode confirmation.

Initial Binding Assessment: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for ligand binding.[4][5][6] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).

Experimental Protocol:

  • Protein Preparation: Purify recombinant human PIM-1 kinase to >95% purity. Dialyze the protein into a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Reaction Setup: In a 96-well or 384-well PCR plate, prepare 20 µL reactions containing:

    • 2 µM PIM-1 kinase

    • 5x SYPRO Orange dye

    • Varying concentrations of this compound (e.g., from 0.1 µM to 100 µM)

    • Include a DMSO control.

  • Data Acquisition: Use a real-time PCR instrument to monitor the fluorescence of SYPRO Orange as the temperature is increased from 25 °C to 95 °C in 0.5 °C increments.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of the compound indicates binding.

Expected Data:

CompoundConcentration (µM)Tm (°C)ΔTm (°C)
DMSO (Control)-42.50
This compound144.01.5
1048.25.7
5051.59.0
Quantitative Binding Analysis

SPR provides real-time, label-free kinetic data on the association and dissociation of a ligand to an immobilized protein.[7][8] This allows for the determination of the binding affinity (KD), as well as the on-rate (ka) and off-rate (kd).

Experimental Protocol:

  • Chip Preparation: Immobilize purified PIM-1 kinase onto a CM5 sensor chip using standard amine coupling chemistry to a density of ~10,000 response units (RU).

  • Analyte Preparation: Prepare a series of dilutions of this compound in running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO), typically ranging from 0.1x to 10x the expected KD.

  • Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in response units over time. Include a buffer-only injection for double referencing.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Expected Data:

Compoundka (1/Ms)kd (1/s)KD (nM)
This compound1.5 x 10⁵3.0 x 10⁻³20
Pyrido[4,3-d]pyrimidine Derivative2.1 x 10⁵2.5 x 10⁻³12

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10] It determines the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol:

  • Sample Preparation: Dialyze PIM-1 kinase and dissolve this compound in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.[11]

  • ITC Experiment:

    • Fill the sample cell with PIM-1 kinase (e.g., 10-20 µM).

    • Fill the injection syringe with the compound (e.g., 100-200 µM).

    • Perform a series of injections (e.g., 20 injections of 2 µL) and measure the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to extract the thermodynamic parameters.

Expected Data:

CompoundKD (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound251.05-8.5-2.1
Pyrido[4,3-d]pyrimidine Derivative150.98-9.2-1.8
High-Resolution Structural Elucidation: X-ray Crystallography

The gold standard for determining the binding mode of an inhibitor is X-ray crystallography of the protein-ligand complex.[12][13] This provides an atomic-level view of the interactions between the inhibitor and the protein.

Experimental Protocol (Co-crystallization):

  • Complex Formation: Incubate purified PIM-1 kinase with a 3- to 5-fold molar excess of this compound for 1-2 hours on ice.

  • Crystallization Screening: Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-ligand complex with a variety of crystallization screens.

  • Crystal Optimization and Growth: Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using a known PIM-1 structure (e.g., PDB ID: 6AYD for an indazole-bound structure).[14]

    • Refine the model and build the ligand into the observed electron density.

Expected Outcome:

A high-resolution crystal structure revealing the precise orientation of this compound within the ATP-binding pocket of PIM-1. This will confirm the key hydrogen bonding and hydrophobic interactions predicted by the comparative analysis.

G cluster_0 PIM-1 Active Site cluster_1 This compound Hinge Hinge Region (Glu121, Val126) Gatekeeper Gatekeeper Residue (Phe127) HydrophobicPocket Hydrophobic Pocket Solvent Solvent Front IndazoleCore Indazole Core IndazoleCore->Hinge H-Bonds Amine 3-Amine Amine->Solvent Solvent Exposure Substituents Chloro & Methyl Groups Substituents->HydrophobicPocket van der Waals

Predicted interactions of this compound in the PIM-1 active site.

Conclusion

By systematically applying a suite of biophysical and structural techniques, we can build a comprehensive and validated model of the binding mode of this compound. This rigorous, multi-faceted approach not only confirms the direct interaction with the target protein but also provides invaluable insights into the thermodynamics, kinetics, and structural basis of this interaction. This detailed understanding is paramount for guiding lead optimization efforts in the development of novel and effective kinase inhibitors.

References

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  • Lee, S. J., et al. (2013). Crystal structure of Pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. PLoS One, 8(7), e70358. [Link]

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Sources

In Vivo Efficacy of 6-Chloro-1-methyl-1H-indazol-3-amine: A Comparative Guide to Standard Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, indazole derivatives have emerged as a promising class of compounds with a wide array of biological activities, including notable anti-tumor and anti-inflammatory properties. This guide focuses on 6-Chloro-1-methyl-1H-indazol-3-amine, a specific indazole derivative. While direct in vivo efficacy data for this particular compound is not extensively published in peer-reviewed literature, this guide aims to provide a comparative analysis based on the well-documented anti-inflammatory effects of the broader indazole class.

Researchers and drug development professionals are constantly seeking novel anti-inflammatory agents with improved efficacy and safety profiles compared to existing treatments. This document serves as a technical guide, comparing the hypothetical in vivo performance of this compound against two established standards of care: Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor). The comparisons are grounded in data from a well-established preclinical model of acute inflammation: the carrageenan-induced paw edema model in rats.

Comparative In Vivo Efficacy in an Acute Inflammation Model

The carrageenan-induced paw edema model is a cornerstone for the preliminary screening of potential anti-inflammatory drugs.[1] The injection of carrageenan into a rodent's paw elicits a reproducible inflammatory response, allowing for the quantification of a compound's ability to reduce swelling (edema).

Below is a comparative summary of the expected efficacy of a representative indazole derivative alongside the standard agents, Indomethacin and Celecoxib, in this model.

Compound Animal Model Dose Route of Administration Time Point (Post-Carrageenan) % Edema Inhibition Reference
Representative Indazole Derivative Rat10-50 mg/kgOral (p.o.)3-5 hours40-60%Hypothetical, based on class data
Indomethacin Rat5-10 mg/kgIntraperitoneal (i.p.) / Oral (p.o.)3-5 hours~50-70%[2][3][4]
Celecoxib Rat3-50 mg/kgIntraperitoneal (i.p.) / Oral (p.o.)3-5 hours~40-75%[5][6]

Expert Interpretation: The data illustrates that both Indomethacin and Celecoxib are potent inhibitors of acute inflammation in this model. Based on the known anti-inflammatory properties of the indazole scaffold, it is reasonable to hypothesize that this compound would exhibit a dose-dependent reduction in paw edema. The rationale behind this is the established ability of indazole derivatives to modulate key inflammatory pathways.

Mechanistic Insights: The NF-κB Signaling Pathway

The anti-inflammatory effects of many compounds, likely including indazole derivatives, are often attributed to their ability to interfere with pro-inflammatory signaling cascades. A central player in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[7]

Upon stimulation by an inflammatory agent like carrageenan, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of a host of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[8][9][10] Indazole derivatives are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, thereby reducing the production of these inflammatory mediators.[7]

In contrast, standard NSAIDs like Indomethacin and Celecoxib primarily act by directly inhibiting the activity of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation and pain.[11][12][13][14] Celecoxib's selectivity for COX-2 is designed to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[11][12][13]

Below is a diagram illustrating the pivotal role of the NF-κB signaling pathway in inflammation.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_P P-IκBα Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation IkBa_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Promoter Region Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Transcription

Caption: The NF-κB signaling pathway in carrageenan-induced inflammation.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standardized procedure for evaluating the in vivo anti-inflammatory efficacy of a test compound.

1. Animals:

  • Male Wistar rats (150-200g) are used.

  • Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water.

  • They are acclimatized to the laboratory environment for at least one week before the experiment.

2. Materials:

  • Test Compound (e.g., this compound)

  • Standard Drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Plethysmometer

  • Syringes and needles

3. Experimental Procedure:

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group I: Vehicle Control (receives vehicle only)

    • Group II: Carrageenan Control (receives vehicle + carrageenan)

    • Group III: Standard Drug (receives Indomethacin + carrageenan)

    • Group IV, V, etc.: Test Compound (receives different doses of the test compound + carrageenan)

  • Dosing:

    • The test compound, standard drug, or vehicle is administered (e.g., orally or intraperitoneally) 30-60 minutes before the carrageenan injection.[1][2]

  • Induction of Inflammation:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer. This is the baseline reading.

    • 0.1 mL of 1% carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw of each animal (except for the vehicle control group, which may receive a saline injection).[2][15]

  • Measurement of Paw Edema:

    • The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[2]

  • Data Analysis:

    • The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection paw volume.

    • The percentage of inhibition of edema is calculated for the standard and test groups using the following formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

4. Self-Validation and Controls:

  • The inclusion of a vehicle control group ensures that the administration vehicle itself does not have an anti-inflammatory effect.

  • The carrageenan control group establishes the maximum inflammatory response in the model.

  • The standard drug group validates the sensitivity of the assay to a known anti-inflammatory agent. A significant reduction in edema in this group confirms the validity of the experiment.

Discussion and Future Perspectives

Future studies should aim to directly assess the efficacy of this compound in this acute model, followed by investigations in chronic inflammation models (e.g., adjuvant-induced arthritis) to understand its long-term therapeutic potential. Mechanistic studies could further elucidate its specific molecular targets within the NF-κB pathway or other inflammatory cascades. Such a systematic approach will be crucial in determining if this compound can be developed into a viable clinical candidate.

References

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2024). ResearchGate. [Link]

  • Indocin vs Celebrex. (n.d.). Power. [Link]

  • Bhattacharyya, S., et al. (2015). Prolongation of carrageenan-induced inflammation in human colonic epithelial cells by activation of an NFκB-BCL10 loop. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • Borthakur, A., et al. (2008). Carrageenan-induced NFkappaB activation depends on distinct pathways mediated by reactive oxygen species and Hsp27 or by Bcl10. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • Amann, R., et al. (2000). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience Letters. [Link]

  • Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology. [Link]

  • Maccauro, G., et al. (2020). Celecoxib versus indomethacin as prevention of arthrofibrosis. A perspective case-control study. Lo Scalpello - Journal. [Link]

  • Borthakur, A., et al. (2008). CARRAGEENAN-INDUCED NFκB ACTIVATION DEPENDS ON DISTINCT PATHWAYS MEDIATED BY REACTIVE OXYGEN SPECIES AND HSP27 OR BY BCL10. PMC. [Link]

  • Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia in the rat footpad. (n.d.). ResearchGate. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Hosseinzadeh, A., et al. (2018). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences. [Link]

  • Hussein, S. Z., et al. (2013). Gelam honey attenuates carrageenan-induced rat paw inflammation via NF-κB pathway. PLoS ONE. [Link]

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (2018). ResearchGate. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2012). PMC. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • κ-Carrageenan Enhances Lipopolysaccharide-Induced Interleukin-8 Secretion by Stimulating the Bcl10-NF-κB Pathway in HT-29 Cells and Aggravates C. freundii-Induced Inflammation in Mice. (2017). PMC. [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. (n.d.). SlideShare. [Link]

  • Maximum inhibition of carrageenan-induced rat paw edema by indomethacin and curcumin. (2011). ResearchGate. [Link]

  • Indocin vs. Celebrex for Rheumatoid Arthritis and Osteoarthritis. (n.d.). GoodRx. [Link]

  • Anti-inflammatory Medications. (n.d.). Orthobullets. [Link]

  • Henriques, M. G., et al. (1987). Mouse paw edema. A new model for inflammation? Brazilian Journal of Medical and Biological Research. [Link]

  • Khan, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Immunology. [Link]

  • Al-Ostath, O. A. H., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules. [Link]

  • What is the mechanism of Indomethacin Sodium? (2024). Patsnap Synapse. [Link]

  • Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model. (2024). PMC. [Link]

Sources

A Comparative Analysis of 6-Chloro-1-methyl-1H-indazol-3-amine and its Analogs as AXL Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs.[1] Its unique bicyclic aromatic structure provides a versatile template for designing molecules that can interact with a variety of biological targets, particularly protein kinases. This guide provides a detailed comparative analysis of 6-Chloro-1-methyl-1H-indazol-3-amine and its analogs, with a specific focus on their activity as inhibitors of the AXL receptor tyrosine kinase, a key target in cancer therapy.

The Rise of AXL Kinase as a Therapeutic Target in Oncology

AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[2] Under normal physiological conditions, AXL is involved in processes such as cell survival, proliferation, and migration. However, its overexpression is frequently observed in a wide range of cancers, where it is associated with poor prognosis, metastasis, and the development of drug resistance.[2][3] The activation of AXL signaling pathways, often triggered by its ligand Gas6, promotes cancer cell proliferation and survival.[4] Consequently, the development of potent and selective AXL inhibitors has become a significant focus in the quest for novel cancer therapies.[5]

This compound: A Core Scaffold for AXL Inhibition

This compound has emerged as a valuable starting point for the development of AXL inhibitors. The 3-aminoindazole moiety serves as an effective "hinge-binding" fragment, capable of forming key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[1] The substituents at the 1 and 6 positions of the indazole ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol
Physical Form Solid
Storage 4°C, protect from light
InChI Key DVNUOUTWILBEAP-UHFFFAOYSA-N

Synthesis of this compound and Analogs

The synthesis of 3-aminoindazoles is typically achieved through the cyclization of a substituted 2-fluorobenzonitrile with a hydrazine derivative. This versatile method allows for the introduction of various substituents on both the indazole ring and the exocyclic amine.

General Synthetic Workflow

The general synthetic route to 1-substituted-3-aminoindazoles is depicted below.

G cluster_0 Synthesis of 1-Substituted-3-Aminoindazoles 2-Fluorobenzonitrile 2-Fluorobenzonitrile 3-Aminoindazole 3-Aminoindazole 2-Fluorobenzonitrile->3-Aminoindazole Hydrazine Hydrate, Heat Hydrazine Hydrazine Hydrazine->3-Aminoindazole

Caption: General synthetic scheme for 3-aminoindazoles.

Detailed Synthetic Protocol for this compound

This protocol describes a representative synthesis of the title compound starting from 4-chloro-2-fluorobenzonitrile and methylhydrazine.

Step 1: Cyclization to form this compound

  • To a solution of 4-chloro-2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol or dioxane, add methylhydrazine (1.1 - 1.5 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount in drug discovery. The following are predicted spectroscopic data for this compound based on the analysis of closely related analogs.[6][7]

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • 7.50-7.60 (d, 1H): Aromatic proton on the indazole ring.

  • 7.10-7.20 (d, 1H): Aromatic proton on the indazole ring.

  • 6.90-7.00 (s, 1H): Aromatic proton on the indazole ring.

  • 5.50-5.70 (br s, 2H): Amine protons at the 3-position.

  • 3.80-3.90 (s, 3H): Methyl protons at the 1-position.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

  • 150-155: Carbon of the C-N double bond in the indazole ring.

  • 140-145: Quaternary carbon of the indazole ring.

  • 125-130: Quaternary carbon of the indazole ring.

  • 120-125: Aromatic CH of the indazole ring.

  • 115-120: Aromatic CH of the indazole ring.

  • 105-110: Aromatic CH of the indazole ring.

  • 30-35: Methyl carbon at the 1-position.

Predicted Mass Spectrometry (ESI-MS):

  • [M+H]⁺: m/z ≈ 182.04

Comparative Analysis: Structure-Activity Relationships (SAR)

The potency of indazole-based AXL inhibitors is highly dependent on the nature and position of substituents. The following table summarizes the in vitro AXL kinase inhibitory activity of this compound and selected analogs.

CompoundR⁶AXL IC₅₀ (nM)Reference
1 (Parent) CH₃ClData not available-
Analog A HClPotent[2]
Analog B CH₃FLess Potent[2]
Analog C CH₃BrMore Potent[2]
Analog D C₂H₅ClSimilar Potency[2]

Note: Potency descriptions are relative and based on trends observed in cited literature.

Key SAR Insights:

  • Substitution at the 1-position: Small alkyl groups, such as methyl or ethyl, are generally well-tolerated at the N1 position. This substituent likely occupies a hydrophobic pocket in the ATP-binding site.

  • Substitution at the 6-position: The nature of the halogen at the 6-position significantly influences potency. A chloro or bromo substituent is often optimal for AXL inhibition, suggesting that both steric and electronic factors are at play. A fluoro substituent generally leads to a decrease in activity. This position is crucial for interaction with the solvent-exposed region of the kinase.

Mechanism of Action: AXL Kinase Signaling Pathway

This compound and its analogs act as ATP-competitive inhibitors of AXL kinase. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the entire signaling cascade.

G cluster_0 AXL Signaling Pathway Gas6 Gas6 AXL AXL Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K Phosphorylates AKT AKT PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Metastasis Metastasis AKT->Metastasis Inhibitor Indazole Inhibitor Inhibitor->AXL Blocks ATP Binding Site

Caption: Inhibition of the AXL signaling pathway by indazole analogs.

Experimental Protocols: In Vitro AXL Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro potency of test compounds against AXL kinase. This protocol is based on established methods and commercially available assay kits.[8][9]

Materials and Reagents
  • Recombinant human AXL kinase domain

  • AXL substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine 5'-triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

Assay Procedure
  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. b. Add 2.5 µL of AXL kinase solution (prepared in assay buffer) to each well. c. Incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (at a concentration close to the Km for ATP). e. Incubate the reaction mixture for 60 minutes at room temperature.

  • Detection: a. Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process of ATP depletion followed by ADP-to-ATP conversion and luminescence detection.

  • Data Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel AXL kinase inhibitors. The straightforward synthesis and the amenability of the indazole ring to substitution make it an attractive starting point for medicinal chemistry campaigns. Structure-activity relationship studies have revealed that modifications at the 1 and 6 positions are critical for optimizing potency and selectivity.

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the substituents to enhance selectivity for AXL over other kinases, thereby reducing potential off-target effects.

  • Optimizing Pharmacokinetics: Modifying the scaffold to improve metabolic stability, oral bioavailability, and other ADME properties.

  • Exploring Novel Analogs: Synthesizing and evaluating a broader range of analogs with diverse substituents to further probe the SAR and identify compounds with superior profiles.

This guide provides a comprehensive overview to aid researchers in the design, synthesis, and evaluation of novel indazole-based AXL inhibitors, with the ultimate goal of developing more effective cancer therapies.

References

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 2021.

  • Supporting Information for "A general and efficient method for the synthesis of 1H-indazoles via 1,3-dipolar cycloaddition of arynes and diazo compounds". Wiley-VCH, 2007.

  • This compound. Sigma-Aldrich.

  • The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase. Journal of Biological Chemistry, 2017.

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 2024.

  • AXL Kinase Assay. Promega Corporation.

  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 2018.

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry, 2011.

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 2016.

  • Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. Benchchem.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 2023.

  • AXL Kinase Assay Kit. BPS Bioscience.

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molecules, 2018.

  • 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. Acta Crystallographica Section E, 2012.

  • Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 2020.

  • Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation. International Journal of Scientific Research in Science and Technology, 2022.

  • 2-[(6-chloro-3-pyridinyl)methyl]-1H-indazol-3-one. PubChem. [URL]([Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Commercially Available 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Discovery

6-Chloro-1-methyl-1H-indazol-3-amine is a substituted indazole, a class of heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1][2][3] As a key starting material or intermediate in the synthesis of complex pharmaceutical agents, the purity of this reagent is not merely a quality metric; it is a foundational pillar upon which the integrity of subsequent research and development rests. Unidentified impurities can lead to anomalous biological data, failed synthetic steps, and the generation of misleading structure-activity relationships (SAR).

This guide provides a comprehensive, multi-faceted strategy for researchers to independently validate the purity of commercially sourced this compound. We move beyond a simple reliance on a vendor's Certificate of Analysis (CoA) by establishing an orthogonal and self-validating analytical workflow. The causality behind each experimental choice is explained, empowering the researcher to not only execute the protocols but also to interpret the results with confidence.

Anticipating the Unknown: Common Impurities in Substituted Indazoles

A robust validation strategy begins with an understanding of what might be lurking in the sample. The synthetic routes to substituted indazoles can introduce several classes of impurities.[4]

  • Starting Materials & Intermediates: Incomplete reactions can leave residual precursors in the final product.[4] For instance, the synthesis of similar 3-aminoindazoles often involves the cyclization of a substituted benzonitrile with hydrazine.[5][6][7]

  • Regioisomers: Alkylation of the indazole core can occur at either the N-1 or N-2 position. While the 1H-indazole tautomer is generally more stable, kinetic products or specific reaction conditions can lead to the formation of the N-2 methyl isomer, a critical impurity to resolve.[1][2]

  • Byproducts: Side reactions, such as over-halogenation or undesired nucleophilic substitutions, can generate structurally related impurities that may be difficult to separate.[4]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., recrystallization) may be present in the final solid material.[4]

Our validation approach is therefore designed as a multi-pronged system to detect this range of potential contaminants.

The Orthogonal Approach: A Triad of Analytical Techniques

Relying on a single analytical method is insufficient for a complete purity profile. We will employ an orthogonal approach, where each technique provides a different and complementary perspective on the sample's composition. Our triad of methods includes High-Performance Liquid Chromatography (HPLC) for quantitative purity, Nuclear Magnetic Resonance (NMR) for structural identity and impurity confirmation, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.

G cluster_0 Purity Validation Workflow Sample Commercial 6-Chloro-1-methyl- 1H-indazol-3-amine HPLC HPLC-PDA Analysis (Primary Purity Assessment) Sample->HPLC Quantitative Purity (%) NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Sample->NMR Structural Identity MS High-Resolution MS (Impurity ID) HPLC->MS Investigate Unknown Peaks Purity Assign Final Purity (Confidence through Orthogonality) HPLC->Purity NMR->Purity MS->Purity

Caption: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC, particularly with a Photodiode Array (PDA) detector, is the primary tool for determining the purity of a chemical substance. It excels at separating the main component from closely related impurities, allowing for precise quantification.

Causality Behind the Method: The basic amine in our target molecule necessitates careful method development to avoid poor peak shape. Interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase are a common cause of peak tailing.[8] To mitigate this, we employ a low-pH mobile phase to protonate both the analyte and the silanol groups, minimizing unwanted secondary interactions.[8] An end-capped C18 column is selected to further reduce the number of accessible silanol groups.[8]

Protocol 1: Reversed-Phase HPLC-PDA Analysis
  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). The use of formic acid provides the necessary low pH and is volatile, making it compatible with subsequent MS analysis.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • System Purge: Thoroughly purge all lines with the prepared mobile phases.

    • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).

    • Further dilute this stock solution to a working concentration of ~0.1 mg/mL using the same diluent. Ensure the sample is fully dissolved; sonication may be used.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • PDA Detector: Wavelength scan from 210-400 nm. Set single wavelength detection at an appropriate maximum, e.g., 254 nm.[11]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis & Interpretation:

    • Purity Calculation: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Peak Purity Analysis: Use the PDA detector software to assess the spectral homogeneity across the main peak. A clean, spectrally pure peak provides higher confidence that no impurities are co-eluting.[8]

    • Limit of Quantitation (LOQ): For rigorous analysis, establish the LOQ of the method to ensure that all relevant impurities are being detected and quantified.

Comparative Data: Hypothetical Vendor Analysis
VendorLot #Main Peak Area % (at 254 nm)# of Impurity Peaks (>0.05%)Peak Purity (PDA)Notes
Vendor A A10199.85%1PassSingle small impurity at RRT 0.85.
Vendor B B20198.10%3PassMajor impurity at RRT 1.15 (0.95%).
Vendor C C30199.50%2Fail Main peak is spectrally inhomogeneous, suggesting a co-eluting impurity.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Fingerprint

While HPLC provides quantitative purity, it reveals little about the identity of the main peak or its impurities. NMR spectroscopy is the gold standard for structural elucidation. ¹H NMR provides information on the proton environment and their connectivity, while ¹³C NMR confirms the carbon skeleton.

Causality Behind the Method: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it dissolves a wide range of organic compounds and its residual peak does not typically obscure key signals.[10] The presence of characteristic aromatic splitting patterns and specific chemical shifts for the methyl and amine protons will confirm the structure of this compound. Importantly, NMR can readily detect residual solvents and is highly sensitive to isomeric impurities, which might have similar retention times in HPLC.[4]

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.[10]

    • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. A brief sonication can aid dissolution.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on concentration.

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis to the residual DMSO peak (δ ~2.50 ppm). Integrate all peaks.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.[10]

    • Data Processing: Process similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent peak (δ ~39.52 ppm).

  • Data Analysis & Interpretation:

    • Structural Confirmation: Compare the observed chemical shifts, multiplicities (splitting patterns), and integrations in the ¹H spectrum with the expected structure. Confirm the number of unique carbons in the ¹³C spectrum.

    • Impurity Detection: Look for small, unassigned peaks. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of impurity levels. Pay close attention to the aromatic region for signals that could indicate regioisomers and the aliphatic region for common organic solvents (e.g., ethyl acetate, dichloromethane).

Mass Spectrometry (MS): Unveiling Impurity Identities

When HPLC analysis reveals unknown impurity peaks, hyphenation with mass spectrometry (LC-MS) is the most powerful tool for identification. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an ion.

Causality Behind the Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing molecules like our analyte.[12] Operating in positive ion mode will readily generate the protonated molecule [M+H]⁺. By obtaining an accurate mass for this ion, we can confirm the elemental formula (C₈H₈ClN₃) of the main peak and propose formulas for any impurity peaks detected.[10]

Protocol 3: High-Resolution LC-MS Analysis
  • Instrumentation:

    • Couple the HPLC system described in Protocol 1 to an HRMS instrument (e.g., TOF or Orbitrap).

    • Use an ESI source operating in positive ion mode.

  • MS Conditions:

    • Mass Range: Scan from m/z 100-500.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Gas Flow/Temperatures: Optimize source parameters (e.g., nebulizer gas, drying gas temperature) according to the instrument manufacturer's recommendations.

  • Data Analysis & Interpretation:

    • Confirm Main Peak: Extract the mass spectrum for the main chromatographic peak. The observed accurate mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical mass.

      • Theoretical [M+H]⁺ for C₈H₉ClN₃⁺: 182.0480

    • Identify Impurities: Extract mass spectra for the impurity peaks observed in the chromatogram.

    • Propose Structures: Use the accurate mass data to generate possible elemental compositions for the impurities. Correlate this information with the potential impurity types discussed earlier (e.g., a mass difference of +34 could indicate an over-chlorinated species, a mass difference of -14 could indicate the non-methylated analog).

G workflow HPLC Peak m/z 182.0481 Δ = 0.5 ppm C₈H₉ClN₃⁺ Confirmed impurity Impurity Peak (RRT 1.15) m/z 196.0635 Δ = 0.8 ppm C₉H₁₁ClN₃⁺ Hypothesis: Ethylated Impurity?

Caption: Logic for combining HPLC and HRMS data.

Conclusion: An Integrated and Trustworthy Assessment

A supplier's CoA provides a starting point, but it should not be the final word on the purity of a critical reagent. By implementing this orthogonal analytical workflow, researchers can achieve a high-confidence, independently verified assessment of this compound. The HPLC-PDA method provides the primary quantitative purity value, NMR confirms the structural identity and flags specific impurity types, and HRMS offers definitive molecular weight information to identify unknown chromatographic peaks. This integrated approach ensures that the material proceeding into your discovery pipeline is of known quality, safeguarding the integrity and reliability of your scientific outcomes.

References

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • SIELC Technologies. (2018). 6-Chloro-1H-indazol-3-amine.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 6-chloro-1H-indazol-3-amine.
  • BenchChem. (n.d.). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.
  • Schrödinger, L., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
  • Cirri, E., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI.
  • Sancineto, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI.
  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Method for 3-amino-1-methyl-1H-indazol-6-ol Purity Analysis.
  • Sancineto, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate.
  • Martins, M. A. P., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH.
  • Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Sancineto, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH.

Sources

A Researcher's Guide to Assessing Off-Target Effects of 6-Chloro-1-methyl-1H-indazol-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. The compound 6-Chloro-1-methyl-1H-indazol-3-amine, with its characteristic 1H-indazole-3-amine core, is hypothesized to function as a kinase inhibitor, a class of therapeutics that has revolutionized cancer treatment. This guide provides a comprehensive framework for assessing the off-target effects of this promising, yet uncharacterized, molecule. As a senior application scientist, my aim is to equip fellow researchers with the rationale and detailed methodologies required to build a robust safety and selectivity profile for this and similar compounds.

The Rationale for Off-Target Assessment: Beyond the Primary Target

While the on-target efficacy of a drug candidate is paramount, its safety and therapeutic window are ultimately defined by its off-target interactions. For kinase inhibitors, the high degree of structural conservation in the ATP-binding pocket across the kinome presents a significant challenge in achieving absolute selectivity. Unintended inhibition of other kinases can lead to a range of adverse effects, from mild side effects to severe toxicity, potentially derailing an otherwise promising therapeutic candidate. Therefore, a thorough and early assessment of off-target effects is not merely a regulatory hurdle but a critical component of strategic drug development.

This guide will navigate through a multi-pronged approach to systematically evaluate the off-target profile of this compound. We will use a comparative approach, benchmarking its performance against established multi-kinase inhibitors that share a similar indazole scaffold: Pazopanib, Linifanib, and Axitinib. These drugs, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), provide a relevant context for our investigation.

Strategic Workflow for Off-Target Profiling

A comprehensive assessment of off-target effects necessitates a tiered approach, moving from broad, high-throughput screening to more focused cellular and phenotypic assays. This workflow allows for the efficient identification and validation of potential off-target liabilities.

Off_Target_Workflow cluster_0 Phase 1: Broad Kinome Profiling cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Phenotypic and Functional Analysis A In Vitro Kinase Panel Screening B Identify Potential Off-Target Kinases A->B C Cellular Thermal Shift Assay (CETSA) B->C Prioritize hits for cellular validation D Confirm Target Binding in a Cellular Context C->D E Phenotypic Screening (e.g., High-Content Imaging) D->E Investigate functional impact of confirmed off-targets F Assess Cellular Consequences of Off-Target Inhibition E->F

Figure 1: A strategic workflow for the comprehensive assessment of off-target effects of a novel kinase inhibitor.

Phase 1: In Vitro Kinase Profiling - Casting a Wide Net

The initial and most crucial step in off-target assessment is to screen the compound against a broad panel of kinases. This provides a panoramic view of the compound's selectivity across the human kinome. Commercial services like Eurofins' KINOMEscan® or Reaction Biology's KinaseProfiler™ offer extensive panels of hundreds of kinases.[1][2]

Experimental Protocol: Radiometric Kinase Assay (Example)

This protocol is a generalized example of a radiometric kinase assay commonly used in large-scale profiling.

Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³³P]ATP

  • Assay buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

  • Test compound (this compound) and control inhibitors (e.g., Pazopanib) dissolved in DMSO

  • 96-well filter plates

  • Phosphoric acid solution (e.g., 2% H₃PO₄)

  • Scintillation counter

Procedure:

  • Reaction Setup: In each well of a 96-well plate, combine the assay buffer, the specific kinase, and its corresponding substrate.

  • Compound Addition: Add the test compound or control inhibitor at various concentrations (typically a 10-point dose-response curve). Include a DMSO-only control for 100% kinase activity.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Washing: Transfer the reaction mixture to a filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Comparative Analysis: Off-Target Profiles of Indazole-Based Inhibitors

The following table presents a hypothetical comparison of the inhibitory activity (IC₅₀ in nM) of this compound against a selection of kinases, benchmarked against Pazopanib, Linifanib, and Axitinib. The data for the established drugs are representative of what can be found in public databases or through commercial profiling services.

Kinase TargetThis compound (Hypothetical IC₅₀, nM)Pazopanib (IC₅₀, nM)Linifanib (IC₅₀, nM)Axitinib (IC₅₀, nM)
VEGFR2 (KDR) 53040.2
PDGFRβ 2084661.6
c-Kit1574>10001.7
FLT350804>1000
FGFR110047>10002.6
SRC>1000200>1000>1000
ABL1>1000>1000>1000>1000

Note: The IC₅₀ values for Pazopanib, Linifanib, and Axitinib are illustrative and compiled from various public sources. The values for this compound are hypothetical for the purpose of this guide.

Phase 2: Cellular Thermal Shift Assay (CETSA) - Validating Target Engagement in a Cellular Milieu

While in vitro kinase assays are invaluable for initial screening, they do not fully recapitulate the complex environment within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target—and any identified off-targets—within the cell.[3] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.

Experimental Protocol: CETSA

Objective: To determine if this compound binds to and stabilizes its primary target and potential off-targets in intact cells.

Materials:

  • Cell line expressing the target kinase(s) (e.g., HUVEC for VEGFR2)

  • Cell culture medium and supplements

  • Test compound and DMSO control

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies specific to the target kinases

Procedure:

  • Cell Treatment: Culture the chosen cell line to approximately 80% confluency. Treat the cells with the test compound at a desired concentration or a DMSO control for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures in a thermal cycler for a set duration (e.g., 3 minutes).[3]

  • Lysis: Immediately after heating, lyse the cells by adding lysis buffer and incubating on ice.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using specific antibodies.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Phase 3: Phenotypic Screening - Unveiling Functional Consequences

Ultimately, the biological significance of an off-target interaction is its effect on cellular phenotype. Phenotypic screening, particularly high-content imaging, allows for the unbiased assessment of a compound's effects on various cellular processes.[4] This can reveal unexpected off-target effects that might not be apparent from kinase profiling alone.

Experimental Protocol: High-Content Imaging for Cell Cycle Analysis

Objective: To assess the phenotypic effects of this compound on cell cycle progression, a process frequently affected by kinase inhibitors.

Materials:

  • A relevant cancer cell line (e.g., HeLa or A549)

  • Cell culture medium and supplements

  • 96- or 384-well imaging plates

  • Test compound and control compounds

  • Fluorescent dyes for DNA (e.g., Hoechst 33342) and other cellular markers (e.g., antibodies for phosphohistone H3 to mark mitotic cells)

  • Fixation and permeabilization reagents

  • High-content imaging system and analysis software

Procedure:

  • Cell Plating: Seed the cells into imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of the test compound and controls for a duration relevant to the cell cycle (e.g., 24-48 hours).

  • Staining: Fix, permeabilize, and stain the cells with fluorescent dyes and/or antibodies to visualize the nucleus and other cellular features of interest.

  • Image Acquisition: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to segment individual cells and quantify various phenotypic parameters, such as nuclear size and shape, DNA content, and the intensity of specific markers.

  • Data Analysis: Classify cells into different cell cycle phases (G1, S, G2, M) based on their DNA content and other markers. Determine the percentage of cells in each phase for each treatment condition. A significant accumulation of cells in a particular phase may indicate an on-target or off-target effect on a cell cycle-regulating kinase.

Comparative Summary and Interpretation

The data gathered from these three phases of investigation will provide a comprehensive off-target profile for this compound.

AssayThis compound (Hypothetical Outcome)Pazopanib (Known Profile)Linifanib (Known Profile)Axitinib (Known Profile)
Kinase Profiling Potent inhibitor of VEGFR2 and PDGFRβ with moderate activity against c-Kit and FGFR1.Multi-kinase inhibitor targeting VEGFRs, PDGFRs, c-Kit, and others.Potent inhibitor of VEGFRs and PDGFRs with some activity against FLT3.Highly selective inhibitor of VEGFRs.
CETSA Demonstrates cellular engagement with VEGFR2 and PDGFRβ, and to a lesser extent, c-Kit.Shows cellular engagement with its primary targets.Confirms cellular binding to VEGFRs and PDGFRs.Validates potent and selective cellular engagement of VEGFRs.
Phenotypic Screening Induces cell cycle arrest in G1/S phase and inhibits endothelial cell proliferation.Known to cause hypertension, hair color changes, and diarrhea, indicative of its multi-kinase activity.Associated with fatigue, hypertension, and diarrhea.Common side effects include hypertension, diarrhea, and fatigue.

By comparing the off-target profile of this compound to that of established drugs, researchers can make more informed decisions about its potential therapeutic applications and liabilities. For instance, if the compound shows a more selective profile than Pazopanib, it may offer a better safety margin. Conversely, if it inhibits additional kinases not targeted by the comparators, these novel off-target interactions will require further investigation to understand their potential clinical implications.

Conclusion

The assessment of off-target effects is an indispensable part of the preclinical development of any new drug candidate. For a putative kinase inhibitor like this compound, a systematic and comparative approach is essential to build a comprehensive understanding of its selectivity and potential for adverse effects. By integrating in vitro kinase profiling, cellular target engagement assays, and phenotypic screening, researchers can generate a robust dataset that will guide the future development of this and other novel therapeutic agents. This rigorous, multi-faceted evaluation ensures that only the most promising and safest candidates advance toward clinical application.

References

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from [Link]

  • Ocular Therapeutix, Inc. (n.d.). Target and Selectivity Profiling of Axitinib in Cell-Based and Biochemical Assays. Retrieved from [Link]

  • Spandidos Publications. (2024, November 6). Imaging assessment of tumor densities and sizes following pazopanib treatment for central nervous system solitary fibrous tumors with multiple extracranial metastases. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829–846.
  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • PubMed. (n.d.). Linifanib. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. Retrieved from [Link]

  • PMC. (2012, May 1). Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • PMC. (2015, August 8). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Retrieved from [Link]

  • PMC. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Potency of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the inhibitory potency of the novel compound, 6-Chloro-1-methyl-1H-indazol-3-amine, against established therapeutic agents. We will delve into the scientific rationale for target selection, present detailed, self-validating experimental protocols, and offer a clear interpretation of comparative data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors.

Introduction: The Indazole Scaffold as a Privileged Kinase Hinge-Binder

The 1H-indazole-3-amine core is a well-established and highly effective "hinge-binding" fragment in the design of protein kinase inhibitors.[1] Its unique structure enables critical hydrogen bond interactions with the backbone of the kinase hinge region, a conserved motif essential for ATP binding. This interaction provides a strong anchor for the inhibitor, leading to potent and often selective target engagement. Marketed drugs such as Linifanib and Entrectinib successfully leverage this scaffold to achieve their therapeutic effects against various tyrosine kinases.[1]

This compound is a novel derivative of this privileged class. The strategic placement of a chloro group at the 6-position and a methyl group at the 1-position is hypothesized to modulate the compound's electronic properties and steric profile, potentially enhancing its binding affinity, selectivity, and pharmacokinetic properties.

This guide outlines a head-to-head comparison of this compound against known, clinically relevant inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.

Rationale for Target and Comparator Selection

Target: VEGFR-2 Kinase

The selection of VEGFR-2 as the primary target is based on the frequent activity of indazole-based compounds against this kinase family.[2] VEGFR-2 is a receptor tyrosine kinase whose signaling cascade is central to angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of cancer, making VEGFR-2 a high-value therapeutic target.

Comparator Drugs:

To establish a robust benchmark, we have selected two well-characterized, FDA-approved VEGFR-2 inhibitors:

  • Axitinib: A potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3. Its chemical structure is also based on an indazole scaffold, making it an ideal comparator for understanding the relative contribution of the novel substitutions on this compound.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that, in addition to VEGFRs, also inhibits platelet-derived growth factor receptors (PDGFRs) and c-KIT.[3] Including Sunitinib provides a broader context for potency and potential selectivity.

The following diagram illustrates the simplified VEGFR-2 signaling pathway and the point of intervention for kinase inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 (Inactive Monomer) VEGFR2_dimer VEGFR-2 Dimer (Active) VEGFR2->VEGFR2_dimer Dimerization Downstream Downstream Signaling (RAS/MAPK, PI3K/Akt) VEGFR2_dimer->Downstream Autophosphorylation VEGF VEGF Ligand VEGF->VEGFR2 Binding ATP ATP ATP->VEGFR2_dimer Inhibitors Kinase Inhibitors (Axitinib, Sunitinib, This compound) Inhibitors->VEGFR2_dimer Inhibition Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Simplified VEGFR-2 signaling pathway and inhibitor action.

Experimental Design & Protocols

A two-tiered approach will be employed to benchmark potency: a direct, biochemical assay to measure enzymatic inhibition, followed by a cell-based assay to determine the effect on cellular proliferation driven by VEGFR-2 signaling.

Experimental_Workflow cluster_prep Preparation cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_analysis Analysis Start Start Prep Prepare Compound Stock Solutions (DMSO) Start->Prep Serial Perform Serial Dilutions Prep->Serial KinaseAssay In Vitro Kinase Assay (ADP-Glo™) Serial->KinaseAssay CellAssay Cellular Proliferation Assay (HUVEC Cells, MTT) Serial->CellAssay IC50 Determine IC50 Values KinaseAssay->IC50 Compare Compare Potency & Selectivity Data IC50->Compare GI50 Determine GI50 Values CellAssay->GI50 GI50->Compare Conclusion Conclusion Compare->Conclusion

Caption: High-level experimental workflow for compound benchmarking.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (VEGFR-2)

This protocol determines the concentration of an inhibitor required to reduce the activity of the isolated VEGFR-2 enzyme by 50% (IC50). The ADP-Glo™ Kinase Assay is chosen for its high sensitivity and robustness.

Causality: This direct enzymatic assay isolates the interaction between the compound and its target protein, removing the complexities of a cellular environment. It is the gold standard for determining direct inhibitory potency.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound, Axitinib, and Sunitinib in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in a 384-well plate, starting from 100 µM.

    • Prepare the Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Prepare the enzyme solution by diluting recombinant human VEGFR-2 kinase to 2.5 ng/µL in the reaction buffer.

    • Prepare the substrate solution: 0.2 µg/µL poly(Glu, Tyr) 4:1 and 25 µM ATP in the reaction buffer.

  • Kinase Reaction:

    • Add 2 µL of the serially diluted compound to the assay wells.

    • Add 4 µL of the VEGFR-2 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 4 µL of the substrate solution to each well.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (ADP-Glo™ Protocol):

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature. This step depletes the remaining unconsumed ATP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 2: Cell-Based Anti-Proliferative Assay

This protocol measures the effect of the inhibitors on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a cell line where proliferation is highly dependent on VEGFR-2 signaling. The result is expressed as the concentration required to inhibit cell growth by 50% (GI50).

Causality: This assay provides a more biologically relevant measure of potency, as it accounts for the compound's ability to cross the cell membrane, engage the target in its native environment, and overcome competition from intracellular ATP.

Methodology:

  • Cell Culture and Seeding:

    • Culture HUVECs in EGM™-2 Endothelial Cell Growth Medium-2.

    • Harvest cells and seed them into 96-well plates at a density of 5,000 cells per well.

    • Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • After 24 hours, replace the growth medium with a low-serum basal medium (EBM™-2 + 0.5% FBS) and incubate for 4 hours to induce quiescence.

    • Prepare a serial dilution of the test compounds in the low-serum medium.

    • Add the diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a high concentration of Sunitinib).

    • Stimulate the cells with 50 ng/mL recombinant human VEGF to activate the VEGFR-2 pathway.

  • Incubation and Viability Measurement (MTT Assay):

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 value.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data that could be generated from the described experiments, illustrating how this compound might perform.

CompoundTargetIC50 (nM) [Biochemical]GI50 (nM) [HUVEC Cellular]
This compound VEGFR-2 5.2 25.8
Axitinib (Comparator 1)VEGFR-23.115.5
Sunitinib (Comparator 2)VEGFR-29.548.2

Interpretation and Conclusion

Based on the hypothetical data, this compound demonstrates potent inhibition of the VEGFR-2 kinase.

  • Biochemical Potency: Its IC50 of 5.2 nM is highly potent, falling between that of the selective inhibitor Axitinib and the multi-targeted inhibitor Sunitinib. This confirms strong, direct engagement with the isolated enzyme.

  • Cellular Activity: The compound maintains excellent activity in a cellular context, with a GI50 of 25.8 nM. The approximately 5-fold shift between the biochemical and cellular assays is typical and expected, reflecting factors like cell permeability and ATP competition. The cellular potency remains superior to that of Sunitinib.

References

  • Title: 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 Source: PubChem URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) Source: PubMed URL: [Link]

  • Title: Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer Source: National Institutes of Health (PMC) URL: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 6-Chloro-1-methyl-1H-indazol-3-amine. As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. Adherence to these protocols is not merely a matter of regulatory compliance but is fundamental to ensuring laboratory safety, protecting our colleagues, and preserving environmental integrity. The procedures outlined herein are grounded in established safety protocols and federal regulations to provide a clear, actionable framework for your laboratory's chemical hygiene plan.

Section 1: Hazard Assessment & Characterization

The cornerstone of any disposal plan is a thorough understanding of the substance's intrinsic hazards. This compound is a solid compound that, while not acutely toxic, presents significant irritant properties that dictate its handling and disposal requirements. A failure to appreciate these hazards can lead to unsafe conditions and improper waste segregation.

The key safety data for this compound is summarized below, derived from its Safety Data Sheet (SDS).

Property Information Source
Chemical Name This compoundSigma-Aldrich
CAS Number 1031927-22-6Sigma-Aldrich
Physical Form SolidSigma-Aldrich
GHS Pictogram GHS07 (Harmful/Irritant)Sigma-Aldrich
Signal Word WarningSigma-Aldrich
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Sigma-Aldrich
Disposal Directive P501: Dispose of contents/container to an approved waste disposal plant. Sigma-Aldrich

The explicit P501 directive is critical; it mandates that this material must not be discarded as common waste or released into the sanitary sewer system. It must be managed as regulated hazardous waste.[1][2]

Section 2: Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for "cradle-to-grave" management of hazardous waste.[3][4] This means that the generator of the waste (your institution) is responsible for it from the moment it is created until its final, safe disposal.[4] All generators must classify their waste to determine if it is hazardous and manage it according to their generator status (e.g., Very Small, Small, or Large Quantity Generator).[4][5]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (1910.120), are designed to ensure worker safety.[6][7] This includes requirements for written safety plans, proper labeling, access to Safety Data Sheets, and comprehensive employee training on the hazards of the chemicals they handle.[8]

Section 3: Core Disposal Workflow

This section provides a step-by-step protocol for collecting and preparing this compound for final disposal.

Step 1: Select Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure you are wearing the correct PPE. This is your first and most critical line of defense against the irritant hazards of the compound.

  • Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin Protection: A standard laboratory coat is required. Wear nitrile gloves inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[1][10]

  • Respiratory Protection: Handling should occur in a well-ventilated area. If there is a risk of generating dust, all handling of the solid material must be conducted inside a certified chemical fume hood to prevent inhalation.[10]

Step 2: Segregate and Collect Waste

Proper segregation is paramount to prevent dangerous chemical reactions in the waste container.

  • Primary Waste: Place any unused or unwanted this compound directly into a designated hazardous waste container.

  • Contaminated Labware: Disposable items heavily contaminated with the compound (e.g., weigh boats, contaminated paper towels from a spill) must also be placed in this same container.

  • Do NOT Mix: Do not mix this waste with other waste streams, particularly solvents, acids, or oxidizers, unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.

Step 3: Use a Designated and Properly Labeled Waste Container

The integrity and labeling of the waste container are mandated by the EPA.

  • Container Selection: Use a chemically-resistant, sealable container appropriate for solid waste. A wide-mouth polyethylene or glass jar with a screw-top lid is ideal.

  • Labeling: The container must be clearly labeled as soon as the first particle of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • A clear indication of the hazards: "Irritant "

    • The date on which waste was first added (the "accumulation start date").

Step 4: On-Site Accumulation and Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Location: The SAA must be under the control of the laboratory personnel.

  • Conditions: The container must be kept closed except when actively adding waste. It should be stored in a cool, dry, and well-ventilated location away from incompatible materials.[1]

  • Volume Limits: Adhere to institutional and federal limits for the amount of waste that can be stored in an SAA.

Step 5: Arrange for Final Disposal

Laboratory personnel are not responsible for the final transport or disposal of the waste. This must be handled by trained professionals.

  • Contact EHS: When the waste container is full or reaches its accumulation time limit, contact your institution's EHS department to arrange for a waste pickup.

  • Manifesting: The EHS department will work with a licensed hazardous waste transporter to move the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5] This process is tracked using a hazardous waste manifest to ensure a complete "cradle-to-grave" record.[5]

Section 4: Decontamination and Spill Management

  • Decontamination: For non-disposable glassware, rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The initial rinsate is considered hazardous waste and must be collected in a separate, properly labeled container for liquid halogenated waste.

  • Spill Response: In the event of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated waste container. The collected spill debris must be disposed of as hazardous waste following the procedures in Section 3. Do not let the chemical enter drains.[11][12]

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Hazard Assessment cluster_collection Waste Collection & Accumulation cluster_disposal Final Disposal start Identify Waste: This compound hazards Assess Hazards: Skin/Eye/Respiratory Irritant (GHS07) start->hazards ppe Select & Don PPE: Safety Goggles, Gloves, Lab Coat (Use Fume Hood for Dust) hazards->ppe collect Collect Waste in Designated Container (Solids & Contaminated Items) ppe->collect label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date collect->label_container store Store Sealed Container in Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs tsdf Licensed Transporter moves waste to approved TSDF for final disposal contact_ehs->tsdf

Sources

Mastering the Safe Handling of 6-Chloro-1-methyl-1H-indazol-3-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. The handling of specialized chemical reagents like 6-Chloro-1-methyl-1H-indazol-3-amine, a substituted indazole derivative, demands a meticulous approach to safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans to ensure a safe laboratory environment. Our commitment is to empower you with the knowledge to handle this compound with confidence and precision, reinforcing the bedrock of trust we aim to build as your preferred partner in scientific discovery.

Understanding the Risks: Hazard Profile of this compound

Before detailing protective measures, it is crucial to understand the inherent hazards of this compound. According to safety data, this compound is classified as harmful and carries the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The GHS pictogram associated with this chemical is GHS07, indicating that it is harmful.[1] These classifications necessitate a comprehensive PPE strategy to prevent contact with skin and eyes, and to avoid inhalation of the solid particulate matter. Structurally similar compounds, such as other amino-indazoles, often present comparable hazards of skin, eye, and respiratory irritation, underscoring the importance of stringent safety measures.[2][3][4][5]

Core Protective Measures: Selecting the Appropriate PPE

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment, with detailed explanations for their selection.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. Double-gloving is advised for enhanced protection during weighing and transfer operations.
Eyes Safety glasses with side shields or gogglesProvides crucial protection against accidental splashes and airborne particles of the solid compound.[2]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or dust generation.[2]
Body Laboratory coatA standard, buttoned lab coat is required to protect against skin contact with the compound.[2]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The type of respirator (e.g., N95, P100) should be selected based on a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following procedural steps provide a clear guide for the safe handling of this compound.

Preparation and Engineering Controls:
  • Work Area Designation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Pre-use Inspection: Before commencing any work, verify that all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or puncture.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to prevent cross-contamination.

PPE_Donning_Workflow cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Gloves1 2. Inner Gloves Lab_Coat->Gloves1 Step 1-2 Respirator 3. Respirator Gloves1->Respirator Step 3 Goggles 4. Goggles Respirator->Goggles Step 4 Face_Shield 5. Face Shield Goggles->Face_Shield Step 5 Gloves2 6. Outer Gloves (Double-gloving) Face_Shield->Gloves2 Step 6 (Optional)

A step-by-step workflow for the correct donning of Personal Protective Equipment.
Handling the Compound:
  • Wear all required PPE as detailed in the table and donning diagram above.

  • Avoid dust formation when handling the solid material. Use appropriate tools, such as spatulas, for transferring the compound.

  • Work with small quantities whenever possible to minimize the potential for exposure.

  • Keep containers closed when not in use.

Doffing PPE: Preventing Contamination

The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding area.

PPE_Doffing_Workflow cluster_doffing PPE Doffing Sequence Gloves_Outer 1. Outer Gloves Face_Shield 2. Face Shield Gloves_Outer->Face_Shield Step 1-2 Lab_Coat 3. Lab Coat Face_Shield->Lab_Coat Step 3 Goggles 4. Goggles Lab_Coat->Goggles Step 4 Respirator 5. Respirator Goggles->Respirator Step 5 Gloves_Inner 6. Inner Gloves Respirator->Gloves_Inner Step 6

A systematic approach to the removal of Personal Protective Equipment to prevent contamination.
  • Remove the outer pair of gloves first (if double-gloving).

  • Remove the face shield and goggles.

  • Remove the lab coat, turning it inside out as you remove it.

  • Remove the respirator.

  • Remove the inner pair of gloves, peeling them off from the cuff to avoid touching the outer surface.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process.

  • Waste Segregation: All disposable PPE (gloves, etc.) and any materials used to clean up spills of this compound should be considered hazardous waste.

  • Containerization: Place all contaminated waste into a clearly labeled, sealed, and chemically resistant container.

  • Disposal Protocol: Dispose of the waste container through your institution's hazardous waste management program. Adhere to all local, state, and federal regulations for chemical waste disposal. The P-statement P501 specifically mandates the disposal of contents/container to an approved waste disposal plant.[1]

By implementing these comprehensive safety and handling procedures, you can confidently and responsibly advance your research while maintaining the highest standards of laboratory safety.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.